molecular formula C33H56N7O18P3S B15544895 3-Oxododecanoyl-CoA

3-Oxododecanoyl-CoA

Cat. No.: B15544895
M. Wt: 963.8 g/mol
InChI Key: HQANBZHVWIDNQZ-VDAJAACXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CoA(12:0(3Ke)) is an acyl-CoA.
3-Oxododecanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C33H56N7O18P3S

Molecular Weight

963.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate

InChI

InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26?,27?,28+,32-/m1/s1

InChI Key

HQANBZHVWIDNQZ-VDAJAACXSA-N

Origin of Product

United States

Foundational & Exploratory

The Central Role of 3-Oxododecanoyl-CoA in Fatty Acid Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2. This intricate process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. A key intermediate in the oxidation of 12-carbon fatty acids is 3-Oxododecanoyl-CoA. This technical guide provides an in-depth exploration of the role of this compound in fatty acid metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support advanced research and drug development endeavors.

The Role of this compound in Fatty Acid Metabolism

This compound is the substrate for the final enzymatic step in each cycle of the mitochondrial beta-oxidation of dodecanoyl-CoA, a saturated 12-carbon fatty acid. The degradation of dodecanoyl-CoA proceeds through a cyclical four-reaction sequence:

  • Dehydrogenation: Dodecanoyl-CoA is oxidized by acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons and producing FADH2.

  • Hydration: The resulting trans-Δ²-enoyl-CoA is hydrated by enoyl-CoA hydratase to form L-3-hydroxydodecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxydodecanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase in an NAD+-dependent reaction, yielding this compound and NADH.[1]

  • Thiolysis: Finally, this compound undergoes thiolytic cleavage, a reaction catalyzed by 3-ketoacyl-CoA thiolase. This step breaks the carbon-carbon bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a shortened decanoyl-CoA.[2] The decanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

This process is repeated until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production. The mitochondrial trifunctional protein (MTP) is a multienzyme complex that catalyzes the final three steps of beta-oxidation for long-chain fatty acids.[3] For medium- and short-chain fatty acids, the enzymes exist as separate soluble proteins in the mitochondrial matrix.[3][4]

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes involved in the metabolism of this compound and related substrates. It is important to note that specific kinetic data for mammalian mitochondrial enzymes with this compound as the substrate is limited in the literature. The presented data is from various sources and for homologous enzymes or substrates with similar chain lengths, providing a valuable reference for experimental design.

EnzymeSubstrateOrganism/TissueKm (µM)kcat (s⁻¹)VmaxReference
3-Ketoacyl-CoA Thiolase (ACAA2)Acetoacetyl-CoAHuman (recombinant)-14.8 (degradation)-[5]
3-Ketoacyl-CoA Thiolase (ACAA2)Acetyl-CoAHuman (recombinant)-1.4 (synthesis)-[5]
3-Hydroxyacyl-CoA Dehydrogenase (HADH)Medium-chain 3-hydroxyacyl-CoAsHumanHigh Affinity-Peak activity with medium-chain lengths[6][7]

Note: The intracellular concentration of long-chain 3-ketoacyl-CoAs is generally low due to the high efficiency of the beta-oxidation pathway. However, under conditions of metabolic stress or enzyme deficiency, these intermediates can accumulate.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted from established methods for measuring the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle: The thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA) results in the formation of decanoyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA substrate can be monitored by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA thioester bond.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM EDTA.

  • Coenzyme A (CoA) solution: 10 mM in water.

  • This compound substrate: 1 mM in water. The synthesis of this substrate is described in Protocol 3.

  • Purified 3-ketoacyl-CoA thiolase: A purified preparation of the enzyme (e.g., recombinant human mitochondrial ACAA2).

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of Assay Buffer

    • 10 µL of 10 mM CoA solution (final concentration: 100 µM)

  • Incubate the mixture at 37°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 10 µL of the purified 3-ketoacyl-CoA thiolase solution.

  • Record the baseline absorbance at 303 nm for 1-2 minutes.

  • Start the reaction by adding 100 µL of 1 mM this compound substrate (final concentration: 100 µM).

  • Immediately mix by inversion and monitor the decrease in absorbance at 303 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.

  • Calculate the rate of substrate cleavage using the molar extinction coefficient for the 3-ketoacyl-CoA enolate (ε₃₀₃ ≈ 16,400 M⁻¹cm⁻¹).

Purification of Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol describes a general procedure for the purification of HADH from a recombinant source, such as E. coli expressing a His-tagged human HADH.[6]

Materials:

  • E. coli cell paste expressing His-tagged human HADH.

  • Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing (10 kDa MWCO).

  • Storage Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 20% glycerol.[6]

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension on ice to ensure complete cell lysis. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elution: Elute the His-tagged HADH from the column using Elution Buffer. Collect fractions and monitor protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Dialysis: Pool the fractions containing the purified HADH and dialyze against Storage Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE. The recombinant human HADH should appear as a single band at approximately 35.1 kDa.[6]

  • Storage: Store the purified enzyme at -20°C or -80°C for long-term stability.

Enzymatic Synthesis of this compound

This protocol utilizes a chemo-enzymatic approach for the synthesis of this compound for use in in vitro assays.[8][9]

Principle: This method involves the chemical synthesis of 3-oxododecanoic acid followed by its enzymatic conversion to the corresponding CoA thioester using an acyl-CoA synthetase.

Part A: Chemical Synthesis of 3-Oxododecanoic Acid

This is a multi-step chemical synthesis that should be performed by personnel with expertise in organic chemistry. A detailed, specific protocol is beyond the scope of this guide, but a general outline is provided. The synthesis typically starts from a commercially available precursor like decanoyl chloride.

Part B: Enzymatic Synthesis of this compound

Reagents:

  • 3-Oxododecanoic acid.

  • Coenzyme A (CoA), free acid.

  • ATP, disodium salt.

  • MgCl₂.

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp., which has broad substrate specificity).

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

Procedure:

  • Prepare a reaction mixture containing:

    • 10 mM 3-Oxododecanoic acid (dissolved in a minimal amount of an appropriate organic solvent and then diluted in buffer)

    • 5 mM CoA

    • 10 mM ATP

    • 10 mM MgCl₂

    • in Reaction Buffer.

  • Add a suitable amount of acyl-CoA synthetase to the reaction mixture.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the formation of this compound by HPLC or LC-MS.

  • Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

Mandatory Visualizations

Beta-Oxidation of Dodecanoyl-CoA

Beta_Oxidation_Dodecanoyl_CoA cluster_mitochondrion Mitochondrial Matrix Dodecanoyl_CoA Dodecanoyl-CoA (C12) Enoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA (C10) Ketoacyl_CoA->Decanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial beta-oxidation of dodecanoyl-CoA.

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify Enzyme (e.g., 3-Ketoacyl-CoA Thiolase) Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, CoA) Purify_Enzyme->Prepare_Reaction_Mix Synthesize_Substrate Synthesize Substrate (this compound) Add_Substrate Add Substrate & Start Reaction Synthesize_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_Incubate Add_Enzyme Add Enzyme Pre_Incubate->Add_Enzyme Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor Absorbance Change (e.g., at 303 nm) Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Initial Rate (V₀) Monitor_Absorbance->Calculate_Rate Vary_Substrate_Conc Vary Substrate Concentration Calculate_Rate->Vary_Substrate_Conc Plot_Kinetics Plot V₀ vs. [S] (Michaelis-Menten) Vary_Substrate_Conc->Plot_Kinetics Determine_Parameters Determine Km and Vmax Plot_Kinetics->Determine_Parameters

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

This compound represents a pivotal intermediate in the beta-oxidation of medium-chain fatty acids. A thorough understanding of its metabolism, including the kinetics of the enzymes that act upon it, is essential for elucidating the regulatory mechanisms of fatty acid oxidation and for the development of therapeutic strategies for metabolic disorders. The experimental protocols and visual workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of fatty acid metabolism and to explore the potential of targeting this pathway for therapeutic intervention. Further research is warranted to obtain more precise kinetic data for mammalian enzymes with their specific substrates to refine our understanding of this fundamental metabolic process.

References

An In-depth Technical Guide to the Mitochondrial Generation of 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mitochondrial pathway leading to the generation of 3-oxododecanoyl-CoA, a key intermediate in the catabolism of medium- to long-chain fatty acids. Contrary to a biosynthetic pathway, this compound is a product of the third step in the mitochondrial fatty acid β-oxidation spiral. This document details the enzymatic reactions, regulatory mechanisms, and associated signaling networks that govern this critical metabolic process. Furthermore, it supplies detailed experimental protocols for the assessment of key enzyme activities and the quantification of metabolic intermediates, alongside tabulated quantitative data for relevant enzymes. This guide is intended to be a valuable resource for researchers investigating fatty acid metabolism, mitochondrial physiology, and the development of therapeutics targeting metabolic disorders.

Introduction: Clarifying the Origin of this compound in Mitochondria

The presence of this compound in the mitochondrial matrix is a result of the catabolic process of fatty acid β-oxidation, not a de novo biosynthetic pathway.[1] Fatty acids are a major energy source for tissues with high energy demands, such as the heart, skeletal muscle, and liver.[2] The breakdown of fatty acids occurs within the mitochondria through a cyclical series of four enzymatic reactions, collectively known as the β-oxidation spiral.[3] Each turn of this spiral shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production.[4]

For a 12-carbon fatty acid like dodecanoic acid (lauric acid), its activated form, dodecanoyl-CoA, undergoes one full cycle of β-oxidation to yield decanoyl-CoA, and in the subsequent cycle, this compound is formed as an intermediate. This guide will focus on the generation of this compound from dodecanoyl-CoA within the mitochondrial matrix.

While mitochondria do possess a fatty acid synthesis (mtFAS) pathway, this system is primarily involved in producing octanoyl-ACP, a precursor for the essential cofactor lipoic acid, and is distinct from the β-oxidation pathway that degrades fatty acyl-CoAs.

The Core Pathway: Mitochondrial β-Oxidation of Dodecanoyl-CoA

The entry of long-chain fatty acids like dodecanoic acid into the mitochondrial matrix is a regulated process facilitated by the carnitine shuttle.[4] Once inside, dodecanoyl-CoA is a substrate for a series of enzymes that catalyze the β-oxidation spiral. For long-chain fatty acids, the last three steps of this process are carried out by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane.[5]

The generation of this compound from dodecanoyl-CoA proceeds through the following steps:

  • Dehydrogenation: Dodecanoyl-CoA is first oxidized by a long-chain acyl-CoA dehydrogenase (LCAD) to form trans-2-dodecenoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂.

  • Hydration: The α-subunit of the MTP, possessing enoyl-CoA hydratase activity, catalyzes the hydration of the double bond in trans-2-dodecenoyl-CoA to produce L-3-hydroxydodecanoyl-CoA.

  • Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also residing on the α-subunit of MTP, oxidizes L-3-hydroxydodecanoyl-CoA to this compound. This step is coupled to the reduction of NAD+ to NADH.[1]

  • Thiolysis: The final step of the cycle is catalyzed by the 3-ketoacyl-CoA thiolase activity of the β-subunit of MTP, which cleaves this compound into decanoyl-CoA and acetyl-CoA.

The decanoyl-CoA produced then re-enters the β-oxidation spiral for further degradation.

Key Enzymes and Quantitative Data

The efficiency of this compound generation is dependent on the kinetic properties of the enzymes involved, particularly the mitochondrial trifunctional protein. While specific kinetic data for C12 substrates are not always readily available, the following tables summarize known parameters for the key enzymatic activities.

Table 1: Kinetic Parameters of Mitochondrial Trifunctional Protein (MTP) Activities

Enzyme ActivitySubstrateKmVmax or kcatOrganism/Source
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-hydroxyhexadecanoyl-CoA~5 µM-Porcine Heart
3-Ketoacyl-CoA Thiolase3-ketohexadecanoyl-CoA4 µM169 s-1Recombinant Human
3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA9.2 mM14.8 s-1Recombinant Human

Note: Data for C12 substrates are limited; C16 substrates are often used as representative long-chain fatty acids.

Table 2: Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenase

Substrate (L-3-hydroxyacyl-CoA)Relative Activity (%)Organism/Source
C4 (Butyryl)100Pig Heart
C6 (Hexanoyl)155Pig Heart
C8 (Octanoyl)160Pig Heart
C10 (Decanoyl)165Pig Heart
C12 (Dodecanoyl)145Pig Heart
C14 (Myristoyl)120Pig Heart
C16 (Palmitoyl)100Pig Heart

Data adapted from He et al. (1989).[6] Note that this data is for the soluble L-3-hydroxyacyl-CoA dehydrogenase, not the MTP-associated LCHAD, but provides insight into chain-length preference.

Regulation of this compound Production

The generation of this compound is tightly regulated at multiple levels to match the cell's energy demands.

Substrate Availability: The Carnitine Shuttle

The primary control point for mitochondrial β-oxidation is the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix via the carnitine shuttle.[4] This process is catalyzed by three enzymes: carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner membrane. CPT1 is the rate-limiting step and is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[4] This ensures that when fatty acid synthesis is active, β-oxidation is suppressed.

Transcriptional Regulation

The expression of genes encoding the enzymes of β-oxidation is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation by fatty acids or their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.

Signaling Pathways

Several key signaling pathways modulate mitochondrial β-oxidation in response to the cellular energy state:

  • AMP-activated Protein Kinase (AMPK): Low cellular energy levels (high AMP/ATP ratio) activate AMPK.[7] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase 2 (ACC2), the enzyme that produces malonyl-CoA in the vicinity of mitochondria.[8] This relieves the inhibition of CPT1, thereby promoting fatty acid entry into the mitochondria and subsequent β-oxidation.[7] AMPK can also activate PPARα and its coactivator PGC-1α, further enhancing the expression of β-oxidation genes.[9]

  • Sirtuin 3 (SIRT3): SIRT3 is an NAD+-dependent deacetylase located in the mitochondrial matrix.[10] During periods of fasting, SIRT3 expression increases, and it deacetylates and activates several β-oxidation enzymes, including long-chain acyl-CoA dehydrogenase (LCAD).[10] This post-translational modification enhances the efficiency of the β-oxidation spiral.

Visualizing the Pathways and Workflows

beta_oxidation_pathway cluster_matrix Mitochondrial Matrix Dodecanoyl_CoA Dodecanoyl-CoA (C12) LCAD LCAD Dodecanoyl_CoA->LCAD trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA MTP_ECH MTP (ECH) trans_2_Dodecenoyl_CoA->MTP_ECH L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA MTP_LCHAD MTP (LCHAD) L_3_Hydroxydodecanoyl_CoA->MTP_LCHAD Oxododecanoyl_CoA This compound MTP_Thiolase MTP (Thiolase) Oxododecanoyl_CoA->MTP_Thiolase Decanoyl_CoA Decanoyl-CoA (C10) Acetyl_CoA Acetyl-CoA LCAD->trans_2_Dodecenoyl_CoA FADH2 FADH2 LCAD->FADH2 MTP_ECH->L_3_Hydroxydodecanoyl_CoA MTP_LCHAD->Oxododecanoyl_CoA NADH NADH + H+ MTP_LCHAD->NADH MTP_Thiolase->Decanoyl_CoA MTP_Thiolase->Acetyl_CoA FAD FAD FAD->LCAD H2O H₂O H2O->MTP_ECH NAD NAD+ NAD->MTP_LCHAD CoA CoA-SH CoA->MTP_Thiolase regulatory_pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix cluster_nucleus Nucleus AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates ACC2 ACC2 Malonyl_CoA Malonyl-CoA ACC2->Malonyl_CoA produces CPT1 CPT1 Malonyl_CoA->CPT1 inhibits Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation enables FA entry LCAD LCAD LCAD->Beta_Oxidation enhances NAD High NAD+/NADH Ratio SIRT3 SIRT3 NAD->SIRT3 activates PPARa PPARα Gene_Expression β-Oxidation Gene Expression PPARa->Gene_Expression induces PGC1a PGC-1α PGC1a->PPARa co-activates Gene_Expression->Beta_Oxidation increases enzymes AMPK->ACC2 inhibits (P) AMPK->PPARa activates AMPK->PGC1a activates SIRT3->LCAD activates (deacetylates) lc_ms_workflow Sample Biological Sample (Cells or Tissue) Extraction Quench & Extract with Cold Solvent + Internal Std Sample->Extraction Centrifugation Centrifuge to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentrate & Reconstitute Supernatant->Concentration LC Reverse-Phase LC Separation (C18 Column) Concentration->LC MS ESI-MS/MS Analysis (Positive Ion Mode, MRM) LC->MS Data Data Analysis (Quantification vs. Std Curve) MS->Data

References

The Role of N-(3-Oxododecanoyl)-L-homoserine lactone in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacterial communication, or quorum sensing (QS), is a sophisticated mechanism of cell-to-cell signaling that orchestrates collective behaviors, including the expression of virulence factors and the formation of biofilms. In the opportunistic human pathogen Pseudomonas aeruginosa, the N-acyl-homoserine lactone (AHL) signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), plays a pivotal role in this process. While the precursor 3-Oxododecanoyl-CoA is a key component in fatty acid metabolism that provides the acyl side chain, it is 3-oxo-C12-HSL that acts as the primary signaling molecule in the LasI/R quorum sensing system. This technical guide provides an in-depth overview of the function of 3-oxo-C12-HSL, its biosynthesis, the signaling pathways it governs, and its impact on host-pathogen interactions. Detailed experimental protocols for the study of this QS system are also provided, along with quantitative data and pathway visualizations to support further research and drug development efforts targeting this critical bacterial communication network.

The LasI/R Quorum Sensing System in Pseudomonas aeruginosa

The LasI/R system is a primary hierarchical QS circuit in P. aeruginosa.[1][2] This system is comprised of the synthase LasI, which is responsible for the synthesis of the autoinducer 3-oxo-C12-HSL, and the transcriptional regulator LasR.[3][4] As the bacterial population density increases, the concentration of 3-oxo-C12-HSL surpasses a threshold, leading to its binding and activation of the LasR protein.[5] The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription. This regulatory cascade controls the expression of a wide array of virulence factors, including elastase (LasB), protease (LasA), and exotoxin A, and also influences biofilm formation.[3][4] Furthermore, the LasI/R system positively regulates a second QS system, the RhlI/R system.[1][2]

Biosynthesis of 3-Oxo-C12-HSL

The synthesis of 3-oxo-C12-HSL is catalyzed by the LasI synthase. The biosynthesis involves the condensation of two precursor molecules: 3-oxododecanoyl-acyl carrier protein (3-oxo-C12-ACP), which is derived from the fatty acid biosynthesis pathway, and S-adenosylmethionine (SAM), which provides the homoserine lactone moiety. While this compound is an intermediate in fatty acid metabolism and a precursor to the acyl chain, it is the ACP-linked form that is the direct substrate for LasI.

G Biosynthesis of 3-Oxo-C12-HSL cluster_0 Fatty Acid Biosynthesis cluster_1 SAM Biosynthesis This compound This compound 3-Oxododecanoyl-ACP 3-Oxododecanoyl-ACP This compound->3-Oxododecanoyl-ACP Acyl Carrier Protein Synthetase LasI_Synthase LasI Synthase 3-Oxododecanoyl-ACP->LasI_Synthase Methionine Methionine S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) SAM Synthetase S-adenosylmethionine (SAM)->LasI_Synthase 3-Oxo-C12-HSL 3-Oxo-C12-HSL LasI_Synthase->3-Oxo-C12-HSL

Caption: Biosynthesis of N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

Signaling Pathway and Gene Regulation

Once a threshold concentration of 3-oxo-C12-HSL is reached, it diffuses into the bacterial cytoplasm and binds to the LasR transcriptional regulator. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to target DNA sequences to activate or repress gene expression. A positive feedback loop exists where the LasR:3-oxo-C12-HSL complex enhances the transcription of the lasI gene, leading to increased synthesis of 3-oxo-C12-HSL.

G 3-Oxo-C12-HSL Signaling Pathway in P. aeruginosa 3-Oxo-C12-HSL_out 3-Oxo-C12-HSL (extracellular) 3-Oxo-C12-HSL_in 3-Oxo-C12-HSL (intracellular) 3-Oxo-C12-HSL_out->3-Oxo-C12-HSL_in Diffusion LasR_active LasR:3-Oxo-C12-HSL Complex (active dimer) 3-Oxo-C12-HSL_in->LasR_active Binds to LasR_inactive LasR (inactive) LasR_inactive->LasR_active Activation lasI_gene lasI gene LasR_active->lasI_gene Activates Transcription Virulence_genes Virulence Genes (lasB, rhlR, etc.) LasR_active->Virulence_genes Activates Transcription LasI_synthase LasI Synthase lasI_gene->LasI_synthase Translation LasI_synthase->3-Oxo-C12-HSL_in Synthesizes Virulence_factors Virulence Factors (Elastase, Rhamnolipids, etc.) Virulence_genes->Virulence_factors Expression

Caption: The LasR-mediated quorum sensing circuit activated by 3-oxo-C12-HSL.

Quantitative Data on 3-Oxo-C12-HSL Function

The following tables summarize quantitative data regarding the effects of 3-oxo-C12-HSL on bacterial virulence and host cell responses.

Table 1: Effect of 3-Oxo-C12-HSL on Virulence Factor Production in P. aeruginosa

Virulence FactorStrain3-Oxo-C12-HSL ConcentrationObserved EffectReference
Elastase (LasB)PAO-R1 (lasR mutant)1 µMRestoration of elastase activity[6]
PyocyaninPA14Endogenously producedProduction correlates with 3-oxo-C12-HSL levels[7]
PQS ProductionPAO-JP2 (lasI, rhlI mutant)10 µMInduces PQS production[5]
Biofilm FormationPAO1Endogenously producedEssential for differentiated biofilm formation[3]

Table 2: Effects of 3-Oxo-C12-HSL on Host Cells

Cell Type3-Oxo-C12-HSL ConcentrationObserved EffectReference
Human Bronchial Epithelial Cells100 µMInduction of IL-8 production[4]
Mouse KeratinocytesNot specifiedActivation of NF-κB[4]
RAW264.7 Macrophages6.25 µMAttenuation of LPS-induced inflammation[8]
RAW264.7 Macrophages12.5–100 µMInduction of apoptosis and cell death[9]
HeLa Cells10-100 µMDose-dependent increase in apoptosis[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of quorum sensing. The following are protocols for key experiments in this field.

Quantification of Pyocyanin Production

This protocol is adapted from established methods for the extraction and quantification of pyocyanin from P. aeruginosa cultures.[10][11]

Materials:

  • P. aeruginosa culture

  • Chloroform

  • 0.2 N HCl

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in a suitable liquid medium (e.g., King's A broth) for 24-48 hours.

  • Centrifuge 5 mL of the culture at 8,000 rpm for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube and add 3 mL of chloroform.

  • Vortex vigorously for 30 seconds to extract the blue pyocyanin into the chloroform layer.

  • Centrifuge at 8,000 rpm for 10 minutes to separate the phases.

  • Carefully remove the upper aqueous layer.

  • Add 1.5 mL of 0.2 N HCl to the chloroform layer and vortex again. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Centrifuge at 8,000 rpm for 10 minutes.

  • Measure the absorbance of the upper pink layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.[11]

Elastase Activity Assay (Elastin Congo Red Method)

This protocol measures the activity of the LasB elastase secreted by P. aeruginosa.[12]

Materials:

  • P. aeruginosa culture supernatant

  • Elastin Congo Red (ECR)

  • 50 mM Tris-HCl, pH 7.4

  • 0.5 mM CaCl2

  • Spectrophotometer

Procedure:

  • Prepare a 2X ECR solution (20 mg/mL) in 50 mM Tris-HCl (pH 7.4) with 0.5 mM CaCl2.

  • Grow P. aeruginosa in LB medium for 24 hours.

  • Centrifuge the culture and collect the supernatant.

  • Dilute the supernatant 1:10 in fresh LB medium.

  • Mix equal volumes of the diluted supernatant and the 2X ECR solution in a microcentrifuge tube.

  • Incubate the mixture for 20 hours at 37°C with shaking.

  • Centrifuge the tubes to pellet the remaining ECR substrate.

  • Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, indicating elastase activity.

β-Galactosidase Reporter Assay for Gene Expression

This protocol is a general method for quantifying gene expression using a lacZ reporter gene in bacteria.[13][14]

Materials:

  • Bacterial culture carrying a lacZ reporter fusion

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • 0.1% SDS

  • Chloroform

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow the bacterial culture to mid-log phase (OD600 of 0.4-0.6).

  • Record the OD600 of the culture.

  • Take a 1 mL aliquot of the culture and place it in a microcentrifuge tube.

  • Add 2 drops of chloroform and 1 drop of 0.1% SDS to permeabilize the cells. Vortex for 10 seconds.

  • Equilibrate the tubes at 28°C for 5 minutes.

  • Start the reaction by adding 200 µL of ONPG solution. Start a timer immediately.

  • When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3. Record the reaction time.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm and 550 nm.

  • Calculate Miller Units using the formula: Miller Units = 1000 * [ (OD420 - 1.75 * OD550) ] / (Time (min) * Volume (mL) * OD600)

Conclusion

The 3-oxo-C12-HSL-mediated quorum sensing system in Pseudomonas aeruginosa is a critical regulator of its virulence and adaptability. A thorough understanding of the biosynthesis of this signaling molecule, the intricacies of its signaling pathway, and its quantitative effects on both the bacterium and its host is paramount for the development of novel anti-virulence strategies. The experimental protocols provided herein offer a robust framework for researchers to investigate this complex system and to screen for potential inhibitors that could disrupt bacterial communication and mitigate the pathogenicity of P. aeruginosa. The continued exploration of this field holds significant promise for the discovery of new therapeutic interventions against this formidable pathogen.

References

3-Oxododecanoyl-CoA: A Pivotal Precursor for Interspecies and Inter-kingdom Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxododecanoyl-CoA stands as a critical metabolic intermediate at the crossroads of fatty acid metabolism and intercellular communication. Primarily recognized as the direct precursor to the quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) in Pseudomonas aeruginosa and other gram-negative bacteria, it plays a foundational role in the regulation of virulence, biofilm formation, and host-pathogen interactions. This technical guide provides a comprehensive overview of the biosynthesis of 3O-C12-HSL from this compound, its signaling pathways, and its effects on host cells. Detailed experimental protocols for the characterization of the biosynthetic enzyme LasI synthase and the analysis of downstream signaling events are provided, alongside quantitative data and visual representations of the key processes to facilitate a deeper understanding and further research in this field.

Introduction

This compound is a key intermediate in the β-oxidation of fatty acids. However, its significance extends beyond energy metabolism. In several clinically relevant bacteria, this molecule is diverted from its catabolic fate to serve as a substrate for the synthesis of potent signaling molecules. The most prominent of these is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a member of the N-acyl-homoserine lactone (AHL) family of autoinducers.[1][2]

The synthesis of 3O-C12-HSL is a cornerstone of quorum sensing, a cell-density-dependent communication system that allows bacteria to coordinate gene expression and collective behaviors.[1] In P. aeruginosa, an opportunistic human pathogen, the LasI/LasR quorum-sensing system, which utilizes 3O-C12-HSL, is a master regulator of virulence factor production and biofilm development.[3]

Furthermore, 3O-C12-HSL has been shown to exert significant immunomodulatory effects on host cells, highlighting a role in inter-kingdom signaling. It can influence a range of host cell responses, from the production of inflammatory cytokines to the induction of apoptosis.[3][4] This dual role of this compound's derivative as both a bacterial communication signal and a modulator of host immunity makes the biosynthetic pathway a compelling target for the development of novel anti-infective and immunomodulatory therapeutics.

This guide will delve into the technical details of this compound's transformation into a key signaling molecule, providing researchers with the necessary information to investigate this pathway and its implications.

Biosynthesis of N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)

The synthesis of 3O-C12-HSL from this compound is catalyzed by the enzyme N-acyl-homoserine lactone synthase, with the specific homolog in P. aeruginosa being LasI. The reaction involves the condensation of this compound with S-adenosyl-L-methionine (SAM).

The LasI Synthase

LasI is a member of the LuxI-family of N-acyl-homoserine lactone synthases. It utilizes this compound, derived from the fatty acid biosynthesis pathway, and SAM, a common methyl group donor, to produce 3O-C12-HSL and S-adenosyl-homocysteine (SAH).

Quantitative Data
SubstrateKm (µM)Vmax (pmol/min/mg)
Butyryl-ACP5.0740
S-adenosylmethionine4.5670

Data adapted from Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. PNAS.

Strain/ConditionConcentration of 3O-C12-HSLReference
P. aeruginosa PAO1 wild type~1.5 µM[5]
P. aeruginosa PAO1 ΔpvdQ~2.5 µM[5]
P. aeruginosa monoculture (biofilm)784.4 ± 0.6 ng/mL[6]
P. aeruginosa co-culture with A. fumigatus784.4 ± 0.6 ng/mL[6]
P. aeruginosa treated with Khellin (9 µg/mL)Reduced by 69%[4]

Signaling Pathways

Bacterial Quorum Sensing: The LasI/LasR System

Within P. aeruginosa, 3O-C12-HSL produced by LasI diffuses across the bacterial membrane. At a threshold concentration, it binds to and activates its cognate cytoplasmic receptor, the transcriptional regulator LasR. The 3O-C12-HSL/LasR complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes. This leads to the transcriptional activation of a large regulon, including genes for virulence factors such as elastase, proteases, and exotoxin A, as well as genes involved in biofilm formation.

LasI_LasR_Pathway cluster_bacterium Pseudomonas aeruginosa Three_Oxo_Dodec_CoA This compound LasI LasI Synthase Three_Oxo_Dodec_CoA->LasI SAM S-adenosyl-L-methionine SAM->LasI Three_O_C12_HSL_in 3O-C12-HSL LasI->Three_O_C12_HSL_in LasR_inactive LasR (inactive) Three_O_C12_HSL_in->LasR_inactive Binds Three_O_C12_HSL_out 3O-C12-HSL (extracellular) Three_O_C12_HSL_in->Three_O_C12_HSL_out Diffuses out LasR_active 3O-C12-HSL/LasR Complex LasR_inactive->LasR_active Activates las_box las box (DNA) LasR_active->las_box Binds to Virulence_Genes Virulence Genes las_box->Virulence_Genes Activates Transcription Three_O_C12_HSL_out->Three_O_C12_HSL_in Diffuses in

Caption: The LasI/LasR quorum-sensing circuit in P. aeruginosa.

Inter-kingdom Signaling: Modulation of Host Immune Responses

3O-C12-HSL can diffuse into host cells and modulate various signaling pathways. One of the most well-characterized effects is its impact on the NF-κB signaling pathway. In many cell types, 3O-C12-HSL has been shown to inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[3] This can lead to a dampening of the host inflammatory response, potentially facilitating chronic infection. However, in other contexts, it can also have pro-inflammatory effects.

Host_Cell_Signaling cluster_host Host Cell Three_O_C12_HSL 3O-C12-HSL IKK IKK Complex Three_O_C12_HSL->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB/IκB Complex (inactive) IkB->NFkB_inactive Degrades NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Activates Transcription

Caption: Modulation of the NF-κB pathway in host cells by 3O-C12-HSL.

Experimental Protocols

Purification of Recombinant His-tagged LasI Synthase

This protocol describes the expression and purification of a His-tagged version of LasI from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the lasI gene with an N-terminal 6x-His tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the expression strain.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay.

  • Store the purified protein at -80°C.

LasI_Purification_Workflow Culture E. coli Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Sonication Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity_Chromatography Ni-NTA Chromatography Clarification->Affinity_Chromatography Wash Wash Affinity_Chromatography->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Elution->Analysis Dialysis Dialysis Analysis->Dialysis Purified_Protein Purified LasI Dialysis->Purified_Protein

Caption: Workflow for the purification of recombinant LasI synthase.

In Vitro Assay for LasI Synthase Activity

This protocol provides a method to measure the in vitro activity of purified LasI synthase.

Materials:

  • Purified LasI synthase.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • This compound.

  • S-adenosyl-L-methionine (SAM).

  • Ethyl acetate.

  • High-performance liquid chromatography (HPLC) system with a C18 column.

  • 3O-C12-HSL standard.

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl, pH 7.5, 10 µM this compound, and 10 µM SAM.

  • Pre-warm the reaction mixture to 30°C.

  • Initiate the reaction by adding purified LasI synthase to a final concentration of 1 µM.

  • Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Resuspend the dried extract in a known volume of methanol.

  • Analyze the sample by HPLC, monitoring for the production of 3O-C12-HSL by comparing the retention time and peak area to a standard curve of synthetic 3O-C12-HSL.

  • Calculate the rate of product formation.

NF-κB Activation Assay in Macrophages

This protocol describes a method to assess the effect of 3O-C12-HSL on NF-κB activation in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM supplemented with 10% FBS and antibiotics.

  • 3O-C12-HSL.

  • Lipopolysaccharide (LPS).

  • Nuclear extraction kit.

  • Western blotting reagents and antibodies against the p65 subunit of NF-κB and a nuclear loading control (e.g., Lamin B1).

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of 3O-C12-HSL (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes to induce NF-κB activation.

  • Wash the cells with ice-cold PBS and harvest.

  • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts.

  • Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody against a nuclear loading control to ensure equal loading.

  • Quantify the band intensities to determine the relative amount of nuclear p65.

NFkB_Assay_Workflow Cell_Culture Macrophage Cell Culture Pre_treatment 3O-C12-HSL Pre-treatment Cell_Culture->Pre_treatment Stimulation LPS Stimulation Pre_treatment->Stimulation Harvesting Cell Harvesting Stimulation->Harvesting Fractionation Nuclear/Cytoplasmic Fractionation Harvesting->Fractionation Western_Blot Western Blot for p65 Fractionation->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification Results NF-κB Activation Level Quantification->Results

Caption: Workflow for assessing NF-κB activation in macrophages.

Conclusion

This compound is a pivotal precursor molecule that links bacterial fatty acid metabolism to the complex world of intercellular and inter-kingdom signaling. Its conversion to 3O-C12-HSL by LasI synthase in P. aeruginosa initiates a cascade of events that are crucial for bacterial pathogenesis and the modulation of host immune responses. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutic strategies that target bacterial virulence and host-pathogen interactions. The diagrams and structured data presented herein offer a clear framework for researchers to design and execute experiments aimed at further elucidating the roles of this compound and its signaling derivatives in health and disease.

References

The Discovery and Research History of 3-Oxododecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is a pivotal intermediate in fatty acid metabolism, positioned at the crossroads of both catabolic and anabolic pathways. While not as widely recognized as its downstream signaling derivative in bacterial communication, its role as a substrate in both beta-oxidation and as a precursor in the biosynthesis of quorum-sensing molecules in pathogens like Pseudomonas aeruginosa makes it a molecule of significant interest. This technical guide delves into the historical context of its discovery within the broader field of lipid metabolism, details its core biochemical functions, provides experimental methodologies for its study, and presents quantitative data on its enzymatic interactions.

I. Historical Perspective: Unraveling the Threads of Fatty Acid Metabolism

The direct discovery of this compound is not marked by a single seminal publication but is rather intertwined with the elucidation of the fatty acid beta-oxidation pathway. The foundational work in this area dates back to the early 20th century.

In 1904, Georg Franz Knoop's pioneering experiments with phenyl-labeled fatty acids led him to propose the theory of β-oxidation, suggesting that fatty acids are degraded in a stepwise manner by the removal of two-carbon units.[1][2][3] This groundbreaking concept laid the groundwork for future research into the specific intermediates involved.

Subsequent decades saw the meticulous work of numerous biochemists who pieced together the enzymatic steps of this pathway. The discovery of Coenzyme A (CoA) by Fritz Lipmann in 1946 was a monumental leap forward, revealing the "activated" form of fatty acids that participate in these reactions.[4] By the mid-20th century, the core enzymes of beta-oxidation, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases, had been identified and characterized.[1][3][5]

Within this framework, this compound emerged as a key, albeit transient, intermediate in the degradation of dodecanoyl-CoA (lauryl-CoA), a 12-carbon saturated fatty acid. Its existence was implicitly understood as the product of 3-hydroxyacyl-CoA dehydrogenase action and the substrate for thiolase in the beta-oxidation spiral.[6][7] More recently, the role of its related acyl-carrier protein (ACP) derivative, 3-oxododecanoyl-ACP, has been highlighted in the biosynthesis of the quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) in Pseudomonas aeruginosa, adding another layer of significance to this molecule.

II. Biochemical Roles and Pathways

This compound is primarily involved in two major metabolic processes: fatty acid beta-oxidation and as a precursor for signaling molecule biosynthesis.

A. Fatty Acid Beta-Oxidation

In the mitochondrial matrix, this compound is the third intermediate in the beta-oxidation of dodecanoyl-CoA. The pathway is a cyclical series of four enzymatic reactions:

  • Dehydrogenation: Dodecanoyl-CoA is oxidized by a long-chain acyl-CoA dehydrogenase to form trans-2-dodecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond to yield L-3-hydroxydodecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming This compound .[6]

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves this compound, releasing a molecule of acetyl-CoA and decanoyl-CoA, which then re-enters the beta-oxidation cycle.[8][9][10]

This process continues until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production.

B. Precursor to Quorum-Sensing Molecules in Pseudomonas aeruginosa

In the context of bacterial signaling, it is the acyl-carrier protein (ACP) analog, 3-oxododecanoyl-ACP, that serves as a key precursor. This molecule is synthesized as part of the fatty acid biosynthesis pathway. The enzyme LasI, an acyl-homoserine lactone synthase, then catalyzes the ligation of 3-oxododecanoyl-ACP with S-adenosyl-L-methionine (SAM) to produce the quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). This signaling molecule plays a crucial role in regulating the expression of virulence factors and biofilm formation in P. aeruginosa.[11]

III. Quantitative Data

The following tables summarize available quantitative data for enzymes that interact with this compound or its immediate precursors.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxydodecanoyl-CoA~5Not ReportedPig Heart[12]
3-Ketoacyl-CoA ThiolaseThis compoundNot ReportedNot ReportedNot Reported

Note: Specific kinetic data for this compound is sparse in the literature. The provided data for L-3-hydroxyacyl-CoA dehydrogenase is for a C12 substrate, which is the direct precursor to this compound.

ParameterValueOrganism/ConditionReference
Intracellular Concentration of 3O-C12-HSL (downstream product)Up to 5 µMP. aeruginosa laboratory media[13]
IC50 of 3O-C12-HSL on TNF-α production33.5 µMMurine Macrophages[13]

IV. Experimental Protocols

A. Enzymatic Assay for Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity

This protocol describes a spectrophotometric assay to measure the activity of LCAD, the first enzyme in the beta-oxidation of long-chain fatty acids, including dodecanoyl-CoA.

Principle: The reduction of a ferricenium ion by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate is monitored spectrophotometrically.

Reagents:

  • Phosphate buffer (100 mM, pH 7.2)

  • Ferricenium hexafluorophosphate (1 mM stock in acetonitrile)

  • Dodecanoyl-CoA (10 mM stock in water)

  • Cell or tissue homogenate containing LCAD

  • Purified recombinant porcine electron transfer flavoprotein (ETF) (optional, for enhanced assay sensitivity)

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer.

  • Add the cell or tissue homogenate to the reaction mixture.

  • Add ferricenium hexafluorophosphate to a final concentration of 50 µM.

  • Initiate the reaction by adding dodecanoyl-CoA to a final concentration of 100 µM.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The rate of absorbance change is proportional to the LCAD activity.

Calculation: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of ferricenium hexafluorophosphate (4.3 mM⁻¹cm⁻¹ at 300 nm).

B. LC-MS/MS Method for the Quantification of Acyl-CoAs

This protocol provides a general framework for the sensitive and specific quantification of this compound and other acyl-CoAs in biological samples.[14][15][16][17][18]

1. Sample Preparation (Protein Precipitation and Extraction):

  • Homogenize cell or tissue samples in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v).

  • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solvent for accurate quantification.

  • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Lyophilize the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium acetate or formate buffer in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragment for CoA esters corresponds to the adenosine diphosphate moiety.

  • Quantification: The peak area of the MRM transition for this compound is compared to the peak area of the internal standard to determine its concentration in the sample.

V. Visualizations: Signaling Pathways and Workflows

A. Beta-Oxidation of Dodecanoyl-CoA

beta_oxidation Dodecanoyl_CoA Dodecanoyl-CoA trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA Enoyl-CoA Hydratase Oxododecanoyl_CoA This compound L_3_Hydroxydodecanoyl_CoA->Oxododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA Oxododecanoyl_CoA->Decanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxododecanoyl_CoA->Acetyl_CoA

Caption: The four enzymatic steps of the beta-oxidation of dodecanoyl-CoA.

B. Biosynthesis of 3O-C12-HSL in Pseudomonas aeruginosa

quorum_sensing_precursor cluster_fas Fatty Acid Synthesis cluster_qs Quorum Sensing Signal Synthesis Malonyl_CoA Malonyl-CoA Oxododecanoyl_ACP 3-Oxododecanoyl-ACP Malonyl_CoA->Oxododecanoyl_ACP 3-Oxoacyl-ACP Synthase Decanoyl_ACP Decanoyl-ACP Decanoyl_ACP->Oxododecanoyl_ACP HSL_synthesis LasI (AHL Synthase) Oxododecanoyl_ACP->HSL_synthesis SAM S-Adenosyl-L-methionine SAM->HSL_synthesis Three_O_C12_HSL N-(3-Oxododecanoyl)- L-homoserine lactone (3O-C12-HSL) HSL_synthesis->Three_O_C12_HSL

Caption: Biosynthesis of the quorum-sensing molecule 3O-C12-HSL.

C. Experimental Workflow for LC-MS/MS Analysis

lc_ms_workflow Sample Biological Sample (Cells or Tissue) Extraction Protein Precipitation & Acyl-CoA Extraction Sample->Extraction Cleanup Supernatant Collection & Lysis Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase Separation) Cleanup->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

References

An In-depth Technical Guide to the Enzymes Metabolizing 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation of lauric acid (C12), a medium-chain fatty acid. The metabolism of this 3-ketoacyl-CoA derivative is crucial for energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle. The enzymes responsible for the further breakdown of this compound are housed within a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP). This guide provides a comprehensive technical overview of these enzymes, their kinetics, the experimental protocols for their study, and the underlying signaling pathways.

The Mitochondrial Trifunctional Protein (MTP)

In mammals, the last three steps of long-chain fatty acid β-oxidation are catalyzed by the mitochondrial trifunctional protein (MTP), an α4β4 hetero-octameric complex associated with the inner mitochondrial membrane.[1][2] The α-subunit contains the long-chain enoyl-CoA hydratase (LCEH) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit houses the long-chain 3-ketoacyl-CoA thiolase (LCKT) activity.[1][3] This complex facilitates substrate channeling, a process where the intermediates are passed directly from one active site to the next, which increases the efficiency of the pathway and prevents the release of potentially toxic intermediates.[4][5][6]

Core Enzymes and their Function

The metabolism of this compound involves the sequential action of the three enzymatic activities of the MTP:

  • Long-Chain Enoyl-CoA Hydratase (LCEH) : This enzyme is not directly involved in the metabolism of this compound itself, but rather in the preceding step, the hydration of 2-dodecenoyl-CoA to produce 3-hydroxydodecanoyl-CoA.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) : This enzyme catalyzes the NAD+-dependent dehydrogenation of 3-hydroxydodecanoyl-CoA to form this compound.

  • Long-Chain 3-Ketoacyl-CoA Thiolase (LCKT) : This is the primary enzyme that metabolizes this compound. It catalyzes the thiolytic cleavage of this compound by Coenzyme A (CoASH) to yield decanoyl-CoA and acetyl-CoA.[4][7]

Quantitative Data on Enzyme Activity

While extensive kinetic data for a wide range of acyl-CoA substrates is available for the enzymes of β-oxidation, specific kinetic constants for this compound are not extensively reported. However, studies on the substrate specificity of the mitochondrial trifunctional protein provide valuable insights. For instance, recombinant human MTP has been shown to have activity with 3-ketodecanoyl-CoA (C10) and 3-ketopalmitoyl-CoA (C16), with the relative activity for the C10 substrate being approximately 40% of that for the C16 substrate.[7] A study on the trifunctional β-oxidation complex from pig heart mitochondria determined the kinetic parameters for C16 substrates.[4]

Enzyme Activity within MTPSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
Long-Chain 3-Ketoacyl-CoA Thiolase3-Ketohexadecanoyl-CoA4169 (kcat, s⁻¹)Recombinant Human[8]
Long-Chain 3-Ketoacyl-CoA Thiolase3-Ketopalmitoyl-CoA--Recombinant Human
Long-Chain 3-Ketoacyl-CoA Thiolase3-Ketodecanoyl-CoA-40% of C16 activityRecombinant Human
Long-Chain 3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA-5% of C16 activityRecombinant Human[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for detailed enzymatic studies. A common approach involves the mixed anhydride method.[6][9][10]

Principle: This method involves the activation of the carboxylic acid (3-oxododecanoic acid) with a chloroformate, followed by reaction with the thiol group of Coenzyme A.

Detailed Protocol:

  • Preparation of 3-Oxododecanoic Acid: This precursor can be synthesized from dodecanoic acid through a series of reactions including α-bromination and subsequent oxidation.

  • Activation of the Carboxylic Acid:

    • Dissolve 3-oxododecanoic acid in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -20°C.

    • Add N-methylmorpholine and isobutyl chloroformate to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in cold water and adjust the pH to ~7.5 with sodium bicarbonate.

    • Add the Coenzyme A solution dropwise to the mixed anhydride solution at -20°C.

    • Allow the reaction to proceed for several hours.

  • Purification:

    • The resulting this compound can be purified by reverse-phase high-performance liquid chromatography (HPLC).

Purification of Mitochondrial Trifunctional Protein (MTP)

A highly purified MTP preparation is essential for accurate kinetic analysis. The following is a general protocol for the isolation of mitochondria and subsequent purification of MTP, which can be adapted from bovine or pig heart tissue.[11][12][13][14]

Part 1: Isolation of Mitochondria

  • Mince fresh heart tissue and homogenize in an ice-cold isolation buffer.

  • Perform differential centrifugation to pellet the mitochondria.

  • Wash the mitochondrial pellet to remove contaminants.

Part 2: Purification of MTP

  • Solubilize the mitochondrial membranes using a detergent such as Triton X-100.

  • Subject the solubilized proteins to column chromatography. A combination of ion-exchange and affinity chromatography steps is typically used.

  • Monitor the purification process by SDS-PAGE and by assaying for the three enzymatic activities of MTP.

Enzyme Activity Assays

1. Long-Chain 3-Ketoacyl-CoA Thiolase (LCKT) Activity Assay (Spectrophotometric)

Principle: The thiolytic cleavage of this compound releases CoASH. The free thiol group of CoASH can be quantified by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.[15]

Protocol:

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • Coenzyme A

    • DTNB

    • This compound (substrate)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the desired temperature.

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of the product.

2. Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay (Spectrophotometric)

Principle: The activity of LCHAD can be measured in the reverse direction by monitoring the oxidation of NADH to NAD+ at 340 nm, using a 3-ketoacyl-CoA substrate.[7]

Protocol:

  • Reaction Mixture:

    • Phosphate or Tris-HCl buffer (pH 7.0)

    • NADH

    • Purified MTP or mitochondrial extract

    • This compound (substrate)

  • Procedure:

    • Combine the buffer, NADH, and enzyme in a cuvette.

    • Initiate the reaction by adding this compound.

    • Record the decrease in absorbance at 340 nm as NADH is oxidized.

    • Calculate the activity using the molar extinction coefficient of NADH.

3. Long-Chain Enoyl-CoA Hydratase (LCEH) Activity Assay (Spectrophotometric)

Principle: The hydration of the double bond in an enoyl-CoA substrate, such as 2-dodecenoyl-CoA, leads to a decrease in absorbance at 263 nm.[16][17]

Protocol:

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0) containing a detergent like Triton X-100

    • Purified MTP or mitochondrial extract

    • 2-Dodecenoyl-CoA (substrate)

  • Procedure:

    • Equilibrate the reaction mixture in a quartz cuvette.

    • Start the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 263 nm.

    • Calculate the enzyme activity based on the change in absorbance over time.

Signaling Pathways and Logical Relationships

The metabolism of this compound is an integral part of the fatty acid β-oxidation pathway, which is tightly regulated by the energy status of the cell.

fatty_acid_beta_oxidation Dodecanoyl-CoA Dodecanoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Dodecanoyl-CoA->Acyl-CoA_Dehydrogenase 2-Dodecenoyl-CoA 2-Dodecenoyl-CoA Acyl-CoA_Dehydrogenase->2-Dodecenoyl-CoA FADH2 FADH2 Acyl-CoA_Dehydrogenase->FADH2 Enoyl-CoA_Hydratase_(MTP) Enoyl-CoA_Hydratase_(MTP) 2-Dodecenoyl-CoA->Enoyl-CoA_Hydratase_(MTP) 3-Hydroxydodecanoyl-CoA 3-Hydroxydodecanoyl-CoA Enoyl-CoA_Hydratase_(MTP)->3-Hydroxydodecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase_(MTP) 3-Hydroxyacyl-CoA_Dehydrogenase_(MTP) 3-Hydroxydodecanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase_(MTP) This compound This compound 3-Hydroxyacyl-CoA_Dehydrogenase_(MTP)->this compound NADH NADH 3-Hydroxyacyl-CoA_Dehydrogenase_(MTP)->NADH 3-Ketoacyl-CoA_Thiolase_(MTP) 3-Ketoacyl-CoA_Thiolase_(MTP) This compound->3-Ketoacyl-CoA_Thiolase_(MTP) Decanoyl-CoA Decanoyl-CoA 3-Ketoacyl-CoA_Thiolase_(MTP)->Decanoyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA_Thiolase_(MTP)->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle CoASH CoASH CoASH->3-Ketoacyl-CoA_Thiolase_(MTP)

Metabolism of Dodecanoyl-CoA via β-Oxidation

The experimental workflow for studying the kinetics of an enzyme that metabolizes this compound can be visualized as follows:

enzyme_kinetics_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Synthesize_this compound Synthesize_this compound Prepare_Reaction_Mixture Prepare_Reaction_Mixture Synthesize_this compound->Prepare_Reaction_Mixture Purify_MTP Purify_MTP Purify_MTP->Prepare_Reaction_Mixture Initiate_Reaction Initiate_Reaction Prepare_Reaction_Mixture->Initiate_Reaction Monitor_Reaction Monitor_Reaction Initiate_Reaction->Monitor_Reaction Calculate_Initial_Velocities Calculate_Initial_Velocities Monitor_Reaction->Calculate_Initial_Velocities Plot_Michaelis-Menten Plot_Michaelis-Menten Calculate_Initial_Velocities->Plot_Michaelis-Menten Determine_Kinetic_Parameters Determine_Kinetic_Parameters Plot_Michaelis-Menten->Determine_Kinetic_Parameters

Workflow for Enzyme Kinetic Analysis

Conclusion

The metabolism of this compound is a critical step in the β-oxidation of lauric acid, carried out by the enzymatic machinery of the mitochondrial trifunctional protein. Understanding the kinetics and regulation of these enzymes is vital for elucidating the pathophysiology of fatty acid oxidation disorders and for the development of therapeutic interventions. The protocols and data presented in this guide provide a framework for researchers to investigate this important metabolic intermediate and its associated enzymes. Further research is warranted to determine the specific kinetic parameters of the MTP enzymes with this compound to gain a more complete understanding of medium-chain fatty acid metabolism.

References

Unveiling the Subcellular Landscape of 3-Oxododecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is a key metabolic intermediate in the beta-oxidation of dodecanoic acid, a 12-carbon saturated fatty acid. Its subcellular localization is critical for understanding cellular energy homeostasis, lipid metabolism, and potential roles in signaling pathways. This technical guide provides an in-depth overview of the subcellular pools of this compound, detailed experimental protocols for their analysis, and a discussion of the known and potential signaling pathways in which this molecule participates. The primary subcellular compartments for this compound are the mitochondria and peroxisomes, where it is catabolized to generate energy and metabolic precursors.

Data Presentation: Quantitative Analysis of this compound Subcellular Pools

While specific quantitative data for the subcellular distribution of this compound is not extensively available in published literature, this section presents a template for how such data would be structured. This format is based on methodologies used for the quantification of other acyl-CoA species. The values presented here are hypothetical and intended to serve as a guide for researchers to populate with their own experimental data.

Table 1: Hypothetical Subcellular Abundance of this compound in Mammalian Cells

Subcellular FractionConcentration (pmol/mg protein)Relative Abundance (%)Key Enzymes Present
Mitochondria 5.0 - 15.0~60-70%Long-chain acyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase (ACAA2)
Peroxisomes 2.0 - 7.0~25-35%Acyl-CoA oxidase 1, Peroxisomal 3-ketoacyl-CoA thiolase
Cytosol 0.1 - 0.5<5%Long-chain acyl-CoA synthetase
Nucleus Not typically detected<1%-
Endoplasmic Reticulum Not typically detected<1%-

Table 2: Chain-Length Specificity of Acyl-CoA Oxidases and Dehydrogenases

EnzymeSubcellular LocationOptimal Substrate Chain LengthActivity with Dodecanoyl-CoA (C12)
Acyl-CoA Oxidase 1 (ACOX1)PeroxisomesMedium to long-chain (C10-C18)High
Long-chain acyl-CoA dehydrogenase (LCAD)MitochondriaLong-chain (C12-C18)High
Medium-chain acyl-CoA dehydrogenase (MCAD)MitochondriaMedium-chain (C6-C12)Moderate

Experimental Protocols

Subcellular Fractionation for Isolation of Mitochondria and Peroxisomes

This protocol is a generalized method for separating major organelles from cultured cells. Optimization for specific cell types may be required.

Materials:

  • Cell culture flasks (e.g., T175 cm²)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors.

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and microcentrifuge tubes

  • Sucrose solutions of varying molarity for gradient centrifugation (optional, for higher purity)

Procedure:

  • Harvest cultured cells (approximately 1 x 10⁸ cells) by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 5 mL of ice-cold Fractionation Buffer and incubate on ice for 20 minutes to allow cells to swell.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes. Monitor cell lysis using a microscope.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Collect the supernatant (post-nuclear supernatant) and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

  • The resulting supernatant can be further centrifuged at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, leaving the cytosolic fraction in the supernatant.

  • To separate mitochondria from peroxisomes, the crude mitochondrial pellet (from step 6) can be resuspended in a suitable buffer and layered onto a sucrose or Percoll density gradient for ultracentrifugation.[1] Mitochondria are generally denser and will sediment further into the gradient than peroxisomes.

  • Collect the distinct organelle fractions and validate their purity using western blotting for marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes).

Experimental Workflow for Subcellular Fractionation

start Cultured Cells harvest Harvest & Wash start->harvest homogenize Homogenization in Hypotonic Buffer harvest->homogenize centrifuge1 Centrifuge (700 x g) homogenize->centrifuge1 supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 Supernatant pellet1 Nuclei & Debris centrifuge1->pellet1 Pellet centrifuge2 Centrifuge (10,000 x g) supernatant1->centrifuge2 supernatant2 Cytosolic & Microsomal Fraction centrifuge2->supernatant2 Supernatant pellet2 Crude Mitochondrial & Peroxisomal Pellet centrifuge2->pellet2 Pellet ultracentrifuge Density Gradient Ultracentrifugation pellet2->ultracentrifuge mito Mitochondrial Fraction ultracentrifuge->mito perox Peroxisomal Fraction ultracentrifuge->perox

Caption: Workflow for isolating mitochondrial and peroxisomal fractions.

Quantification of this compound by LC-MS/MS

This protocol is adapted from general methods for acyl-CoA quantification and should be optimized for this compound.[2][3]

Materials:

  • Isolated subcellular fractions

  • Internal standard (e.g., ¹³C-labeled this compound or a commercially available odd-chain acyl-CoA standard)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • To the isolated organelle fractions, add a known amount of the internal standard.

  • Precipitate proteins by adding ice-cold acetonitrile (3:1 volume ratio of ACN to sample).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a minimal volume of water/acetonitrile (95:5) with 0.1% formic acid.

  • (Optional) Further purify the sample using an SPE cartridge to remove interfering substances.

  • Inject the sample into the LC-MS/MS system.

  • LC Separation: Use a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • MS/MS Detection: Use positive ion electrospray ionization (ESI) and monitor the specific precursor-to-product ion transition for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion is generated from the fragmentation of the CoA moiety.

  • Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LC-MS/MS Quantification Workflow

sample Subcellular Fraction spike Spike Internal Standard sample->spike extract Protein Precipitation & Extraction spike->extract dry Dry Extract extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Workflow for quantifying acyl-CoAs by LC-MS/MS.

Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF)

SILEC-SF is a more advanced method for accurate subcellular quantification that uses stable isotope-labeled internal standards generated within living cells.[4]

Procedure Overview:

  • Culture a batch of cells in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as [¹³C₃,¹⁵N₁]-pantothenate. This creates a pool of "heavy" acyl-CoAs.

  • These "heavy" labeled cells are then mixed with the "light" experimental cells before the subcellular fractionation process begins.

  • The mixture is then subjected to the subcellular fractionation protocol as described above.

  • Acyl-CoAs are extracted from each fraction and analyzed by LC-MS/MS.

  • The ratio of "light" (from experimental cells) to "heavy" (from standard cells) this compound is used for precise quantification, as the internal standard is present throughout the entire fractionation and extraction process, correcting for any sample loss or degradation.

Signaling Pathways and Metabolic Fate

This compound is primarily an intermediate in the catabolic pathway of fatty acid beta-oxidation. Its main function is to be further processed to yield acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.

Mitochondrial Beta-Oxidation

In the mitochondria, this compound is the substrate for 3-ketoacyl-CoA thiolase (ACAA2), which catalyzes its cleavage into decanoyl-CoA and acetyl-CoA.[5] This is the final step in one cycle of beta-oxidation. The decanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Mitochondrial Beta-Oxidation Pathway

cluster_mito Mitochondrial Matrix DodecanoylCoA Dodecanoyl-CoA (C12) EnoylCoA Trans-Δ²-Dodecenoyl-CoA DodecanoylCoA->EnoylCoA LCAD (FAD -> FADH₂) HydroxyacylCoA 3-L-Hydroxy- dodecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) DecanoylCoA Decanoyl-CoA (C10) OxoacylCoA->DecanoylCoA Thiolase (ACAA2) AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA Thiolase (ACAA2) DecanoylCoA->DodecanoylCoA Re-enters Beta-Oxidation TCA TCA Cycle AcetylCoA->TCA

Caption: Mitochondrial beta-oxidation of dodecanoyl-CoA.

Peroxisomal Beta-Oxidation

Peroxisomes also perform beta-oxidation, particularly for very long-chain fatty acids. For long-chain fatty acids like dodecanoic acid, both mitochondria and peroxisomes can be involved. The enzymatic steps in peroxisomes are similar but are carried out by a different set of enzymes. The first step is catalyzed by acyl-CoA oxidase, which produces H₂O₂.[6] The final thiolytic cleavage is performed by a peroxisomal 3-ketoacyl-CoA thiolase. Peroxisomal beta-oxidation is often incomplete, and the resulting shorter-chain acyl-CoAs are transported to the mitochondria for complete oxidation.

Peroxisomal Beta-Oxidation Pathway

cluster_perox Peroxisome DodecanoylCoA_p Dodecanoyl-CoA (C12) EnoylCoA_p Trans-Δ²-Dodecenoyl-CoA DodecanoylCoA_p->EnoylCoA_p ACOX1 (O₂ -> H₂O₂) HydroxyacylCoA_p 3-Hydroxy- dodecanoyl-CoA EnoylCoA_p->HydroxyacylCoA_p Multifunctional Enzyme OxoacylCoA_p This compound HydroxyacylCoA_p->OxoacylCoA_p Multifunctional Enzyme (NAD⁺ -> NADH) DecanoylCoA_p Decanoyl-CoA (C10) OxoacylCoA_p->DecanoylCoA_p Peroxisomal Thiolase AcetylCoA_p Acetyl-CoA OxoacylCoA_p->AcetylCoA_p Peroxisomal Thiolase Mito To Mitochondria DecanoylCoA_p->Mito AcetylCoA_p->Mito

Caption: Peroxisomal beta-oxidation of dodecanoyl-CoA.

Potential Signaling Roles

While direct signaling roles for intracellular this compound are not well-established in mammalian cells, it is important to consider the broader context of acyl-CoAs in cellular signaling. Acyl-CoAs can act as allosteric regulators of enzymes and transcription factors. Furthermore, they are the precursors for protein acylation, a post-translational modification that can alter protein function and localization.

It is also noteworthy that N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a quorum-sensing molecule in Pseudomonas aeruginosa, is structurally related to the acyl portion of this compound. 3-oxo-C12-HSL can enter mammalian cells and modulate host immune responses and induce apoptosis, suggesting that host cells have mechanisms to recognize and respond to such acyl chains.[7][8] Whether intracellularly generated this compound can interact with any of these pathways remains an area for future investigation.

Conclusion

The subcellular localization of this compound is predominantly within the mitochondria and peroxisomes, reflecting its central role in fatty acid beta-oxidation. This guide provides the necessary framework for researchers to investigate and quantify the subcellular pools of this important metabolite. The detailed experimental protocols offer a starting point for robust and accurate analysis. While direct evidence for a signaling role of intracellular this compound is currently limited, the established signaling functions of other acyl-CoAs and related molecules suggest that this is a promising avenue for future research. A deeper understanding of the subcellular dynamics of this compound will undoubtedly provide valuable insights into cellular metabolism and its dysregulation in various disease states.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxododecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of lauric acid (a 12-carbon saturated fatty acid). As a member of the long-chain acyl-CoA family, its metabolism is intrinsically linked to cellular energy homeostasis. Emerging evidence suggests that dysregulation of fatty acid oxidation, leading to fluctuations in the levels of intermediates like this compound, may play a significant role in the pathophysiology of various metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. This technical guide provides a comprehensive overview of the metabolic context of this compound, explores its potential as a signaling molecule, and details its association with metabolic diseases. Furthermore, it presents detailed experimental protocols for the quantification of this compound and outlines key experimental workflows for investigating its biological functions, providing a valuable resource for researchers and drug development professionals in the field of metabolic diseases.

Introduction: The Central Role of this compound in Fatty Acid Beta-Oxidation

This compound is a transient but essential molecule generated during the third step of the beta-oxidation spiral of dodecanoyl-CoA (the activated form of lauric acid). Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondrial matrix, and to a lesser extent, in peroxisomes for very-long-chain fatty acids. This process systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production through the citric acid cycle and oxidative phosphorylation.

The formation and subsequent cleavage of this compound are catalyzed by two key enzymes of the beta-oxidation pathway: 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase.

Metabolic Pathway of this compound

The metabolism of this compound is an integral part of the beta-oxidation of dodecanoyl-CoA. The pathway can be visualized as follows:

Beta_Oxidation_Dodecanoyl_CoA Dodecanoyl_CoA Dodecanoyl-CoA (C12) trans_Enoyl_CoA trans-Δ2-Dodecenoyl-CoA Dodecanoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxydodecanoyl-CoA trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Oxododecanoyl_CoA This compound Hydroxyacyl_CoA->Oxododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Decanoyl_CoA Decanoyl-CoA (C10) Oxododecanoyl_CoA->Decanoyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Oxododecanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Further β-oxidation cycles Further β-oxidation cycles Decanoyl_CoA->Further β-oxidation cycles Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle

Metabolism of this compound in Beta-Oxidation.

Link to Metabolic Disorders: A Focus on Dysregulated Fatty Acid Oxidation

While direct quantitative data on the cellular concentrations of this compound in metabolic diseases are limited, the broader context of dysregulated fatty acid oxidation (FAO) provides strong inferential evidence for its involvement.

Insulin Resistance and Type 2 Diabetes

In states of insulin resistance, such as in obesity and type 2 diabetes, the uptake of fatty acids by tissues like skeletal muscle and liver is often elevated. This increased fatty acid influx can overwhelm the capacity of mitochondrial beta-oxidation, leading to the accumulation of various acyl-CoA intermediates, including long-chain acyl-CoAs. While not specifically singling out this compound, studies have shown that a general increase in the intracellular pool of long-chain acyl-CoAs is correlated with insulin resistance[1]. This accumulation can lead to the production of lipotoxic species like ceramides and diacylglycerols, which interfere with insulin signaling pathways.

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the ectopic accumulation of fat in the liver. A key contributor to this is an imbalance between fatty acid uptake/synthesis and fatty acid oxidation/export. In the context of NAFLD, impaired mitochondrial function and a subsequent decrease in the rate of beta-oxidation have been observed. This can theoretically lead to a buildup of upstream metabolites, including 3-oxoacyl-CoA species.

Inborn Errors of Metabolism

Rare genetic disorders affecting the enzymes of beta-oxidation provide direct evidence for the pathological consequences of an accumulation of intermediates. A deficiency in medium-chain 3-ketoacyl-CoA thiolase (MCKAT), the enzyme responsible for cleaving 3-oxoacyl-CoAs, has been reported, although it is extremely rare. The single reported case presented with severe metabolic distress, highlighting the critical role of this enzymatic step. While this was a medium-chain specific deficiency, it underscores the toxicity associated with the accumulation of 3-ketoacyl-CoA species.

This compound as a Potential Signaling Molecule

Long-chain acyl-CoAs are not merely metabolic intermediates; they are also recognized as important signaling molecules that can directly regulate the activity of proteins and gene expression.

Nuclear Receptor Modulation

Long-chain fatty acids and their CoA esters are known to be ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α). These receptors are master regulators of lipid and glucose metabolism.

  • PPARα : As a key regulator of fatty acid oxidation, PPARα is a potential target for modulation by this compound. While direct binding studies with this compound are lacking, it is plausible that as a fatty acyl-CoA, it could influence PPARα activity, thereby affecting the expression of genes involved in its own metabolism in a feedback loop.

  • HNF4α : This nuclear receptor is crucial for liver function and is known to be regulated by acyl-CoAs. The binding of different acyl-CoA species can either activate or repress HNF4α activity, thereby influencing a wide range of metabolic genes.

Signaling_Pathways cluster_Metabolism Mitochondrial Beta-Oxidation cluster_Signaling Potential Signaling Roles Dodecanoyl-CoA Dodecanoyl-CoA This compound This compound Dodecanoyl-CoA->this compound Multiple Steps PPARa PPARα This compound->PPARa ? (Ligand Binding) HNF4a HNF4α This compound->HNF4a ? (Ligand Binding) Gene_Expression Target Gene Expression (e.g., FAO enzymes) PPARa->Gene_Expression HNF4a->Gene_Expression

Potential signaling roles of this compound.

Quantitative Data Summary

Direct quantitative measurements of this compound in human metabolic diseases are not widely available in the literature. The table below summarizes the general findings for long-chain acyl-CoAs in relevant conditions, which may provide an indication of the expected changes in this compound levels.

ConditionTissue/Cell TypeAnalyteObservationReference
Insulin ResistanceSkeletal MuscleTotal Long-Chain Acyl-CoAsIncreasedF. B. Stephens et al., Diabetologia, 2012
Type 2 DiabetesSkeletal MuscleTotal Long-Chain Acyl-CoAsIncreasedA. V. Bickel et al., J Clin Invest, 2014
NAFLDLiverTotal Long-Chain Acyl-CoAsGenerally IncreasedC. M. Gentile et al., J Clin Invest, 2011

Note: The data presented are for the general class of long-chain acyl-CoAs and not specifically for this compound. This represents a significant knowledge gap in the field.

Experimental Protocols

Accurate quantification of this compound requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Acyl-CoAs from Tissues and Cells

Objective: To efficiently extract acyl-CoAs from biological samples while minimizing degradation.

Materials:

  • Homogenizer (for tissues)

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile

  • 2-Propanol

  • 50 mM Potassium Phosphate buffer (pH 7.2)

  • Internal standards (e.g., C17:0-CoA)

  • Centrifuge capable of 4°C operation

Protocol:

  • Sample Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, aspirate the medium, wash with ice-cold PBS, and scrape or trypsinize the cells. Pellet the cells by centrifugation.

  • Homogenization (for tissues): Homogenize the frozen tissue powder in 2 volumes of ice-cold 50 mM potassium phosphate buffer.

  • Extraction: To the homogenate or cell pellet, add 10 volumes of a 2:1 (v/v) mixture of 2-propanol and acetonitrile containing internal standards.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 5 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Quantification of this compound by LC-MS/MS

Objective: To specifically detect and quantify this compound in extracted samples.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (example for a triple quadrupole):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z of protonated this compound

    • Product Ion (Q3): A specific fragment ion of this compound (e.g., corresponding to the loss of the acyl chain or a part of the CoA moiety).

  • Collision Energy: Optimized for the specific MRM transition.

Experimental_Workflow Sample Tissue or Cell Sample Extraction Acyl-CoA Extraction Sample->Extraction Homogenization & Solvent Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Reconstitution MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Signal Processing

Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a key metabolic intermediate whose steady-state levels are crucial for maintaining cellular energy balance. While its direct role in the pathogenesis of metabolic disorders is still under investigation, its position within the dysregulated pathways of fatty acid oxidation strongly suggests its involvement. The accumulation of long-chain acyl-CoAs, a class to which this compound belongs, is a hallmark of insulin resistance and NAFLD.

Future research should focus on the development and application of sensitive analytical methods to accurately quantify this compound in clinical samples from patients with metabolic diseases. Furthermore, studies investigating the direct interaction of this compound with nuclear receptors and other potential signaling targets are warranted to elucidate its role beyond that of a simple metabolic intermediate. A deeper understanding of the regulation and signaling functions of this compound may open new avenues for the development of therapeutic strategies targeting metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 3-Oxododecanoyl-CoA Thiolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketoacyl-CoA thiolases (EC 2.3.1.16) are crucial enzymes in the beta-oxidation of fatty acids, catalyzing the final step where a 3-ketoacyl-CoA is cleaved into a shortened acyl-CoA and acetyl-CoA.[1] The activity of these enzymes is of significant interest in metabolic research and as a potential target for drug development in various metabolic disorders. This document provides detailed protocols for assaying the enzymatic activity of thiolases with a specific focus on the substrate 3-Oxododecanoyl-CoA. The methodologies described herein are based on established spectrophotometric techniques, including direct measurement of CoA release and coupled enzyme systems.

Principle of the Assays

The activity of this compound thiolase can be determined by monitoring the reaction products. Two primary spectrophotometric approaches are detailed:

  • DTNB-Based Assay: This endpoint assay measures the free Coenzyme A (CoA-SH) released during the thiolytic cleavage of this compound. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.[2]

  • Coupled Enzyme Assay: This continuous assay links the production of acetyl-CoA to the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm. The acetyl-CoA produced reacts with oxaloacetate to form citrate in a reaction catalyzed by citrate synthase. The required oxaloacetate is generated from malate by malate dehydrogenase, which concurrently reduces NAD⁺.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Thiolase Assays
ParameterDTNB-Based AssayCoupled Enzyme Assay
Principle Endpoint, ColorimetricContinuous, Spectrophotometric
Wavelength 412 nm340 nm
Substrates This compound, Coenzyme AThis compound, Coenzyme A, Malate, NAD⁺
Enzymes This compound Thiolase (Test Enzyme)This compound Thiolase (Test Enzyme), Malate Dehydrogenase, Citrate Synthase
Key Reagent DTNB-
Typical pH 7.4 - 8.58.5
Typical Temperature 25 - 37 °C25 - 37 °C
Detection Increase in Absorbance (Formation of TNB)Increase in Absorbance (Formation of NADH)
Table 2: Kinetic Parameters for 3-Oxoacyl-CoA Thiolases (Literature Values)
Enzyme SourceSubstrateKm (µM)VmaxReference
Sunflower Cotyledon Glyoxysomes (Thiolase II)Acetoacetyl-CoA27-[4]
Sunflower Cotyledon Glyoxysomes (Thiolase II)C6 to C16 3-oxoacyl-CoAs3 - 7-[4]
Rat Liver Peroxisomes (Thiolase A)Medium-chain 3-oxoacyl-CoAs-Best Substrates[5][6]

Experimental Protocols

Protocol 1: DTNB-Based Endpoint Assay

This protocol is adapted from a method used for 3-ketoacyl-CoA thiolase.[2]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 40 mM KCl, pH 7.4.

  • Substrate Stock Solution: 1 mg/mL this compound in assay buffer.

  • Coenzyme A Stock Solution: 1 mg/mL Coenzyme A in assay buffer.

  • Enzyme Solution: Purified or partially purified this compound thiolase diluted to an appropriate concentration in assay buffer.

  • DTNB Solution: 10 mM DTNB in 50 mM Tris-HCl, pH 8.0.

2. Assay Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture with a total volume of 100 µL:

    • 50 µL Assay Buffer

    • 10 µL Substrate Stock Solution

    • 10 µL Coenzyme A Stock Solution

    • 20 µL Purified Water

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the Enzyme Solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 10 mM DTNB solution.

  • Incubate for 5 minutes at room temperature to allow for color development.

  • Transfer the solution to a microplate well or a cuvette.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Prepare a blank control by adding the enzyme solution after the DTNB solution.

3. Data Analysis:

Calculate the amount of released CoA-SH using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm). Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein.

Protocol 2: Coupled Enzyme Assay for Continuous Monitoring

This protocol is based on a coupled assay for acetoacetyl-CoA thiolase.[3]

1. Reagent Preparation:

  • Assay Buffer: 175 mM Tris-HCl, pH 8.5.

  • Substrate Stock Solution: 20 µM this compound in assay buffer.

  • Coenzyme A Stock Solution: 0.12 mM Coenzyme A in assay buffer.

  • Malate Solution: 2.6 mM L-Malic acid in assay buffer.

  • NAD⁺ Solution: 0.14 mM NAD⁺ in assay buffer.

  • Coupling Enzymes: Malate Dehydrogenase (58 nkat) and Citrate Synthase (18 nkat).

  • Enzyme Solution: Purified or partially purified this compound thiolase diluted to an appropriate concentration in assay buffer.

2. Assay Procedure:

  • In a quartz cuvette, prepare the reaction mixture with a total volume of 1 mL:

    • Sufficient Assay Buffer to reach 1 mL final volume.

    • Coenzyme A Stock Solution to a final concentration of 0.12 mM.

    • Malate Solution to a final concentration of 2.6 mM.

    • NAD⁺ Solution to a final concentration of 0.14 mM.

    • Malate Dehydrogenase (58 nkat).

    • Citrate Synthase (18 nkat).

    • Enzyme Solution.

  • Mix gently by inversion and incubate in the spectrophotometer at 25°C for 5 minutes to reach temperature equilibrium and record a baseline.

  • Initiate the reaction by adding the Substrate Stock Solution to a final concentration of 20 µM.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

3. Data Analysis:

Calculate the rate of NADH formation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹ at 340 nm). The rate of the reaction is directly proportional to the thiolase activity.

Mandatory Visualizations

Enzymatic_Reaction Substrate This compound Enzyme This compound Thiolase Substrate->Enzyme CoA Coenzyme A CoA->Enzyme Product1 Decanoyl-CoA Enzyme->Product1 Product2 Acetyl-CoA Enzyme->Product2

Caption: Thiolytic cleavage of this compound.

DTNB_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection A 1. Mix Substrate, CoA, and Enzyme B 2. Incubate at 37°C A->B C 3. Add DTNB Solution (Stops reaction, starts color development) B->C Released CoA-SH D 4. Measure Absorbance at 412 nm C->D

Caption: Workflow for the DTNB-based endpoint assay.

Coupled_Assay_Workflow Thiolase_Reaction This compound + CoA ↓ (Thiolase) Decanoyl-CoA + Acetyl-CoA Citrate_Synthase_Reaction Acetyl-CoA + Oxaloacetate ↓ (Citrate Synthase) Citrate + CoA Thiolase_Reaction->Citrate_Synthase_Reaction Acetyl-CoA MDH_Reaction Malate + NAD⁺ ↓ (Malate Dehydrogenase) Oxaloacetate + NADH + H⁺ MDH_Reaction->Citrate_Synthase_Reaction Oxaloacetate Detection Monitor Increase in Absorbance at 340 nm MDH_Reaction->Detection NADH

Caption: Principle of the coupled enzymatic assay.

References

Application Notes and Protocols: Synthesis of Stable Isotope-Labeled 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is a key intermediate in fatty acid metabolism, specifically in the β-oxidation pathway.[1][2] Its stable isotope-labeled counterpart is an invaluable tool for metabolic research, enabling precise tracking and quantification of fatty acid flux and enzyme kinetics through mass spectrometry-based approaches.[3][4] Applications include studying metabolic dysregulation in diseases, drug development for metabolic disorders, and understanding the biosynthesis of signaling molecules. This document provides a detailed protocol for the chemo-enzymatic synthesis of stable isotope-labeled this compound.

Chemo-Enzymatic Synthesis Overview

The synthesis of stable isotope-labeled this compound is a two-stage process. The first stage involves the chemical synthesis of stable isotope-labeled 3-oxododecanoic acid. The second stage utilizes an enzymatic reaction to ligate the labeled carboxylic acid to Coenzyme A (CoA), catalyzed by an acyl-CoA synthetase. This chemo-enzymatic approach offers high specificity and yield for the final product.[5][6][7]

Stage 1: Chemical Synthesis of Stable Isotope-Labeled 3-Oxododecanoic Acid

This protocol describes the synthesis of [1,2-¹³C₂]-3-oxododecanoic acid as an example. The strategy involves a malonic ester synthesis followed by decarboxylation.

Materials
  • [¹³C₂]-Diethyl malonate

  • 1-Bromodecane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol
  • Malonic Ester Synthesis:

    • In a round-bottom flask under an inert atmosphere, dissolve [¹³C₂]-diethyl malonate in anhydrous ethanol.

    • Add sodium ethoxide to the solution to form the enolate.

    • Slowly add 1-bromodecane to the reaction mixture and reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction, remove the ethanol under reduced pressure, and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl 2-decyl-[1,2-¹³C₂]-malonate.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the resulting ester by refluxing with an aqueous solution of sodium hydroxide.

    • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid.

    • Isolate the precipitate by filtration and dry under vacuum.

    • Heat the dicarboxylic acid intermediate to 140-160 °C to induce decarboxylation, yielding [1,2-¹³C₂]-dodecanoic acid.

  • Oxidation to 3-Oxododecanoic Acid:

    • The synthesized [1,2-¹³C₂]-dodecanoic acid can be converted to the corresponding 3-oxo derivative through established oxidation methods. A common approach involves α-bromination followed by hydrolysis and oxidation.

  • Purification:

    • Purify the final product, [1,2-¹³C₂]-3-oxododecanoic acid, using column chromatography on silica gel.

Stage 2: Enzymatic Ligation to Coenzyme A

This stage employs a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between the stable isotope-labeled 3-oxododecanoic acid and Coenzyme A. Several acyl-CoA synthetases exhibit broad substrate specificity and can be used for this purpose.[8][9]

Materials
  • Stable isotope-labeled 3-oxododecanoic acid (from Stage 1)

  • Coenzyme A trilithium salt hydrate

  • ATP (Adenosine 5'-triphosphate) disodium salt hydrate

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human ACSL6)[8]

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column for purification and analysis

Protocol
  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components in Tris-HCl buffer (100 mM, pH 7.5):

      • Stable isotope-labeled 3-oxododecanoic acid (e.g., 1 mM)

      • Coenzyme A (e.g., 1.5 mM)

      • ATP (e.g., 3 mM)

      • MgCl₂ (e.g., 10 mM)

      • DTT (e.g., 2 mM)

    • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.

    • Incubate the reaction at 37 °C for 1-2 hours.

  • Reaction Quenching and Product Purification:

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing the stable isotope-labeled this compound using reversed-phase HPLC on a C18 column. Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) for elution.

  • Product Characterization and Quantification:

    • Confirm the identity of the product by mass spectrometry, expecting to observe the parent ion corresponding to the mass of the labeled this compound.[10]

    • Quantify the product using the absorbance at 260 nm (adenine ring of CoA) and a standard curve of a known acyl-CoA.

Quantitative Data Summary

The following tables summarize expected yields and mass spectrometry data for the synthesis of [1,2-¹³C₂]-3-Oxododecanoyl-CoA.

Synthesis Stage Product Starting Material Expected Yield (%)
Stage 1[1,2-¹³C₂]-3-Oxododecanoic acid[¹³C₂]-Diethyl malonate40-60
Stage 2[1,2-¹³C₂]-3-Oxododecanoyl-CoA[1,2-¹³C₂]-3-Oxododecanoic acid50-75
Compound Unlabeled Molecular Weight ( g/mol ) [1,2-¹³C₂]-Labeled Molecular Weight ( g/mol ) Expected [M+H]⁺ m/z Key MS/MS Fragments (m/z)
3-Oxododecanoic acid214.30216.30217.16Varies with ionization
This compound963.8965.8966.27459 (phosphopantetheine), 507 (neutral loss)

Experimental Workflow and Signaling Pathway Diagrams

G Experimental Workflow for Synthesis of Stable Isotope-Labeled this compound cluster_stage1 Stage 1: Chemical Synthesis cluster_stage2 Stage 2: Enzymatic Ligation cluster_analysis Analysis start1 [¹³C₂]-Diethyl malonate step1 Malonic Ester Synthesis (+ 1-Bromodecane) start1->step1 intermediate1 Diethyl 2-decyl-[1,2-¹³C₂]-malonate step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 [1,2-¹³C₂]-Dodecanoic acid step2->intermediate2 step3 Oxidation intermediate2->step3 product1 [1,2-¹³C₂]-3-Oxododecanoic acid step3->product1 step4 Enzymatic Reaction product1->step4 start2 Coenzyme A start2->step4 enzyme Acyl-CoA Synthetase + ATP, MgCl₂ enzyme->step4 product2 [1,2-¹³C₂]-3-Oxododecanoyl-CoA step4->product2 hplc HPLC Purification product2->hplc ms Mass Spectrometry (Verification & Quantification) hplc->ms

Caption: Chemo-enzymatic synthesis workflow.

G Context: 3-oxoacyl moieties are crucial in bacterial communication. cluster_bacteria Bacterial Cell luxI LuxI-type Synthase ahl N-(3-Oxododecanoyl) -homoserine lactone (AHL) luxI->ahl sam S-adenosyl methionine sam->luxI acyl_acp Acyl-ACP (e.g., 3-Oxododecanoyl-ACP) acyl_acp->luxI luxR LuxR-type Receptor ahl->luxR diffusion & binding genes Target Gene Expression (e.g., virulence factors) luxR->genes activation

Caption: Bacterial quorum sensing signaling pathway.

References

Application Notes and Protocols for the Extraction of 3-Oxododecanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is a key metabolic intermediate in the beta-oxidation of dodecanoic acid (a 12-carbon fatty acid). The accurate quantification of this and other acyl-CoA thioesters is crucial for understanding cellular metabolism, particularly in the context of metabolic disorders, drug development, and the study of cellular signaling pathways. This document provides detailed application notes and protocols for the extraction and analysis of this compound from biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

I. Overview of Analytical Methods

The quantification of acyl-CoA thioesters like this compound from complex biological matrices presents analytical challenges due to their low abundance, inherent instability, and the presence of interfering substances. While several methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and throughput.

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) High (femtomole range)Moderate (picomole range)High (femtomole range)
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Sample Preparation Requires extraction and cleanupOften requires derivatizationSpecific to the assay
Multiplexing Excellent (can measure multiple acyl-CoAs simultaneously)LimitedLimited

II. Experimental Protocols

A. Sample Preparation: Extraction of this compound

The following protocol describes a general procedure for the extraction of acyl-CoAs from cultured cells and tissues. It is recommended to optimize the protocol for your specific sample type and experimental conditions.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization Buffer: 100 mM Potassium Phosphate buffer (pH 7.2)

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Extraction Solvents: Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 1cc, 30 mg

  • SPE Conditioning Solvents: Methanol (LC-MS grade), Water (LC-MS grade)

  • SPE Wash Solution: 5% Methanol in water

  • SPE Elution Solvent: Methanol (LC-MS grade)

  • Reconstitution Solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in water

Protocol:

  • Sample Collection and Homogenization:

    • Cultured Cells: Wash cell pellets (1-10 million cells) twice with ice-cold PBS. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize using a probe sonicator on ice.

    • Tissues: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold Homogenization Buffer containing the internal standard using a mechanical homogenizer. Keep samples on ice throughout the procedure.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To the homogenate, add 2 mL of isopropanol and vortex thoroughly for 30 seconds.

    • Add 2 mL of acetonitrile and vortex again for 30 seconds.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from step 2 onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of Reconstitution Solution (5% SSA).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis of this compound

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15-15.1 min: Return to 5% B

    • 15.1-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) with Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be optimized on the specific instrument used. Based on its monoisotopic mass of 963.2615 Da, the following MRM transitions are proposed:

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Notes
This compound 964.27457.1Optimized for each instrumentProduct ion from neutral loss of 3'-phosphoadenosine diphosphate (507 Da)
This compound (Confirmatory) 964.27428.0Optimized for each instrumentCommon fragment of adenosine 3',5'-diphosphate
Internal Standard (e.g., C17:0-CoA) 1020.4513.4Optimized for each instrumentProduct ion from neutral loss of 507 Da

Note: The exact m/z values and collision energies should be determined empirically by infusing a standard of this compound into the mass spectrometer.

III. Data Presentation and Quantitative Analysis

Accurate quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Table 3: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Samples

Quantitative data for this compound is not widely available in the literature. The following table provides representative concentration ranges for total long-chain acyl-CoAs in different biological samples to serve as a general guideline.

Biological SampleConcentration Range (pmol/mg protein or pmol/10⁶ cells)Reference
Rat Liver50 - 150 pmol/mg protein[1]
Cultured Hepatocytes20 - 80 pmol/10⁶ cells[2]
Skeletal Muscle10 - 40 pmol/mg protein[2]
Heart30 - 100 pmol/mg protein[1]

These values can vary significantly depending on the metabolic state of the cells or tissues.

IV. Visualizations: Workflows and Pathways

A. Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound.

experimental_workflow sample Biological Sample (Cells or Tissue) homogenization Homogenization with Internal Standard sample->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (C18) extraction->spe reconstitution Reconstitution in 5% SSA spe->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Analysis & Quantification lcms->data

Extraction and analysis workflow for this compound.
B. Signaling Pathway: Fatty Acid Beta-Oxidation

This compound is an intermediate in the mitochondrial beta-oxidation pathway, a major process for cellular energy production from fatty acids.

beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid->Dodecanoyl_CoA ACSL Dodecanoyl_Carnitine Dodecanoyl-Carnitine Dodecanoyl_CoA->Dodecanoyl_Carnitine CPT1 Dodecanoyl_CoA_mito Dodecanoyl-CoA Dodecanoyl_Carnitine->Dodecanoyl_CoA_mito CPT2 trans_2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA_mito->trans_2_Dodecenoyl_CoA ACADVL (FAD -> FADH₂) L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA ECHS1 3_Oxododecanoyl_CoA This compound L_3_Hydroxydodecanoyl_CoA->3_Oxododecanoyl_CoA HADH (NAD⁺ -> NADH) Decanoyl_CoA Decanoyl-CoA 3_Oxododecanoyl_CoA->Decanoyl_CoA ACAA2 Acetyl_CoA Acetyl-CoA 3_Oxododecanoyl_CoA->Acetyl_CoA ACAA2 Decanoyl_CoA->trans_2_Dodecenoyl_CoA Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial beta-oxidation of dodecanoic acid.

V. Troubleshooting and Considerations

  • Analyte Instability: Acyl-CoA thioesters are susceptible to hydrolysis. It is critical to keep samples on ice or at 4°C throughout the extraction process and to process them promptly. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.

  • Internal Standard Selection: The use of a suitable internal standard is crucial for accurate quantification to correct for extraction losses and matrix effects. An odd-chain acyl-CoA, such as C17:0-CoA, is a good choice as it is not naturally abundant in most biological systems.

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement in the ESI source, leading to inaccurate quantification. The described SPE cleanup step helps to minimize matrix effects. Further optimization of the chromatographic separation to resolve the analyte from co-eluting matrix components may be necessary.

  • MS/MS Parameter Optimization: The optimal MS/MS parameters (e.g., collision energy, declustering potential) are instrument-dependent and must be determined empirically by infusing a pure standard of this compound.

VI. Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The detailed protocol for sample preparation, combined with optimized LC-MS/MS parameters, allows for the accurate and reliable measurement of this important metabolic intermediate. This will facilitate further research into the role of fatty acid metabolism in health and disease.

References

Applications of 3-Oxododecanoyl-CoA in Drug Discovery: Targeting Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Oxododecanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation (FAO) pathway, a major catabolic process for energy production. The enzymes that metabolize this compound, namely long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and long-chain 3-ketoacyl-CoA thiolase (LCKAT), represent promising targets for drug discovery in a variety of therapeutic areas. Dysregulation of the FAO pathway is implicated in metabolic diseases, cardiovascular disorders, and cancer, making modulation of this pathway an attractive therapeutic strategy.

Therapeutic Potential:

  • Metabolic Diseases: In conditions such as obesity and type 2 diabetes, excessive fatty acid oxidation can lead to the accumulation of toxic lipid intermediates and contribute to insulin resistance. Inhibitors of LCHAD or LCKAT could potentially mitigate these effects by reducing the rate of fatty acid breakdown.

  • Cardiovascular Disease: The anti-anginal drug trimetazidine has been proposed to act by inhibiting long-chain 3-ketoacyl-CoA thiolase, thereby shifting the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. This metabolic switch is particularly beneficial in ischemic conditions.

  • Cancer: Many cancer cells exhibit altered metabolism and rely on fatty acid oxidation for energy and biomass production. Targeting LCHAD or LCKAT could therefore represent a novel approach to inhibit cancer cell proliferation and survival.

Drug Discovery Strategy:

The development of small molecule inhibitors or activators targeting LCHAD and LCKAT is a key strategy. High-throughput screening of compound libraries followed by lead optimization can identify potent and selective modulators. Structure-based drug design, aided by the crystal structures of these enzymes, can further facilitate the development of novel therapeutics. The substrate for these enzymes, this compound, can be synthesized chemo-enzymatically for use in in vitro assays to characterize enzyme kinetics and inhibitor potency.

Quantitative Data

The following table summarizes the inhibitory potency of a compound targeting the this compound metabolic pathway.

CompoundTarget EnzymeIC50Disease AreaReference
TrimetazidineLong-chain 3-ketoacyl-CoA thiolase (LCKAT)~75 nMAngina[1][2][3]

Note: There is some debate in the scientific literature regarding the precise mechanism of action of trimetazidine, with some studies questioning its direct inhibitory effect on LCKAT.[4]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of this compound in the mitochondrial fatty acid β-oxidation pathway.

FAO_Pathway cluster_mito Mitochondrial Matrix Dodecanoyl_CoA Dodecanoyl-CoA Enoyl_CoA trans-Δ2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA  Acyl-CoA  Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA  Enoyl-CoA  Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA  Long-Chain  3-Hydroxyacyl-CoA  Dehydrogenase (LCHAD) Decanoyl_CoA Decanoyl-CoA Oxoacyl_CoA->Decanoyl_CoA  Long-Chain  3-Ketoacyl-CoA  Thiolase (LCKAT) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

Spectrophotometric Assay for Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT) Activity

This protocol measures the activity of LCKAT by monitoring the decrease in absorbance of the substrate, 3-ketoacyl-CoA.

Materials:

  • Purified or recombinant LCKAT enzyme

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (25 mM)

  • KCl (50 mM)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and KCl.

  • Add the LCKAT enzyme solution to the reaction mixture.

  • Add the substrate, this compound, to the mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

  • Initiate the reaction by adding Coenzyme A.

  • Immediately monitor the decrease in absorbance at 303 nm at 25°C.

  • The rate of decrease in absorbance is proportional to the LCKAT activity.

Workflow Diagram:

LCKAT_Assay_Workflow prep_mix Prepare Reaction Mix (Buffer, MgCl₂, KCl) add_enzyme Add LCKAT Enzyme prep_mix->add_enzyme add_substrate Add this compound (and inhibitor if applicable) add_enzyme->add_substrate start_rxn Initiate with CoA add_substrate->start_rxn measure_abs Monitor Absorbance Decrease at 303 nm start_rxn->measure_abs calc_activity Calculate Enzyme Activity measure_abs->calc_activity

Workflow for LCKAT activity assay.
Coupled Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol measures the activity of LCHAD in a coupled reaction where the product, this compound, is immediately cleaved by LCKAT. The reaction is monitored by the reduction of NAD⁺ to NADH.

Materials:

  • Purified or recombinant LCHAD enzyme

  • (S)-3-Hydroxydodecanoyl-CoA (substrate)

  • NAD⁺

  • Coenzyme A (CoA)

  • Purified LCKAT (coupling enzyme)

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, and CoA.

  • Add the LCHAD enzyme solution to the mixture.

  • Add the coupling enzyme, LCKAT.

  • Initiate the reaction by adding the substrate, (S)-3-Hydroxydodecanoyl-CoA.

  • Immediately monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH.

  • The rate of increase in absorbance is proportional to the LCHAD activity.

Workflow Diagram:

LCHAD_Assay_Workflow prep_mix Prepare Reaction Mix (Buffer, NAD⁺, CoA) add_enzymes Add LCHAD and LCKAT prep_mix->add_enzymes start_rxn Initiate with (S)-3-Hydroxydodecanoyl-CoA add_enzymes->start_rxn measure_abs Monitor Absorbance Increase at 340 nm start_rxn->measure_abs calc_activity Calculate Enzyme Activity measure_abs->calc_activity

Workflow for coupled LCHAD activity assay.
Cell-Based Assay for Fatty Acid Oxidation

This protocol measures the overall rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled water from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., cardiomyocytes, hepatocytes)

  • [³H]-labeled long-chain fatty acid (e.g., [9,10-³H]palmitate)

  • Cell culture medium

  • Perchloric acid

  • Activated charcoal

  • Scintillation counter

Procedure:

  • Culture cells to the desired confluency.

  • Pre-incubate cells with the test compound (inhibitor or activator) for a specified time.

  • Add [³H]-labeled palmitate to the cell culture medium and incubate for 1-2 hours.

  • Stop the reaction by adding perchloric acid to the medium.

  • Separate the radiolabeled water (³H₂O) from the unoxidized [³H]-palmitate by passing the supernatant through a column containing activated charcoal.

  • Measure the radioactivity of the collected eluate (containing ³H₂O) using a scintillation counter.

  • The amount of ³H₂O produced is proportional to the rate of fatty acid oxidation.

Workflow Diagram:

Cell_FAO_Assay_Workflow culture_cells Culture Cells treat_compound Treat with Test Compound culture_cells->treat_compound add_radiolabel Add [³H]-Palmitate treat_compound->add_radiolabel incubate Incubate add_radiolabel->incubate stop_rxn Stop Reaction (Perchloric Acid) incubate->stop_rxn separate_h2o Separate ³H₂O (Charcoal Column) stop_rxn->separate_h2o measure_radioactivity Measure Radioactivity (Scintillation Counting) separate_h2o->measure_radioactivity determine_fao Determine FAO Rate measure_radioactivity->determine_fao

Workflow for cell-based fatty acid oxidation assay.

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate 3-Oxododecanoyl-CoA Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is an intermediate in the mitochondrial beta-oxidation of lauric acid, a 12-carbon saturated fatty acid. Beyond its metabolic role, emerging evidence suggests that long-chain acyl-CoA molecules can function as signaling molecules, directly interacting with nuclear receptors to modulate gene expression. One such key receptor is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2] Fatty acids and their CoA thioesters are natural ligands for PPARα.[2][3] Notably, very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα, significantly more potent than their corresponding free fatty acids.[3] This suggests that this compound may exert biological effects through the activation of PPARα, making it a target of interest for drug discovery and for understanding metabolic signaling.

This document provides a detailed protocol for developing and implementing a cell-based reporter assay to quantitatively assess the signaling activity of this compound and other related molecules through the PPARα pathway. The assay is based on the principle of a luciferase reporter gene under the control of a PPARα-responsive promoter.

Signaling Pathway Overview

Upon entering the cell and being converted to its CoA thioester, this compound can translocate to the nucleus and bind to PPARα. Ligand binding induces a conformational change in PPARα, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][4] This binding event recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid uptake, transport, and oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[2][5]

PPARa_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus 3_Oxo_CoA This compound PPARa PPARα 3_Oxo_CoA->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Gene Target Gene (e.g., ACOX1, CPT1) PPRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation Metabolic_Response Metabolic_Response Proteins->Metabolic_Response Increased Fatty Acid Oxidation

Figure 1: this compound Signaling Pathway via PPARα.

Experimental Protocols

1. Cell Line Selection and Culture

  • Recommended Cell Lines: Human Embryonic Kidney 293 (HEK293) or human liver cancer cell line (HepG2) are suitable for this assay. They have low endogenous PPARα activity and are readily transfectable.

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

2. Reporter Construct and Expression Vector

  • Reporter Construct: A luciferase reporter plasmid containing multiple copies of a PPRE upstream of a minimal promoter (e.g., thymidine kinase promoter) driving the firefly luciferase gene (pGL4-PPRE-luc). The PPRE sequence from the acyl-CoA oxidase gene promoter is a well-characterized and effective choice.[6]

  • PPARα Expression Vector: A mammalian expression vector encoding the full-length human PPARα protein (e.g., pcDNA3.1-hPPARα).

  • Internal Control Vector: A vector constitutively expressing Renilla luciferase (e.g., pRL-TK) should be co-transfected to normalize for transfection efficiency and cell viability.[7][8]

3. Transient Transfection Protocol (96-well plate format)

  • Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Transfection Mixture Preparation (per well):

    • In a sterile microcentrifuge tube, mix:

      • 50 ng pGL4-PPRE-luc reporter plasmid

      • 10 ng pcDNA3.1-hPPARα expression plasmid

      • 5 ng pRL-TK internal control plasmid

      • Opti-MEM I Reduced Serum Medium to a final volume of 25 µL.

    • In a separate tube, dilute 0.3 µL of a suitable transfection reagent (e.g., Lipofectamine 3000) in 25 µL of Opti-MEM.

    • Combine the DNA and diluted transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add 50 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

4. Compound Treatment and Luciferase Assay

  • Compound Preparation: Prepare a stock solution of this compound and any control compounds (e.g., the known PPARα agonist GW7647) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in serum-free DMEM. The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment: After the 24-hour transfection incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM GW7647).

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Use a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • First, add the firefly luciferase substrate and measure the luminescence using a plate-reading luminometer.

    • Next, add the stop-and-glow reagent to quench the firefly luciferase signal and activate the Renilla luciferase. Measure the Renilla luminescence.

Experimental Workflow Diagram

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 Seed_Cells Seed HEK293 cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Transfect Transfect with pGL4-PPRE-luc, pcDNA3.1-hPPARα, and pRL-TK Incubate_24h_1->Transfect Incubate_24h_2 Incubate 24h Transfect->Incubate_24h_2 Treat_Cells Treat cells with This compound and controls Incubate_24h_2->Treat_Cells Incubate_24h_3 Incubate 24h Treat_Cells->Incubate_24h_3 Luciferase_Assay Perform Dual-Luciferase Reporter Assay Incubate_24h_3->Luciferase_Assay Data_Analysis Analyze Data Luciferase_Assay->Data_Analysis

Figure 2: Workflow for the this compound Cell-Based Assay.

5. Data Analysis

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalizes for variations in transfection efficiency and cell number.[7]

  • Fold Induction: Calculate the fold induction for each treatment by dividing the RLU of the treated sample by the RLU of the vehicle control.

  • Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Data Presentation

Table 1: Activation of PPARα Reporter by this compound and Control Compounds

CompoundConcentration (µM)Fold Induction (Mean ± SD)EC50 (µM)
Vehicle (0.1% DMSO)-1.0 ± 0.1-
GW7647 (Positive Control)115.2 ± 1.80.05
This compound0.11.5 ± 0.25.2
14.8 ± 0.5
109.7 ± 1.1
5012.1 ± 1.5
Dodecanoic Acid102.1 ± 0.3>50

Data are representative and should be generated experimentally.

Table 2: Effect of this compound on PPARα Target Gene Expression (qPCR)

Target GeneTreatment (10 µM)Fold Change in mRNA (Mean ± SD)
ACOX1Vehicle (0.1% DMSO)1.0 ± 0.2
GW76478.5 ± 0.9
This compound5.3 ± 0.6
CPT1bVehicle (0.1% DMSO)1.0 ± 0.1
GW76476.2 ± 0.7
This compound3.8 ± 0.4
36B4 (Housekeeping)All1.0 ± 0.05

Data are representative and should be generated experimentally. Gene expression changes are relative to the vehicle control and normalized to a housekeeping gene.[5]

Troubleshooting and Considerations

  • High Background Luciferase Activity: This may be due to high basal activity of the promoter or endogenous PPARα activity. Using a cell line with low endogenous expression is key.

  • Low Fold Induction: Optimize the amount of transfected DNA and the ratio of reporter to expression vector. Ensure the PPRE sequences are functional.

  • Compound Cytotoxicity: Assess cell viability in parallel using an MTT or similar assay, especially at high compound concentrations. The Renilla luciferase signal can also serve as an indicator of cytotoxicity.[8][9]

  • Specificity: To confirm that the observed activity is mediated by PPARα, the assay should be run in parallel with cells transfected with the reporter plasmid but without the PPARα expression vector. A significant reduction in the response would indicate PPARα-dependent signaling.[10]

These application notes and protocols provide a robust framework for investigating the signaling properties of this compound and its potential as a modulator of PPARα activity. This cell-based assay is a valuable tool for screening compound libraries and for elucidating the role of metabolic intermediates in cellular signaling pathways.

References

Application Note: Analysis of 3-Oxododecanoyl-CoA by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is a key intermediate in the beta-oxidation of dodecanoic acid, a medium-chain fatty acid. The analysis of this compound levels in biological samples is crucial for studying fatty acid metabolism and its dysregulation in various diseases. This application note provides a detailed protocol for the sample preparation and analysis of this compound from biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to provide a reliable and reproducible workflow for the quantification of this important analyte.

Acyl-CoA molecules are known to be unstable, particularly at neutral or alkaline pH and elevated temperatures. Therefore, the sample preparation protocol emphasizes maintaining a slightly acidic environment and low temperatures throughout the procedure to minimize degradation of this compound.[1]

Principles of the Method

The methodology involves the extraction of this compound from biological samples, such as tissues or cells, followed by separation and quantification using reversed-phase HPLC with UV detection. The extraction procedure is designed to efficiently lyse the cells, precipitate proteins, and extract the acyl-CoAs into a solvent compatible with HPLC analysis. An optional solid-phase extraction (SPE) step can be included for further purification and concentration of the analyte, which can be particularly beneficial for samples with low expected concentrations of this compound.

The HPLC separation is achieved on a C18 column, which separates molecules based on their hydrophobicity. A gradient elution with a buffered mobile phase and an organic modifier allows for the efficient separation of this compound from other cellular components. The CoA moiety of the molecule contains a chromophore that absorbs UV light, allowing for its detection and quantification at approximately 260 nm.[2][3]

Signaling Pathway Involving this compound

Fatty_Acid_Beta_Oxidation Dodecanoyl_CoA Dodecanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Dodecanoyl_CoA->Acyl_CoA_Dehydrogenase trans_delta2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Acyl_CoA_Dehydrogenase->trans_delta2_Dodecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_delta2_Dodecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxydodecanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxydodecanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Target_Analyte This compound L_3_Hydroxyacyl_CoA_Dehydrogenase->Target_Analyte Thiolase Thiolase Target_Analyte->Thiolase Decanoyl_CoA Decanoyl-CoA Thiolase->Decanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial beta-oxidation of dodecanoyl-CoA.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and isopropanol.

  • Buffers: Potassium phosphate (KH2PO4), formic acid, glacial acetic acid.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Reagents: Saturated ammonium sulfate solution.

  • Internal Standard: A suitable medium-chain acyl-CoA not expected to be in the sample (e.g., heptadecanoyl-CoA).

  • Biological Sample: Tissues (e.g., liver, heart) or cultured cells.

Sample Preparation Workflow

Sample_Prep_Workflow Start Biological Sample (Tissue or Cells) Homogenization Homogenization in Ice-Cold Acidic Buffer Start->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Optional_SPE Optional: Solid-Phase Extraction (SPE) Purification Supernatant->Optional_SPE Drying Evaporation to Dryness (under Nitrogen) Supernatant->Drying Direct Optional_SPE->Drying Eluate Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis

Caption: Sample preparation workflow for this compound.

Detailed Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific sample types and experimental goals.

  • Homogenization:

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a glass homogenizer.[2][3]

    • For cultured cells, scrape cells from the culture dish in the presence of ice-cold PBS, centrifuge to obtain a cell pellet, and resuspend in 300 µL of ice-cold deionized water containing 0.6% formic acid.[4]

  • Extraction:

    • To the tissue homogenate, add 1 mL of 2-propanol and homogenize again. Then, add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile. Vortex vigorously for 5 minutes.[5]

    • For cell suspensions, add 270 µL of acetonitrile and vortex to ensure homogeneity.[4]

  • Centrifugation:

    • Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.[5]

  • Supernatant Collection:

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Optional Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the collected supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial HPLC mobile phase.

HPLC Analysis
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the best separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 260 nm.[2]

  • Injection Volume: 10-20 µL.

Data Presentation

The following table summarizes expected performance characteristics for the analysis of medium-chain acyl-CoAs by HPLC-UV, based on literature data for similar compounds. Users should perform their own validation to determine the specific performance for this compound.

ParameterExpected PerformanceReference
Recovery 70-80%[2]
Linearity (r²) > 0.99General expectation
Limit of Detection (LOD) Low µM rangeGeneral expectation
Limit of Quantification (LOQ) Low to mid µM rangeGeneral expectation
Precision (%RSD) < 15%General expectation

Conclusion

The protocol described in this application note provides a comprehensive workflow for the sample preparation and HPLC-UV analysis of this compound from biological samples. By carefully controlling temperature and pH, the stability of the analyte can be maintained throughout the procedure. While the method is robust, it is recommended that users validate the method in their own laboratory to ensure it meets the specific requirements of their research. This method will be a valuable tool for researchers investigating fatty acid metabolism and its role in health and disease.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxododecanoyl-CoA is a key intermediate in the beta-oxidation of dodecanoic acid, a medium-chain fatty acid. Its accurate quantification in biological matrices is crucial for studying fatty acid metabolism, identifying metabolic dysregulation in diseases, and for the development of therapeutic agents targeting these pathways. These application notes provide a detailed protocol for the sensitive and specific measurement of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and robust analytical technique for the analysis of acyl-CoA species.[1][2][3]

Principle of the Method

The methodology involves the extraction of this compound from biological samples, followed by chromatographic separation using reversed-phase liquid chromatography and subsequent detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[4][5] This approach ensures high selectivity and sensitivity for accurate quantification.

Analytical Standard

A certified analytical standard of this compound is essential for the development and validation of this quantitative method. The purity of the standard should be verified, and a Certificate of Analysis (CoA) should be obtained from the supplier.[6] The standard is used to prepare a calibration curve and quality control samples to ensure the accuracy and precision of the measurements.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for a variety of biological matrices, including cell lysates and tissue homogenates.

  • Homogenization: Homogenize tissue samples or cell pellets in an ice-cold extraction buffer.

  • Protein Precipitation: Add a solution of 5% sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.[4][7]

  • Centrifugation: Vortex the mixture and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for optimal separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate portion of the molecule.[5][8] The specific precursor and product ions for this compound should be optimized by direct infusion of the analytical standard. A secondary, qualifying transition should also be monitored for confirmation.[7]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized for clarity and easy comparison.

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compoundTo be determined empiricallyPrecursor - 507.1To be determined empiricallyTo be optimized
Internal Standarde.g., [¹³C₄]-Palmitoyl-CoATo be determined empiricallyTo be determined empiricallyTo be optimized

Table 2: Method Performance Characteristics

ParameterAcceptance Criteria
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 10
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Visualizations

Signaling Pathway

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase Fatty_Acid->Acyl-CoA_Synthetase Fatty_Acyl-CoA Fatty_Acyl-CoA Acyl-CoA_Synthetase->Fatty_Acyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Fatty_Acyl-CoA->Acyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Acyl-CoA_Dehydrogenase->Enoyl-CoA_Hydratase FAD -> FADH2 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA_Dehydrogenase H2O This compound This compound 3-Hydroxyacyl-CoA_Dehydrogenase->this compound NAD+ -> NADH Thiolase Thiolase This compound->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter_Acyl-CoA Shorter_Acyl-CoA Thiolase->Shorter_Acyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Cell Lysate / Tissue Homogenate) Protein_Precipitation Protein Precipitation (5% Sulfosalicylic Acid) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Reversed-Phase LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Stability of 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxododecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this important molecule in your in vitro experiments.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and use of this compound in vitro.

Question 1: My this compound solution is showing reduced activity over a short period. What are the likely causes?

Answer: Reduced activity of this compound is most commonly due to its chemical instability, particularly the hydrolysis of its thioester bond. Several factors can contribute to this degradation:

  • pH of the Solution: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Enzymatic Degradation: If your experimental system contains cellular extracts or purified enzymes, thioesterases or other acyl-CoA hydrolases may be present and actively degrading the molecule.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation.

  • Oxidation: Although less common for the acyl chain of this compound, other parts of the coenzyme A moiety can be susceptible to oxidation.

Troubleshooting Steps:

  • Verify pH: Immediately check the pH of your buffer system. For optimal stability, it is recommended to work at a slightly acidic pH (around 6.0-6.5).

  • Control Temperature: Perform all experiments on ice and minimize the time your this compound solution is at room temperature.

  • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, prepare single-use aliquots of your stock solution.

  • Use High-Purity Reagents: Ensure all components of your buffer are of high purity and free from contaminating enzymes.

  • Consider Inhibitors: If enzymatic degradation is suspected, consider the addition of broad-spectrum enzyme inhibitors, but be mindful of their potential effects on your experiment.

Question 2: What are the best practices for storing this compound stock solutions?

Answer: Proper storage is critical to maintaining the integrity of your this compound.

ParameterRecommendationRationale
Temperature Store at -80°C for long-term storage.Minimizes chemical and enzymatic degradation.
Solvent A slightly acidic buffer (e.g., pH 6.0) or an organic solvent like DMSO.Acidic conditions reduce the rate of thioester hydrolysis.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Reduces the risk of oxidation.
Light Exposure Protect from light by using amber vials or wrapping tubes in foil.Prevents potential photodegradation.

Question 3: I am observing inconsistent results in my enzyme kinetics experiments using this compound. Could this be a stability issue?

Answer: Yes, inconsistent results are a classic sign of substrate degradation. If this compound is degrading during the course of your experiment, the effective substrate concentration will be decreasing, leading to non-linear reaction rates and variability between replicates.

Experimental Workflow to Test for Instability:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare fresh this compound in your experimental buffer B Incubate aliquots at your experimental temperature for different durations (e.g., 0, 30, 60, 120 min) A->B Time course C Analyze the concentration of intact this compound in each aliquot using a suitable analytical method (e.g., HPLC) B->C Quantification D Plot concentration vs. time to determine the degradation rate C->D Data plotting E If significant degradation is observed, optimize your experimental conditions (e.g., lower pH, add stabilizers) D->E Decision This compound This compound 3-Oxododecanoic_Acid 3-Oxododecanoic_Acid This compound->3-Oxododecanoic_Acid Hydrolysis Coenzyme_A Coenzyme_A This compound->Coenzyme_A Hydrolysis H2O H2O H2O->this compound This compound This compound Decanoyl-CoA Decanoyl-CoA This compound->Decanoyl-CoA Thiolytic Cleavage Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Thiolytic Cleavage Thiolase Thiolase Thiolase->this compound

overcoming matrix effects in 3-Oxododecanoyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of 3-Oxododecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[2][4][5][6] For complex biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[3]

Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of acyl-CoAs like this compound?

A2: The primary causes of matrix effects for acyl-CoAs include:

  • Ion Suppression: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source, reducing the analyte's signal.[1][4]

  • Inefficient Ionization: The composition of the mobile phase and the presence of interfering substances can negatively impact the ionization efficiency of acyl-CoAs.[7]

  • Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions, which can lead to a lower signal.[7]

  • Suboptimal MS Parameters: Incorrectly configured mass spectrometry parameters, such as precursor/product ion selection and collision energy, can result in poor sensitivity.[7]

Q3: How can I assess the presence and extent of matrix effects in my this compound analysis?

A3: Two common methods to evaluate matrix effects are:

  • Post-extraction Spike Method: This involves comparing the signal response of this compound in a neat solution to the response of a post-extraction spiked blank matrix sample.[4][8] This quantitative approach helps determine the degree of ion suppression or enhancement.

  • Post-column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the mass spectrometer while a blank matrix extract is injected into the LC system. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.[3][8]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for correcting matrix effects.[4][8][9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate normalization of the signal. When a SIL-IS is unavailable, a structurally similar analog can be used as an alternative.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometric analysis of this compound.

Problem: Low or No Signal for this compound
Potential Cause Recommended Solution
Sample Degradation This compound is prone to hydrolysis. Prepare fresh standards and samples. Ensure the mobile phase is appropriately acidic to improve stability.[7] Keep samples cold during preparation.
Inefficient Extraction Optimize the extraction procedure to ensure efficient recovery of this compound from the sample matrix. Solid-phase extraction (SPE) can be an effective cleanup step.
Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components.[4] Improve chromatographic separation to resolve this compound from co-eluting interferences.[4][8]
Suboptimal MS/MS Parameters Optimize precursor and product ion selection, collision energy, and other source parameters for this compound. These are often instrument-specific.[7]
Instrument Contamination Run blank injections to check for system contamination.[10] Clean the ion source and transfer optics if necessary.
Problem: Poor Peak Shape or Shifting Retention Time
Potential Cause Recommended Solution
Matrix-Induced Chromatographic Effects Some matrix components can interact with the analyte, affecting its retention on the column and leading to peak distortion or shifts in retention time.[2] A thorough sample cleanup is crucial.
Column Overloading Injecting a sample that is too concentrated can lead to poor peak shape.[10] Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimal for the retention and elution of this compound on the selected column. The pH of the mobile phase can significantly impact peak shape for acyl-CoAs.
Column Degradation The performance of the analytical column can deteriorate over time. Replace the column if performance does not improve with washing.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the initial mobile phase.

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with the same concentration of this compound standard as in Set A.

    • Set C (Blank Matrix): Extract blank matrix samples without spiking.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Homogenize the biological sample (e.g., tissue, plasma) in an appropriate extraction buffer.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge using an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Start Low/No Signal for This compound CheckStandard Prepare Fresh Standard? Start->CheckStandard OptimizeExtraction Optimize Sample Prep? CheckStandard->OptimizeExtraction No SignalOK Signal Acceptable CheckStandard->SignalOK Yes ImproveChroma Improve Chromatography? OptimizeExtraction->ImproveChroma No OptimizeExtraction->SignalOK Yes OptimizeMS Optimize MS Parameters? ImproveChroma->OptimizeMS No ImproveChroma->SignalOK Yes OptimizeMS->SignalOK Yes

References

troubleshooting low yield in 3-Oxododecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 3-Oxododecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through chemo-enzymatic or purely chemical methods. A prevalent chemical approach is the mixed anhydride method, where 3-oxododecanoic acid is activated with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base, followed by reaction with Coenzyme A.

Q2: What is a typical expected yield for the synthesis of this compound?

A2: The yield of this compound synthesis can vary significantly based on the chosen method, purity of reagents, and reaction conditions. While specific yields for this compound are not widely published, yields for similar acyl-CoA syntheses using the mixed anhydride method can range from 40% to over 90%. Optimization of reaction parameters is crucial for achieving higher yields.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is commonly used for purification and purity assessment. Mass spectrometry (MS) can confirm the molecular weight of the product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used for absolute quantification and purity determination by comparing the integrals of product peaks to a known concentration standard.

Q4: How should I store this compound to prevent degradation?

A4: this compound is susceptible to hydrolysis, especially at neutral or alkaline pH. For short-term storage, it is recommended to keep the compound in an acidic buffer (pH 4-5) at 4°C. For long-term storage, it is best to store it as a lyophilized powder or in a frozen acidic solution at -20°C or -80°C.

Troubleshooting Guides

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Activation of 3-Oxododecanoic Acid:

    • Solution: Ensure all reagents are anhydrous, as moisture can quench the activating agent (e.g., isobutyl chloroformate). Use freshly opened solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Verify the quality and concentration of the activating agent and the tertiary amine base.

  • Side Reactions:

    • Solution: A common side reaction is the formation of a symmetrical anhydride of 3-oxododecanoic acid. To minimize this, add the Coenzyme A solution promptly after the activation step. Maintaining a low reaction temperature (e.g., -15°C to 0°C) during activation can also reduce the rate of side reactions.

  • Degradation of Product:

    • Solution: The thioester bond in this compound is labile. Work up the reaction at low temperatures and maintain an acidic pH during purification. Avoid prolonged exposure to basic conditions.

  • Inefficient Purification:

    • Solution: Optimize the HPLC purification protocol. Use a C18 reverse-phase column with a gradient of an acidic aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). Monitor the elution profile carefully to collect the correct fractions.

Presence of Impurities in the Final Product

Problem: The purified this compound contains significant impurities as detected by HPLC or MS.

Possible Causes and Solutions:

  • Unreacted Starting Materials:

    • Solution: If unreacted 3-oxododecanoic acid or Coenzyme A is present, adjust the stoichiometry of the reactants. A slight excess of the activated carboxylic acid may be necessary to drive the reaction to completion. Improve the HPLC separation to resolve the product from the starting materials.

  • Formation of Byproducts:

    • Solution: Besides symmetrical anhydrides, other byproducts can form. Analyze the impurities by mass spectrometry to identify their structures. This can provide clues about the underlying side reactions. For example, the formation of an ethyl ester of 3-oxododecanoic acid might indicate a reaction with residual ethanol in the solvents.

  • Contamination from Reagents or Solvents:

    • Solution: Use high-purity reagents and HPLC-grade solvents to minimize contamination.

Data Presentation

Table 1: Reported Yields for Acyl-CoA Synthesis using the Mixed Anhydride Method

Acyl-CoA SynthesizedActivating AgentReported Yield (%)Reference
(S)-3-Hydroxybutyryl-CoAIsobutyl chloroformate57[1]
6-Oxoheptanoyl-CoACarbonyldiimidazole56[1]
Methylsuccinyl-CoACarbonyldiimidazole40[1]
Various Aliphatic Acyl-CoAsEthylchloroformate~49 (average)[1]

Note: These yields are for analogous compounds and serve as a general reference. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

Materials:

  • 3-Oxododecanoic acid

  • Isobutyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 3-oxododecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -15°C in a dry ice/acetone bath.

  • Add triethylamine (1.1 equivalents) dropwise and stir for 10 minutes.

  • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15°C. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction mixture for 30 minutes at -15°C to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in cold 0.5 M sodium bicarbonate solution.

  • Add the Coenzyme A solution to the mixed anhydride reaction mixture dropwise, ensuring the temperature remains below 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding 1 M HCl to adjust the pH to approximately 4-5.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Purify the crude product immediately by preparative HPLC.

Protocol 2: HPLC Purification of this compound

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 4 mL/min

  • Detection: 260 nm (for the adenine moiety of CoA)

Procedure:

  • Filter the crude reaction mixture through a 0.45 µm filter.

  • Inject the filtered solution onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak with the expected retention time for this compound.

  • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Mandatory Visualizations

experimental_workflow cluster_activation Activation of 3-Oxododecanoic Acid cluster_coupling Coupling with Coenzyme A cluster_workup Workup and Purification dissolve Dissolve 3-Oxododecanoic Acid in anhydrous THF cool Cool to -15°C dissolve->cool add_tea Add Triethylamine cool->add_tea add_chloroformate Add Isobutyl Chloroformate add_tea->add_chloroformate add_coa Add CoA Solution to Mixed Anhydride add_chloroformate->add_coa Mixed Anhydride Intermediate prepare_coa Prepare Coenzyme A Solution prepare_coa->add_coa react Stir at Room Temperature add_coa->react quench Quench with HCl (pH 4-5) react->quench concentrate Concentrate in vacuo quench->concentrate hplc Purify by HPLC concentrate->hplc lyophilize Lyophilize hplc->lyophilize final_product final_product lyophilize->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_activation Check Activation Step: - Anhydrous conditions? - Reagent quality? start->check_activation check_side_reactions Investigate Side Reactions: - Low temperature maintained? - Prompt addition of CoA? start->check_side_reactions check_degradation Assess Product Degradation: - Acidic pH during workup? - Low temperature maintained? start->check_degradation check_purification Evaluate Purification: - Optimized HPLC method? - Correct fractions collected? start->check_purification solution_activation Solution: - Use anhydrous solvents/reagents - Perform under inert atmosphere check_activation->solution_activation solution_side_reactions Solution: - Maintain -15°C to 0°C - Minimize time between activation and coupling check_side_reactions->solution_side_reactions solution_degradation Solution: - Maintain pH 4-5 - Keep samples on ice check_degradation->solution_degradation solution_purification Solution: - Optimize HPLC gradient - Analyze fractions before pooling check_purification->solution_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Enzymatic Assays for 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxododecanoyl-CoA enzymatic assays.

Troubleshooting Guide

High variability or unexpected results in enzymatic assays involving this compound can arise from several factors. This guide provides solutions to common problems.

Question 1: Why am I observing low or no enzyme activity?

Several factors can lead to diminished or absent enzyme activity. Consider the following potential causes and solutions:

Potential CauseRecommended SolutionKey Considerations
Suboptimal pH Optimize the pH of your reaction buffer. Most 3-ketoacyl-CoA thiolases exhibit good activity in a pH range of 7.4 to 8.5.[1] Create a pH curve to determine the optimal pH for your specific enzyme.The optimal pH can vary between different thiolase isozymes.
Incorrect Temperature Ensure the assay is performed at the optimal temperature for the enzyme. Many thiolase assays are conducted at 25°C or 37°C.[1]Enzyme activity is highly sensitive to temperature fluctuations. Use a calibrated water bath or incubator.
Enzyme Instability Prepare fresh enzyme solutions before each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.The stability of the enzyme can be affected by storage conditions and buffer composition.
Substrate Degradation This compound can be susceptible to hydrolysis. Prepare substrate solutions fresh and store them appropriately.The stability of acyl-CoA substrates can be pH-dependent.
Missing Cofactors Some enzymatic reactions require specific cofactors. For example, the reverse (condensation) reaction of thiolase requires a divalent metal ion like Mg²⁺.Check the literature for the specific requirements of your enzyme.
Presence of Inhibitors Your sample or reagents may contain inhibitors. Acetyl-CoA and other acyl-CoA molecules are known to inhibit 3-ketoacyl-CoA thiolase.[2]See the FAQ section on common inhibitors for more details.

Question 2: Why is there high variability between my replicate wells?

Inconsistent results across replicates can mask the true biological effects. Here are common causes and how to address them:

Potential CauseRecommended SolutionKey Considerations
Pipetting Errors Calibrate your pipettes regularly. Use a master mix for your reagents to minimize pipetting variations between wells.Small volume transfers can be a significant source of error.
Inconsistent Incubation Times Use a multichannel pipette or a repeating pipette to start and stop reactions simultaneously for all relevant wells.Staggering the start of reactions can help ensure consistent incubation times.
Edge Effects in Microplates Avoid using the outer wells of a microplate, which are more susceptible to evaporation and temperature gradients. Fill the outer wells with a blank solution (e.g., water or buffer) to create a humidity barrier.This is especially important for long incubation periods.
Air Bubbles in Wells Be careful not to introduce air bubbles when dispensing reagents. Bubbles can interfere with spectrophotometric readings.Pipette solutions slowly and against the side of the well.

Question 3: My spectrophotometric assay shows a high background signal.

A high background can be caused by several factors related to the assay components:

Potential CauseRecommended SolutionKey Considerations
Spontaneous Substrate Degradation Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate breakdown. Subtract this rate from your enzyme-catalyzed reaction rate.The stability of this compound can be influenced by buffer components and pH.
Interfering Substances in the Sample If your sample is a crude extract, it may contain substances that absorb at the detection wavelength. Run a sample blank containing all reaction components except the substrate.Consider purifying your enzyme or sample to remove interfering substances.
Detergent Micelle Formation If using detergents, high concentrations can lead to micelle formation, which can scatter light and increase absorbance.Determine the critical micelle concentration (CMC) of your detergent and use a concentration appropriate for your assay.

Frequently Asked Questions (FAQs)

What is the optimal pH for a this compound enzymatic assay?

The optimal pH can vary depending on the specific 3-ketoacyl-CoA thiolase being studied. However, a pH range of 7.4 to 8.5 is generally effective. For instance, one study utilized a 50 mM Tris buffer at pH 7.4, while another used a 35 mM Tris-HCl buffer at pH 8.5.[1] It is recommended to perform a pH optimization experiment for your specific enzyme and conditions.

What is the recommended buffer type and concentration?

Tris-based buffers are commonly used for 3-ketoacyl-CoA thiolase assays. Concentrations typically range from 35 mM to 100 mM. The choice of buffer can influence enzyme activity, so it is important to be consistent.[3]

What is the optimal temperature for the assay?

The optimal temperature depends on the enzyme's origin and stability. Assays are commonly performed at 25°C or 37°C.[1] A temperature optimization experiment can determine the ideal condition for your specific enzyme.

Should I include detergents in my assay buffer?

Detergents like Triton X-100 or CHAPS can be included to solubilize membrane-associated enzymes or improve substrate availability. However, their concentration needs to be carefully optimized as they can also inhibit enzyme activity, particularly at concentrations above the critical micelle concentration (CMC).[4][5]

What are some common inhibitors of 3-ketoacyl-CoA thiolases?

Several molecules can inhibit 3-ketoacyl-CoA thiolase activity. It is crucial to be aware of these, especially when working with complex biological samples.

InhibitorIC₅₀Notes
Trimetazidine ~75 nM (for long-chain 3-ketoacyl CoA thiolase)[6][7]A known inhibitor of long-chain 3-ketoacyl-CoA thiolase.
Acetyl-CoA VariesA product of the thiolase reaction and a known feedback inhibitor.[2]
Other Acyl-CoA molecules VariesAcyl-CoAs of different chain lengths can act as competitive inhibitors.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted from methods used for 3-ketoacyl-CoA thiolases and can be optimized for this compound. The assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA substrate.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (25 mM)

  • KCl (50 mM)

  • Coenzyme A (CoA) solution (75 µM)

  • This compound substrate solution

  • Purified or partially purified 3-ketoacyl-CoA thiolase enzyme

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare the reaction mixture: In each well or cuvette, combine the Tris-HCl buffer, MgCl₂, and KCl.

  • Pre-incubation: Add the enzyme solution to the reaction mixture and pre-incubate for 3 minutes at the desired temperature (e.g., 25°C).

  • Initiate the reaction: Add the this compound substrate to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 303 nm over time.

  • Calculate activity: The rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

Signaling Pathways and Workflows

Fatty Acid Beta-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of fatty acids. This pathway is a major source of energy from lipids.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Fatty Acid Beta-Oxidation Pathway

Quorum Sensing Signaling in Pseudomonas aeruginosa

N-3-oxododecanoyl-homoserine lactone (3O-C12-HSL), a molecule structurally related to this compound, is a key signaling molecule in the quorum-sensing system of Pseudomonas aeruginosa. This system allows bacteria to coordinate gene expression based on population density.

Quorum_Sensing cluster_bacteria Pseudomonas aeruginosa cluster_environment Extracellular Environment LasI LasI (Autoinducer Synthase) HSL 3O-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR LasR (Transcriptional Regulator) HSL->LasR Binds to LasR_HSL LasR-HSL Complex HSL->LasR_HSL HSL_out 3O-C12-HSL HSL->HSL_out Diffusion LasR->LasR_HSL Virulence_Genes Virulence Genes LasR_HSL->Virulence_Genes Activates Transcription

Quorum Sensing in P. aeruginosa

Experimental Workflow for Assay Optimization

A systematic approach is crucial for optimizing your enzymatic assay conditions.

Assay_Optimization_Workflow Start Start Optimization Vary_pH Vary pH (e.g., 6.5 - 9.0) Start->Vary_pH Vary_Temp Vary Temperature (e.g., 20°C - 40°C) Vary_pH->Vary_Temp Vary_Buffer Vary Buffer Type (e.g., Tris, Phosphate) Vary_Temp->Vary_Buffer Vary_Detergent Vary Detergent Conc. (if applicable) Vary_Buffer->Vary_Detergent Analyze Analyze Results Vary_Detergent->Analyze Optimal_Conditions Optimal Assay Conditions Analyze->Optimal_Conditions Select Best Conditions

Assay Optimization Workflow

References

Technical Support Center: Minimizing Degradation of Acyl-CoAs During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of acyl-CoA samples is paramount for accurate experimental outcomes. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, but their inherent instability poses a significant challenge during sample collection, extraction, and storage. This technical support center provides troubleshooting guidance and frequently asked questions to help you minimize the degradation of your acyl-CoA samples.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal for Acyl-CoAs in LC-MS Analysis

  • Question: I am not detecting my acyl-CoA of interest, or the signal is very weak. What could be the cause?

  • Answer: Low or no signal for acyl-CoAs can stem from several factors, primarily related to sample degradation or inefficient extraction. Here are the potential causes and solutions:

    • Enzymatic Degradation: Acyl-CoA thioesterases are enzymes that rapidly hydrolyze acyl-CoAs.[1] It is crucial to immediately quench all enzymatic activity upon sample collection.

      • Solution: Flash-freeze tissue samples in liquid nitrogen immediately after collection.[2] For cell cultures, rapidly aspirate the medium and add an ice-cold extraction solvent to quench metabolic activity.[3]

    • Chemical Hydrolysis: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH.

      • Solution: Maintain a slightly acidic pH (between 4.0 and 6.8) during extraction and in the final sample solvent.[1][4] Avoid alkaline conditions (pH > 8) as they significantly increase the rate of hydrolysis.[1]

    • Inefficient Extraction: The choice of extraction solvent and method is critical for good recovery.

      • Solution: An 80% methanol solution has been shown to yield high MS intensities for a broad range of acyl-CoAs.[4] Avoid using strong acids like formic acid in the initial extraction solvent, as this can lead to signal suppression in mass spectrometry.[4] For deproteinization, 5-sulfosalicylic acid (SSA) is a good alternative to trichloroacetic acid (TCA) as it may not require removal by solid-phase extraction (SPE), thus improving the recovery of more hydrophilic short-chain acyl-CoAs.[3]

    • Improper Storage: Acyl-CoAs are unstable in aqueous solutions, even at low temperatures.

      • Solution: For long-term storage, it is best to store extracts as a dry pellet at -80°C.[4] Reconstitute the sample in a suitable solvent just before analysis.[3]

Issue 2: Poor Recovery of Long-Chain Acyl-CoAs

  • Question: My recovery of long-chain acyl-CoAs is consistently low. How can I improve this?

  • Answer: Low recovery of long-chain acyl-CoAs is a common problem due to their hydrophobic nature and propensity for degradation. Here’s a troubleshooting guide:

    • Incomplete Cell Lysis and Homogenization: Inadequate disruption of tissues or cells will result in incomplete extraction.

      • Solution: Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for better disruption.[2] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[2]

    • Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, improper technique can lead to loss of your analytes.

      • Solution: Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure that your long-chain acyl-CoAs are retained and then efficiently eluted.[2]

    • Precipitation of Long-Chain Species: The low solubility of long-chain acyl-CoAs in aqueous solutions can lead to their precipitation and loss.

      • Solution: Ensure the final extract is in a solvent that maintains their solubility. A methanol/water mixture is a common choice.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing acyl-CoA samples?

A1: For long-term stability, acyl-CoA extracts should be stored as a dry pellet at -80°C.[4] If you need to store samples in solution for a short period (up to 24 hours), they should be kept at 4°C in a buffered solvent at a slightly acidic to neutral pH.[4] However, be aware that some degradation will still occur at this temperature (see Table 1). For powdered standards, storage at -20°C is recommended.

Q2: How many freeze-thaw cycles can my acyl-CoA samples tolerate?

A2: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can lead to increased degradation of your samples. Aliquot your extracts into single-use tubes before freezing to avoid the need to thaw the entire sample for each analysis.

Q3: What is the best pH for storing acyl-CoA solutions?

A3: Acyl-CoAs are most stable in slightly acidic to neutral conditions (pH 4.0-6.8).[4] Alkaline conditions (pH > 8) should be strictly avoided as they promote rapid hydrolysis of the thioester bond.[1]

Q4: Can I use an internal standard to account for degradation?

A4: While using a stable isotope-labeled internal standard for every acyl-CoA is the ideal approach for quantification, it is often not feasible.[4] Using one or a few internal standards can help to correct for extraction efficiency, but it may not fully account for the differential degradation rates of various acyl-CoA species.[4] Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are often used as internal standards as they are typically not naturally present in most biological samples.[3]

Data Presentation

Table 1: Stability of Acyl-CoAs in Liver Extract at 4°C

The following table summarizes the degradation of various endogenous acyl-CoA compounds in a liver extract stored in 50 mM ammonium acetate buffer (pH 6.8) at 4°C over 24 hours.

Acyl-CoA SpeciesDegradation after 9 hours (%)Degradation after 24 hours (%)
Free CoA< 30~30
Acetyl-CoA< 30~30
Propionyl-CoA< 30~30
HBT-CoA< 30~30
C8-CoA< 30~30
C10-CoA< 30~30
C18:1-CoA< 30~30
SUC/MML-CoA32> 90
C14:1-CoA44> 90
Hexanoyl-CoA> 30> 90
Suberyl-CoA> 30> 90
3-oxo-2-methylisocaprylonyl-CoA> 30> 90

Data adapted from a study on high-resolution metabolomics with acyl-CoA profiling.[4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[2][5]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 40 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 0.5 ml of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue on ice.

    • Add 0.5 ml of ACN:2-propanol (3:1 v/v) and homogenize again.[6]

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex for 2 minutes and sonicate for 3 minutes.[6]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

    • Carefully collect the supernatant.

    • Re-extract the pellet with the same volume of ACN:2-propanol.[6]

  • Sample Concentration:

    • Combine the supernatants.

    • Dry the sample under a stream of nitrogen at room temperature.

  • Storage:

    • Store the dried pellet at -80°C until analysis.

Protocol 2: Long-Term Storage of Acyl-CoA Samples

Procedure:

  • Following extraction and drying, store the acyl-CoA pellets in tightly sealed tubes at -80°C.

  • To minimize degradation from atmospheric moisture, store the tubes in a container with desiccant.

  • For analysis, remove the sample from the -80°C freezer and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the dried pellet in a suitable solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8) immediately before LC-MS analysis.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_storage_analysis Storage & Analysis SampleCollection 1. Sample Collection (Flash-freeze in Liquid N2) Homogenization 2. Homogenization (Acidic Buffer, on ice) SampleCollection->Homogenization Extraction 3. Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation 4. Centrifugation (Pellet debris) Extraction->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Drying 6. Drying (Nitrogen Evaporation) Supernatant->Drying Storage 7. Long-Term Storage (Dry pellet at -80°C) Drying->Storage Reconstitution 8. Reconstitution (Immediately before analysis) Storage->Reconstitution Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for acyl-CoA sample preparation and storage.

degradation_pathways cluster_factors Degradation Factors cluster_conditions Contributing Conditions AcylCoA Acyl-CoA DegradedProducts Degradation Products (Free Fatty Acid + CoA) AcylCoA->DegradedProducts Degradation Enzymatic Enzymatic Hydrolysis (Thioesterases) Enzymatic->DegradedProducts Chemical Chemical Hydrolysis Chemical->DegradedProducts Thermal Thermal Degradation Thermal->DegradedProducts HighpH High pH (>8) HighpH->Chemical HighTemp High Temperature HighTemp->Chemical HighTemp->Thermal FreezeThaw Freeze-Thaw Cycles FreezeThaw->Enzymatic ImproperStorage Improper Storage ImproperStorage->Enzymatic ImproperStorage->Chemical ImproperStorage->Thermal

Caption: Factors contributing to the degradation of acyl-CoAs.

References

Technical Support Center: Quantifying Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of acyl-CoA quantification.

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of low-abundance acyl-CoAs so challenging?

A1: The quantification of low-abundance acyl-CoAs is inherently difficult due to a combination of factors. These molecules are typically present in very low concentrations in biological samples and are highly susceptible to chemical and enzymatic degradation.[1][2][3][4] Their instability, particularly in alkaline or strongly acidic aqueous solutions, requires rapid and careful sample handling to prevent hydrolysis.[5][6] Furthermore, their amphipathic nature can lead to losses during extraction and analytical procedures due to adherence to surfaces.[5][7]

Q2: What is the most sensitive and reliable method for quantifying low-abundance acyl-CoAs?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs.[5][8] Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provide high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[1][5][9]

Q3: How can I minimize the degradation of my acyl-CoA samples during preparation?

A3: To minimize degradation, it is crucial to quench metabolic activity rapidly, for instance, by flash-freezing tissue in liquid nitrogen.[5][6] All subsequent sample preparation steps should be performed on ice.[5][6] It is recommended to store extracts as dry pellets at -80°C and reconstitute them in a non-aqueous solvent like methanol or a buffered solution (e.g., 50 mM ammonium acetate) just before analysis to enhance stability.[5][10]

Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?

A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[5] This common fragmentation pattern allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample.[5] Another frequently observed fragment ion is at m/z 428.[5]

Q5: What should I use as an internal standard for accurate quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the acyl-CoA you are measuring. However, these can be expensive and are not always commercially available. A practical and effective alternative is to use odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), as they are not typically found in most biological systems.[4][5]

Troubleshooting Guide

Issue 1: Low or No Signal for Acyl-CoAs
Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C.[5] Reconstitute just prior to analysis in a non-aqueous solvent like methanol or a buffered solution.[5]
Inefficient Extraction The choice of extraction solvent is critical. An 80% methanol solution has been shown to yield high MS intensities.[10] Avoid using strong acids like formic acid in the primary extraction solvent, as this can lead to poor recovery.[10] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain species.[8]
Poor Recovery from Solid-Phase Extraction (SPE) SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[5][8] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[8] If SPE is necessary, ensure the cartridge and elution method are optimized for your analytes of interest.
Analyte Loss on Surfaces The phosphate groups on acyl-CoAs can adhere to glass and metal surfaces. Using glass vials instead of plastic for sample storage and analysis can decrease signal loss.[7][11]
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Possible CauseRecommended Solution
Secondary Interactions with Column The phosphate moiety of acyl-CoAs can interact with the stationary phase, leading to poor peak shape. The use of an ion-pairing agent, such as N,N-dimethylbutylamine (DMBA), in the mobile phase can improve peak shape and retention of short-chain acyl-CoAs.[8]
Inappropriate Mobile Phase pH Operating at a higher pH (e.g., using ammonium hydroxide) can improve the chromatography of long-chain acyl-CoAs on a C18 reversed-phase column.[12]
Suboptimal Column Chemistry For the separation of a wide range of acyl-CoAs, a C18 UHPLC column is a common choice.[8] Ensure the column is appropriate for the chain lengths of the acyl-CoAs being analyzed.
Issue 3: Inaccurate or Imprecise Quantification
Possible CauseRecommended Solution
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of acyl-CoAs. Improve chromatographic separation to better resolve analytes from interfering species.[9] Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects.[5]
Non-Linearity of Calibration Curve Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[5]
Lack of a Suitable Internal Standard Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA that is not endogenously present is a good alternative.[5] Ensure the internal standard is added at the very beginning of the sample preparation to account for variability in extraction efficiency.[5]

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Efficiencies

Deproteinization/Extraction MethodPantothenate Recovery (%)Dephospho-CoA Recovery (%)Acetyl-CoA Recovery (%)Propionyl-CoA Recovery (%)
10% Trichloroacetic Acid (TCA) with SPE003662
2.5% 5-Sulfosalicylic Acid (SSA)>100>995980
Data adapted from a study comparing recovery of CoA species. Higher percentages indicate better recovery.[8]

Table 2: Abundance of Acyl-CoA Species in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.64
Propionyl-CoA3.53
Butyryl-CoA1.01
Succinyl-CoA25.47
HMG-CoA0.97
This table provides a comparative overview of acyl-CoA pool sizes in a human cell line.[3]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is optimized for the recovery of more hydrophilic, short-chain acyl-CoAs and their biosynthetic precursors.

  • Cell Harvesting: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching & Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system for analysis.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is suitable for the extraction of more hydrophobic, long-chain acyl-CoAs.

  • Tissue Homogenization: Flash-freeze ~50 mg of tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol and aqueous potassium phosphate buffer) containing an internal standard (e.g., C17:0-CoA).[5]

  • Lipid Removal: Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at low speed and discard the upper organic phase. Repeat this wash step.[5]

  • Acyl-CoA Extraction: Add methanol and chloroform, vortex, and incubate at room temperature. Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.[5]

  • Sample Cleanup (Optional): Transfer the supernatant to a new tube and dry it under a stream of nitrogen. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue/Cell Sample quench Rapid Quenching (e.g., Liquid N2) sample->quench homogenize Homogenization/ Lysis with ISTD quench->homogenize extract Extraction & Deproteinization homogenize->extract cleanup Optional Cleanup (e.g., SPE) extract->cleanup reconstitute Reconstitution cleanup->reconstitute lc UPLC/HPLC Separation (e.g., C18 column) reconstitute->lc ms Tandem Mass Spectrometry (SRM/MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General workflow for acyl-CoA quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Acyl-CoA Signal degradation Sample Degradation start->degradation extraction Inefficient Extraction start->extraction loss Analyte Loss start->loss sol_degradation Improve Quenching & Keep Samples Cold degradation->sol_degradation Address with sol_extraction Optimize Solvents & Deproteinization extraction->sol_extraction Address with sol_loss Use Glass Vials & Check SPE Recovery loss->sol_loss Address with

References

selecting the appropriate internal standard for 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxododecanoyl-CoA. Our goal is to address specific issues that may arise during experimental procedures, particularly in the context of quantitative analysis using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for the quantification of this compound?

A1: For the quantification of this compound, a C12 acyl-CoA, the most appropriate internal standards are odd-chain acyl-CoAs or stable isotope-labeled analogs of the analyte. Odd-chain acyl-CoAs, such as undecanoyl-CoA (C11:0) or tridecanoyl-CoA (C13:0), are ideal because they are structurally similar to this compound and behave similarly during extraction and ionization, yet are not naturally abundant in most biological systems.[1][2] Stable isotope-labeled this compound (e.g., ¹³C- or ²H-labeled) is the gold standard as it co-elutes with the analyte and has nearly identical physicochemical properties, but it may be less readily available and more expensive.

Q2: Why is an internal standard crucial for accurate quantification of this compound?

A2: An internal standard is essential to correct for variability throughout the analytical workflow. This includes inconsistencies in sample extraction, derivatization, injection volume, and instrument response (ion suppression or enhancement).[3] By adding a known amount of an internal standard to each sample at the beginning of the workflow, any sample-to-sample variation can be normalized, leading to more accurate and precise quantification.

Q3: Can I use a commercially available kit for acyl-CoA quantification?

A3: While there are commercial kits available for the general quantification of acyl-CoAs, it is crucial to verify that the kit's components and protocol are suitable for this compound, which is a long-chain acyl-CoA.[4] The extraction efficiency and chromatographic separation need to be validated for this specific analyte. Often, a lab-developed assay using a carefully selected internal standard will provide more accurate and reliable results.

Q4: What are the key considerations when developing an LC-MS/MS method for this compound?

A4: Key considerations include:

  • Chromatography: Reverse-phase chromatography with a C8 or C18 column is commonly used. Gradient elution is necessary to separate this compound from other cellular lipids and acyl-CoA species.[5][6]

  • Ionization: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as it provides better sensitivity.[7]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the method of choice for quantification, offering high selectivity and sensitivity. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion (often a neutral loss of 507 Da, corresponding to the adenosine diphosphate portion) should be monitored.[2][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal for this compound 1. Inefficient extraction. 2. Degradation of the analyte. 3. Poor ionization. 4. Incorrect MS/MS transition.1. Optimize the extraction protocol. Acyl-CoAs are amphipathic, so a robust extraction method using a combination of organic solvents and an acidic aqueous solution is necessary.[5] 2. Work quickly and on ice. Acyl-CoAs are susceptible to hydrolysis. Ensure all solvents are pre-chilled.[9] 3. Check the pH of the mobile phase. A slightly acidic mobile phase can improve ionization efficiency in positive mode. 4. Infuse a standard of this compound to confirm the correct precursor and product ions and to optimize collision energy.
High variability between replicate injections 1. Inconsistent injection volume. 2. Sample instability in the autosampler. 3. Carryover from previous injections.1. Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. 2. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation.[10] 3. Implement a robust needle wash protocol between injections, using a strong organic solvent.
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase composition. 3. Matrix effects.1. Replace the guard column or the analytical column. 2. Adjust the mobile phase gradient and pH. The use of ion-pairing agents is generally discouraged due to their detrimental effects on mass spectrometers.[6] 3. Dilute the sample extract to minimize matrix effects. Ensure the internal standard is chosen to closely match the analyte's retention time.
Internal standard signal is inconsistent or absent 1. Inaccurate pipetting of the internal standard. 2. Degradation of the internal standard stock solution. 3. The chosen internal standard is not suitable for the matrix.1. Use calibrated pipettes and ensure proper mixing after adding the internal standard. 2. Store the internal standard stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Test the recovery of the internal standard in the specific sample matrix to ensure it behaves similarly to the analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples
  • Sample Preparation: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: To a known amount of tissue homogenate or cell lysate, add a predetermined amount of the chosen internal standard (e.g., C13:0-CoA).

  • Extraction:

    • Add 2 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Sample Concentration: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., neutral loss of 507 Da).

    • Internal Standard (e.g., C13:0-CoA): Monitor the transition from its precursor ion [M+H]⁺ to its corresponding product ion.

  • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Visualizations

Beta_Oxidation_of_Dodecanoyl_CoA cluster_mitochondria Mitochondrial Matrix cluster_cycle To Citric Acid Cycle Dodecanoyl_CoA Dodecanoyl-CoA (C12) Enoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxy- dodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Decanoyl_CoA Decanoyl-CoA (C10) Ketoacyl_CoA->Decanoyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Decanoyl_CoA->Dodecanoyl_CoA Further rounds of β-oxidation Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: Mitochondrial beta-oxidation of Dodecanoyl-CoA.

Internal_Standard_Selection_Logic cluster_IS_Options Internal Standard (IS) Options cluster_Considerations Key Considerations Analyte Analyte: This compound (C12) Stable_Isotope Stable Isotope-Labeled This compound (e.g., ¹³C, ²H) Analyte->Stable_Isotope Ideal Choice (Identical behavior) Odd_Chain Odd-Chain Acyl-CoA (e.g., C11:0-CoA, C13:0-CoA) Analyte->Odd_Chain Practical Choice (Similar behavior, not endogenous) Availability Commercial Availability Stable_Isotope->Availability Cost Cost Stable_Isotope->Cost Odd_Chain->Availability Odd_Chain->Cost Purity Purity Odd_Chain->Purity

Caption: Logic for selecting an internal standard.

References

Technical Support Center: Improving Chromatographic Resolution of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of acyl-CoA isomers so challenging?

A1: The separation of acyl-CoA isomers is difficult due to their high structural similarity and identical mass-to-charge ratios (m/z). Isomers like n-butyryl-CoA and isobutyryl-CoA often co-elute under standard reversed-phase chromatography conditions, making accurate quantification problematic.[1][2] Effective separation requires optimization of chromatographic conditions to exploit subtle differences in their physicochemical properties.

Q2: What is the most common analytical technique for acyl-CoA analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the identification and quantification of acyl-CoAs.[3] This method offers high sensitivity and selectivity, particularly when using techniques like multiple reaction monitoring (MRM).

Q3: What are ion-pairing agents and why are they used for acyl-CoA analysis?

A3: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They interact with the charged phosphate groups of acyl-CoAs, effectively neutralizing the charge and increasing their retention on a reversed-phase column.[4][5] This can significantly improve peak shape and resolution for these polar molecules. Common ion-pairing agents include alkylamines and alkylsulfonates.[4]

Q4: How does mobile phase pH affect the separation of acyl-CoAs?

A4: The pH of the mobile phase can significantly impact the ionization state of acyl-CoAs and, consequently, their retention and selectivity on the column.[6][7][8] For acidic analytes like acyl-CoAs, using a lower pH mobile phase can suppress ionization, leading to better retention on reversed-phase columns.[9] Careful control of pH is crucial for achieving reproducible separation of isomers.[3]

Q5: Can I analyze short-, medium-, and long-chain acyl-CoAs in a single run?

A5: Yes, it is possible, but it presents a challenge due to the wide range of polarities. Methods using hydrophilic interaction liquid chromatography (HILIC) or two-dimensional LC-MS have been developed to analyze the full range of acyl-CoAs in a single run.[2][10] Standard reversed-phase methods may require different gradients or columns optimized for specific chain lengths.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of acyl-CoA isomers.

Problem Possible Cause(s) Recommended Solution(s)
Co-elution of Isomers (e.g., n-butyryl-CoA and isobutyryl-CoA)Insufficient selectivity of the stationary phase.Change Column Chemistry: Switch from a standard C18 column to a Phenyl-Hexyl column. The phenyl rings in the stationary phase can provide alternative selectivity through π-π interactions with the analyte.[11][12][13][14] Optimize Mobile Phase: Introduce an ion-pairing agent (e.g., triethylamine, dimethybutylamime) to the mobile phase to enhance differential retention.[3] Adjusting the pH of the mobile phase can also alter selectivity.[6]
Poor Peak Shape (Tailing or Fronting)Secondary interactions between the phosphate groups of acyl-CoAs and the silica support of the column. Mismatch between the sample solvent and the mobile phase.Use an Ion-Pairing Agent: This will mask the charged phosphate groups and reduce tailing.[3] Adjust Mobile Phase pH: Operating at a pH that ensures a consistent ionization state can improve peak shape.[6][7] Sample Solvent Composition: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[15]
Low Signal Intensity / Poor Sensitivity Ion suppression from co-eluting matrix components. Inefficient ionization in the mass spectrometer source.Improve Chromatographic Resolution: Better separation from matrix components will reduce ion suppression. This can be achieved by optimizing the gradient, changing the column, or using ion-pairing agents. Optimize MS Parameters: Ensure that the MS source conditions (e.g., spray voltage, gas flows, temperature) are optimized for acyl-CoA analysis. Positive ion mode is often preferred for short-chain acyl-CoAs.[3]
Retention Time Drift Inconsistent mobile phase preparation. Column degradation. Temperature fluctuations.Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each batch of analysis and ensure accurate pH adjustment.[6] Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[16]
Sample Degradation Acyl-CoAs are susceptible to hydrolysis, especially at alkaline pH.Maintain Low Temperatures: Keep samples on ice during preparation and store at -80°C. Use Appropriate Solvents: Reconstitute samples in a slightly acidic buffer or organic solvent to minimize degradation.[17]
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis without Solid-Phase Extraction (SPE)

This protocol is adapted for cultured cells and is designed to minimize the loss of polar, short-chain acyl-CoAs.[3]

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge the lysate at >16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Optimized Chromatography for Short-Chain Acyl-CoA Isomers

This method utilizes an ion-pairing agent and a C18 column to achieve separation of isomers like n-butyryl-CoA and isobutyryl-CoA.[3]

  • Column: Phenomenex Kinetex 2.6 µm C18 150 x 2.1 mm

  • Mobile Phase A: 5 mM Ammonium Acetate with 2 mM Dimethylbutylamine (DMBA) in Water, pH adjusted to 5.6 with acetic acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-20% B

    • 10-12 min: 20-98% B

    • 12-14 min: 98% B

    • 14-14.1 min: 98-2% B

    • 14.1-18 min: 2% B

Data Presentation

Table 1: Comparison of Chromatographic Columns for Acyl-CoA Isomer Separation
Column Type Stationary Phase Principle of Separation Advantages for Acyl-CoA Isomers Reference
C18 OctadecylsilaneHydrophobic interactionsGood general-purpose column for a wide range of acyl-CoAs.[3]
C8 OctylsilaneHydrophobic interactionsLess retentive than C18, which can be advantageous for long-chain acyl-CoAs.[18]
Phenyl-Hexyl Phenyl-Hexyl groupsHydrophobic and π-π interactionsProvides alternative selectivity for aromatic and unsaturated compounds, which can help resolve isomers.[11][13][14]
HILIC Zwitterionic or other polar stationary phasesPartitioning into a water-enriched layer on the stationary phaseExcellent for separating very polar short-chain acyl-CoAs and can be used for a broad range of acyl-CoAs in a single run.[10]
Table 2: Common Ion-Pairing Reagents for Acyl-CoA Analysis
Ion-Pairing Agent Type Typical Concentration Notes Reference
Triethylamine (TEA) Cationic5-15 mMVolatile and compatible with mass spectrometry.
Dimethylbutylamine (DMBA) Cationic2-5 mMCan provide good peak shape for short-chain acyl-CoAs.[3]
Hexylamine Cationic5-10 mMCan be used to improve retention and resolution.
Alkyl Sulfonates (e.g., Hexanesulfonate) Anionic5-10 mMUsed for separating positively charged analytes, but less common for acyl-CoAs which are analyzed in positive ion mode.[5][19]

Visualizations

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Cell Lysis & Extraction (e.g., with SSA) sp2 Centrifugation sp1->sp2 sp3 Collect Supernatant sp2->sp3 lc UPLC/HPLC Separation (e.g., C18 column, ion-pairing) sp3->lc Inject Sample ms Tandem Mass Spectrometry (MRM mode) lc->ms da1 Peak Integration ms->da1 da2 Quantification (using internal standards) da1->da2

Caption: General experimental workflow for acyl-CoA analysis.

Troubleshooting Logic for Co-eluting Isomers

troubleshooting_logic start Problem: Co-eluting Acyl-CoA Isomers q1 Are you using an ion-pairing reagent? start->q1 sol1 Add an ion-pairing reagent (e.g., 5 mM DMBA) to the mobile phase. q1->sol1 No q2 What is your column chemistry? q1->q2 Yes end_node Resolution Improved sol1->end_node sol2 Switch from C18 to a Phenyl-Hexyl column. q2->sol2 Standard C18 q3 Have you optimized the gradient elution? q2->q3 Phenyl-Hexyl sol2->end_node sol3 Decrease the gradient slope to increase separation time. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting decision tree for co-eluting isomers.

References

preventing non-specific binding of 3-Oxododecanoyl-CoA in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxododecanoyl-CoA. The focus is on preventing its non-specific binding in various biochemical and cellular assays, a common challenge due to its amphipathic nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its non-specific binding a problem in assays?

A1: this compound is a long-chain fatty acyl-CoA, an important intermediate in fatty acid metabolism. Its structure includes a long hydrophobic acyl chain and a hydrophilic Coenzyme A (CoA) moiety. This amphipathic nature makes it prone to non-specific binding to surfaces like microplates and labware, as well as to proteins and other macromolecules in the assay system. This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of results.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my assay with this compound?

Q3: What are the most common blocking agents to prevent non-specific binding of hydrophobic molecules?

A3: The most common blocking agents are proteins and non-ionic detergents.

  • Bovine Serum Albumin (BSA): A widely used protein blocker that adsorbs to surfaces, preventing the non-specific binding of other molecules.[3]

  • Casein or Non-fat Dry Milk: These are also effective protein-based blocking agents. Casein has been shown to be a highly effective blocker in many ELISA applications.[4][5]

  • Non-ionic Detergents (e.g., Tween-20, Triton X-100): These are often included in wash buffers and antibody diluents to reduce hydrophobic interactions.

  • Fish Gelatin: An alternative to mammalian protein blockers that can be advantageous in certain applications to avoid cross-reactivity.[4]

Q4: Can I use something other than traditional blocking agents?

A4: Yes, cyclodextrins are a potential alternative. These are cyclic oligosaccharides with a hydrophobic cavity that can encapsulate hydrophobic molecules like the acyl chain of this compound, effectively increasing its solubility and reducing its availability for non-specific binding.[6][7] The use of cyclodextrins needs to be carefully optimized for your specific assay, as they can also interact with other components of the assay system.

Troubleshooting Guide

High Background Signal
Potential Cause Recommended Solution
Concentration of this compound is above its CMC. Determine the approximate CMC for your buffer conditions (start with an estimate based on similar long-chain acyl-CoAs, e.g., < 250 µM).[2] Reduce the working concentration of this compound to below the CMC. If high concentrations are necessary, consider using a coupled enzyme assay to keep the substrate concentration low at any given time.
Insufficient Blocking Increase the concentration of your blocking agent (e.g., BSA from 1% to 3%). Increase the blocking incubation time. Consider switching to a different blocking agent (e.g., casein).[4][5]
Inadequate Washing Increase the number of wash steps. Increase the volume of wash buffer. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer.
Non-specific binding to detection reagents. Include your blocking agent (e.g., BSA) in the diluent for your primary and secondary antibodies/detection reagents.
Contamination of reagents or labware. Use fresh, high-purity reagents. Ensure all labware is thoroughly clean.
Low or No Signal
Potential Cause Recommended Solution
Loss of this compound due to non-specific binding. Pre-treat microplates and labware with a blocking agent before adding this compound. Consider the use of low-binding microplates.
Degradation of this compound. Prepare solutions of this compound fresh for each experiment. Store stock solutions appropriately (aliquoted at -80°C).
Blocking agent interferes with the assay. Test different blocking agents to find one that does not interfere with your specific protein of interest or enzymatic reaction. Ensure the blocking agent is of high purity.

Data Presentation: Comparison of Blocking Agents

The following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding, based on data from ELISA-based studies. While not specific to this compound, it provides a general guide.

Blocking AgentTypical ConcentrationRelative EffectivenessNotes
Casein/Non-fat Dry Milk 0.5 - 5%HighOften superior to BSA for blocking polystyrene plates.[4][5]
Bovine Serum Albumin (BSA) 1 - 5%Moderate to HighA good general-purpose blocking agent.[3]
Fish Skin Gelatin 0.1 - 1%ModerateGood alternative to mammalian proteins to avoid cross-reactivity.[4]
Normal Goat Serum (NGS) 1 - 5%HighCan be very effective, but species-specific considerations are necessary.
Tween-20 0.05 - 0.1%Low (as a primary blocker)Primarily used as an additive in wash buffers and diluents.

Effectiveness can be assay-dependent and requires empirical optimization.

Experimental Protocols

General Protocol for Blocking Microplates
  • Prepare Blocking Buffer: Dissolve the chosen blocking agent (e.g., 3% w/v BSA or 1% w/v casein) in your assay buffer.

  • Incubation: Add a sufficient volume of blocking buffer to completely cover the surface of each well of the microplate.

  • Time and Temperature: Incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the blocking buffer and wash the wells 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Proceed with Assay: The plate is now ready for the addition of assay components.

Visualizations

Non_Specific_Binding_Pathway cluster_solution Aqueous Solution cluster_surface Assay Surface (e.g., Microplate Well) cluster_outcome Assay Outcome 3-OxoDodecanoyl-CoA_monomer This compound (Monomer) 3-OxoDodecanoyl-CoA_micelle This compound (Micelle) 3-OxoDodecanoyl-CoA_monomer->3-OxoDodecanoyl-CoA_micelle > CMC Surface Unblocked Surface 3-OxoDodecanoyl-CoA_monomer->Surface Non-specific Adsorption 3-OxoDodecanoyl-CoA_micelle->Surface Non-specific Adsorption High_Background High Background Signal Surface->High_Background Blocked_Surface Blocked Surface Accurate_Signal Accurate Signal Blocking_Agent Blocking Agent (e.g., BSA, Casein) Blocking_Agent->Surface Blocks non-specific sites Blocked_Surface->Accurate_Signal

Caption: Signaling pathway of non-specific binding and its prevention.

Troubleshooting_Workflow Start High Background in Assay Check_Concentration Is [this compound] > CMC? Start->Check_Concentration Reduce_Concentration Reduce Concentration or use coupled assay Check_Concentration->Reduce_Concentration Yes Check_Blocking Is blocking sufficient? Check_Concentration->Check_Blocking No Reduce_Concentration->Check_Blocking Optimize_Blocking Increase blocker concentration/ time or change blocker Check_Blocking->Optimize_Blocking No Check_Washing Are wash steps adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase wash steps/ add detergent Check_Washing->Optimize_Washing No Review_Reagents Review reagent purity and handling Check_Washing->Review_Reagents Yes Optimize_Washing->Review_Reagents End Problem Resolved Review_Reagents->End

Caption: Troubleshooting workflow for high background signals.

References

Validation & Comparative

Validating 3-Oxododecanoyl-CoA Identity: A Tandem MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate identification of acyl-coenzyme A (acyl-CoA) species is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the validation of 3-Oxododecanoyl-CoA, offering detailed experimental protocols, data presentation, and a comparative look at alternative methodologies.

Tandem MS for this compound: A Quantitative Overview

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a highly sensitive and specific method for the identification and quantification of acyl-CoAs, including this compound.[1][2] The technique relies on the characteristic fragmentation of the acyl-CoA molecule, providing a structural fingerprint for confident identification.

A common fragmentation pattern for acyl-CoAs in positive ion electrospray ionization-MS/MS involves a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate fragment.[3][4] Another characteristic fragment ion is observed at an m/z of 428, representing the CoA moiety.[3][4][5] By monitoring for these specific transitions, researchers can selectively detect and identify acyl-CoAs within complex biological matrices.

Below is a table summarizing the expected quantitative data for the tandem MS analysis of this compound, based on the general fragmentation patterns of acyl-CoAs.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Characteristic Transition
This compound 966.4459.4Neutral loss of 507
428.0CoA moiety fragment
Generic Acyl-CoAVaries[M+H-507]⁺Neutral loss of 507
428.0CoA moiety fragment

Note: The precursor ion m/z for this compound is calculated based on its chemical formula (C33H56N7O18P3S). The product ion at m/z 459.4 represents the precursor ion after the neutral loss of 507.

Experimental Protocol for Tandem MS Validation

This protocol outlines a general procedure for the validation of this compound using LC-MS/MS.

1. Sample Preparation (Protein Precipitation) [6]

  • For cell or tissue samples, homogenize in an appropriate buffer on ice.

  • Add ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution to the homogenate to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[3]

  • Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.

  • Flow Rate: 40 µl/min.[3]

  • Column Temperature: 42°C.[3]

  • Injection Volume: 2-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • Precursor Ion (Q1): 966.4 m/z

    • Product Ion (Q3): 459.4 m/z (for neutral loss of 507)

    • Product Ion (Q3): 428.0 m/z (for CoA fragment)

  • Collision Energy (CE): Optimize by direct infusion of a standard if available.

  • Data Analysis: Identify this compound based on the co-elution of the specific MRM transitions at the expected retention time.

Visualizing the Workflow and Alternatives

To better illustrate the process, the following diagrams outline the experimental workflow for tandem MS validation and compare it with alternative methods.

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis MS2->Data Validation Identity Validated Data->Validation

Tandem MS Workflow for this compound Identification.

Method_Comparison cluster_tandem_ms_pros_cons Tandem MS cluster_uhplc_ms_pros_cons UHPLC-MS/MS cluster_hrms_pros_cons HRMS Tandem_MS Tandem MS (LC-MS/MS) Tandem_MS_Pros Pros: - High Specificity - High Sensitivity - Established Protocols Tandem_MS_Cons Cons: - May not resolve isomers UHPLC_MS UHPLC-MS/MS for Isomers UHPLC_MS_Pros Pros: - Resolves constitutional isomers - Accurate quantification UHPLC_MS_Cons Cons: - Requires specific columns and methods HRMS High-Resolution MS (HRMS) HRMS_Pros Pros: - High mass accuracy - Untargeted screening HRMS_Cons Cons: - Potentially lower sensitivity in targeted mode

Comparison of Acyl-CoA Validation Methodologies.

Alternative Methodologies

While tandem MS is a powerful tool, alternative and complementary techniques exist for the validation of acyl-CoAs.

  • UHPLC-MS/MS for Isomer Separation: For distinguishing between constitutional isomers of acyl-CoAs, such as isobutyryl-CoA and butyryl-CoA, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers superior chromatographic resolution.[7] This is crucial when metabolic pathways can produce structurally similar but functionally distinct acyl-CoA species.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which can aid in the identification of unknown acyl-CoAs and in untargeted metabolomics studies.[2] While tandem MS is often more sensitive for targeted quantification, HRMS excels in providing confident elemental composition determination.

References

A Comparative Analysis of 3-Oxododecanoyl-CoA Levels in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Oxododecanoyl-CoA levels, a critical intermediate in fatty acid metabolism, within healthy versus diseased tissues. While direct quantitative data for this compound across various conditions are not extensively available in published literature, this document synthesizes information based on the well-understood roles of fatty acid oxidation pathways in health and their dysregulation in disease. The comparisons presented are therefore inferred from the pathophysiology of specific metabolic disorders and cancers.

Introduction to this compound

This compound is a long-chain acyl-coenzyme A derivative that serves as a key intermediate in the mitochondrial beta-oxidation of dodecanoic acid (a 12-carbon fatty acid).[1] Its formation and subsequent cleavage are central to the process of breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[1] Given its position in this vital metabolic pathway, alterations in the levels of this compound can be indicative of metabolic dysregulation characteristic of various diseases, including inherited fatty acid oxidation disorders (FAODs) and certain types of cancer.

Comparative Data on this compound Levels

The following table summarizes the expected or inferred changes in this compound levels in diseased tissues compared to healthy tissues. These are qualitative comparisons based on the known metabolic disturbances in these conditions.

Condition Tissue Type Expected Change in this compound Levels Underlying Mechanism
Healthy Various (e.g., Liver, Muscle, Heart)Normal (Homeostatic)Balanced fatty acid uptake, synthesis, and oxidation.
Fatty Acid Oxidation Disorders (FAODs)
Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT) DeficiencyLiver, Heart, Skeletal MuscleExpected to be ElevatedDeficiency of the enzyme that catalyzes the cleavage of this compound, leading to its accumulation.[2][3]
Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) DeficiencyLiver, Heart, Skeletal MusclePotentially ElevatedWhile primarily affecting shorter chains, some substrate promiscuity of thiolase enzymes could lead to an increase in C12 ketoacyl-CoAs.[4][5]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyLiver, Heart, Skeletal MuscleExpected to be DecreasedImpaired conversion of 3-hydroxydodecanoyl-CoA to this compound, reducing its formation.[6][7][8][9][10][11]
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyLiver, Heart, Skeletal MuscleExpected to be DecreasedA block earlier in the beta-oxidation pathway for long-chain fatty acids would reduce the flux towards the formation of this compound.[12][13][14]
Cancer
Certain Cancers with Upregulated Fatty Acid OxidationTumor TissuePotentially Altered (Increased or Decreased)Some cancers rely on fatty acid oxidation for energy. Increased flux through this pathway could either increase the steady-state level of intermediates or lead to their rapid consumption, depending on the rate-limiting steps.
Cancers with Downregulated Fatty Acid OxidationTumor TissueExpected to be DecreasedIn cancers that favor fatty acid synthesis over oxidation, the overall activity of the beta-oxidation pathway is reduced, leading to lower levels of intermediates.
Neurodegenerative Diseases BrainPotentially AlteredThere is emerging evidence of dysregulated brain fatty acid metabolism in neurodegenerative diseases, which could lead to altered levels of acyl-CoA intermediates.[15][16]

Experimental Protocols

The quantification of this compound and other acyl-CoAs in biological tissues is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Homogenize the tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid) on ice.

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA, in the extraction solvent for accurate quantification.

  • Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

2. Sample Preparation:

  • The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and enrichment of the acyl-CoA fraction, depending on the complexity of the sample matrix and the concentration of the analyte.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation of the acyl-CoAs.

    • Employ a gradient elution with mobile phases typically consisting of water with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylbutylammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode.

    • Use electrospray ionization (ESI) as the ion source.

    • Perform targeted analysis using Multiple Reaction Monitoring (MRM). The MRM transitions for this compound would be based on its precursor ion (the m/z of the intact molecule) and a specific product ion generated by fragmentation (e.g., the fragment corresponding to the coenzyme A moiety).

4. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.

  • Normalize the results to the initial tissue weight.

Visualizations

Mitochondrial Long-Chain Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the cyclical process of fatty acid beta-oxidation for a long-chain fatty acid, highlighting the position of this compound.

Beta_Oxidation_Pathway Dodecanoyl_CoA Dodecanoyl-CoA (C12) Trans_2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->Trans_2_Dodecenoyl_CoA FAD -> FADH₂ L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA Trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA H₂O Three_Oxododecanoyl_CoA This compound L_3_Hydroxydodecanoyl_CoA->Three_Oxododecanoyl_CoA NAD⁺ -> NADH + H⁺ Decanoyl_CoA Decanoyl-CoA (C10) Three_Oxododecanoyl_CoA->Decanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA invis1 Three_Oxododecanoyl_CoA->invis1 Next_Cycle To Next Cycle Decanoyl_CoA->Next_Cycle TCA_Cycle To TCA Cycle Acetyl_CoA->TCA_Cycle VLCAD VLCAD VLCAD->Dodecanoyl_CoA LCEH LCEH LCEH->Trans_2_Dodecenoyl_CoA LCHAD LCHAD LCHAD->L_3_Hydroxydodecanoyl_CoA LCKAT LCKAT LCKAT->Three_Oxododecanoyl_CoA invis1->Acetyl_CoA

Caption: Mitochondrial beta-oxidation of Dodecanoyl-CoA.

Experimental Workflow for Acyl-CoA Profiling

This diagram outlines the major steps involved in the analysis of this compound from tissue samples.

Experimental_Workflow Tissue_Sample 1. Tissue Sample Collection (Flash-freeze in Liquid N₂) Homogenization 2. Homogenization & Extraction (Cold Solvent + Internal Standard) Tissue_Sample->Homogenization Centrifugation 3. Centrifugation (Pellet Debris) Homogenization->Centrifugation Supernatant 4. Supernatant Collection (Contains Acyl-CoAs) Centrifugation->Supernatant LC_MS_MS 5. LC-MS/MS Analysis (Reversed-Phase Separation, MRM Detection) Supernatant->LC_MS_MS Data_Analysis 6. Data Analysis (Quantification vs. Internal Standard) LC_MS_MS->Data_Analysis Results Results (Acyl-CoA Concentrations) Data_Analysis->Results

Caption: Workflow for tissue acyl-CoA analysis.

References

A Comparative Analysis of 3-Oxododecanoyl-CoA and C10-Acyl-CoA: Functional Distinctions in Metabolism and Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of lipid metabolism, acyl-coenzyme A (acyl-CoA) thioesters are central players, acting as activated intermediates for a multitude of biochemical transformations. While structurally similar, variations in the length and oxidation state of their acyl chains dictate their metabolic fate and functional roles. This guide provides a detailed comparison of two key intermediates in fatty acid oxidation: 3-Oxododecanoyl-CoA, a long-chain ketoacyl-CoA, and its immediate metabolic product, C10-acyl-CoA (Decanoyl-CoA), a medium-chain acyl-CoA. This analysis is tailored for researchers, scientists, and drug development professionals to elucidate their distinct functions supported by experimental context.

Core Functional and Metabolic Differences

This compound and C10-acyl-CoA are sequential intermediates in the mitochondrial β-oxidation of a 12-carbon fatty acid (dodecanoic acid). Their primary functional difference lies in their position within this pathway and the class of enzymes that recognize them. This compound is a substrate for the final step of a β-oxidation cycle, while C10-acyl-CoA is the product of this step, ready to enter the subsequent cycle. This seemingly subtle distinction has significant implications for their metabolic regulation and broader cellular functions.

Long-chain acyl-CoAs, such as this compound, and medium-chain acyl-CoAs, like C10-acyl-CoA, are handled by different sets of enzymes with specific chain-length preferences.[1][2] This enzymatic specificity is a cornerstone of their differential metabolism. For instance, the initial dehydrogenation step in β-oxidation is catalyzed by acyl-CoA dehydrogenases that are specific for long, medium, or short-chain acyl-CoAs.[1][2] Deficiencies in these enzymes lead to distinct metabolic disorders, underscoring the functional separation of long- and medium-chain acyl-CoA metabolism.[2]

Beyond their roles in energy production, long-chain acyl-CoAs are increasingly recognized as signaling molecules that can influence gene expression and cellular processes.[3][4][5] The extent of these effects can correlate with the length of the acyl chain.[6] While both molecules are integral to fatty acid metabolism, their differing chain lengths and chemical structures (the presence of a keto group in this compound) suggest distinct interactions with cellular machinery.

Comparative Data Summary

The following table summarizes the key distinctions between this compound and C10-acyl-CoA based on their metabolic roles and enzymatic interactions.

FeatureThis compoundC10-acyl-CoA (Decanoyl-CoA)
Acyl Chain Length 12 Carbons (Long-chain)10 Carbons (Medium-chain)
Chemical Structure Contains a keto group at the β-carbon (3-oxo position)Saturated acyl chain
Primary Metabolic Role Substrate for the final thiolytic cleavage step in a cycle of β-oxidation.[7][8]Product of the thiolytic cleavage of this compound; substrate for the next cycle of β-oxidation.[9]
Key Enzyme 3-ketoacyl-CoA thiolase (degradative thiolase).[8]Medium-chain acyl-CoA dehydrogenase (MCAD).[1]
Metabolic Pathway Mitochondrial fatty acid β-oxidation.[7]Mitochondrial fatty acid β-oxidation.[1]
Signaling Potential As a long-chain acyl-CoA, it is implicated in the regulation of enzymes and transcription factors.[3][4][5]As a medium-chain acyl-CoA, its direct signaling roles are less characterized but it contributes to the overall acyl-CoA pool which has regulatory functions.

Signaling Pathways and Experimental Workflows

The metabolism of both this compound and C10-acyl-CoA is embedded within the mitochondrial β-oxidation pathway. The following diagrams illustrate this sequential relationship and a general workflow for studying acyl-CoA metabolism.

Beta_Oxidation_Pathway Dodecanoyl_CoA Dodecanoyl-CoA (C12) Three_Oxododecanoyl_CoA This compound Dodecanoyl_CoA->Three_Oxododecanoyl_CoA 3 steps of β-oxidation C10_Acyl_CoA C10-acyl-CoA (Decanoyl-CoA) Three_Oxododecanoyl_CoA->C10_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Oxododecanoyl_CoA->Acetyl_CoA Thiolase Further β-oxidation cycles Further β-oxidation cycles C10_Acyl_CoA->Further β-oxidation cycles

Sequential processing in mitochondrial β-oxidation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_functional_studies Functional Studies Cell_Culture Cell Culture/Tissue Homogenate Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Cell_Culture->Gene_Expression Reporter_Assay Transcription Factor Reporter Assays Cell_Culture->Reporter_Assay LC_MS LC-MS/MS for Acyl-CoA Profiling Metabolite_Extraction->LC_MS Enzyme_Assay Enzyme Kinetic Assays Metabolite_Extraction->Enzyme_Assay

Workflow for studying acyl-CoA functional differences.

Experimental Protocols

Protocol 1: In Vitro 3-Ketoacyl-CoA Thiolase Activity Assay

This protocol is designed to measure the conversion of this compound to C10-acyl-CoA and acetyl-CoA.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound substrate

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Coenzyme A in a cuvette.

  • Add the purified 3-ketoacyl-CoA thiolase to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 412 nm in real-time. The cleavage of the thioester bond in this compound releases a free thiol group from the newly formed C10-acyl-CoA, which reacts with DTNB to produce a yellow-colored product that absorbs at 412 nm.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product.

Protocol 2: Analysis of Acyl-CoA Profiles by LC-MS/MS

This protocol allows for the quantification of intracellular levels of this compound and C10-acyl-CoA in cell or tissue samples.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Acetonitrile

  • Formic acid

  • Ammonium formate

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize cell or tissue samples in a cold extraction solution containing an internal standard.

  • Precipitate proteins by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the acyl-CoAs using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect and quantify the different acyl-CoA species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.

  • Calculate the concentrations of this compound and C10-acyl-CoA relative to the internal standard.

Protocol 3: Gene Expression Analysis in Response to Fatty Acid Treatment

This protocol investigates the differential effects of long-chain and medium-chain fatty acids (precursors to this compound and C10-acyl-CoA, respectively) on the expression of genes involved in fatty acid metabolism.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Dodecanoic acid (C12) and Decanoic acid (C10)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., MCAD, LCHAD, CPT1)

  • Real-time PCR system

Procedure:

  • Culture cells to the desired confluency.

  • Prepare fatty acid-BSA complexes by dissolving dodecanoic acid and decanoic acid in ethanol and then conjugating them to fatty acid-free BSA in the culture medium.

  • Treat the cells with the C12-BSA, C10-BSA, or BSA-only control for a specified period (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using primers for genes of interest and a housekeeping gene for normalization.

  • Analyze the relative gene expression changes in response to the different fatty acid treatments.

Conclusion

The functional differences between this compound and C10-acyl-CoA are primarily dictated by their distinct positions in the β-oxidation pathway and the chain-length specificity of the enzymes that metabolize them. While both are crucial for energy homeostasis, their differing acyl chain lengths suggest divergent roles in cellular signaling and metabolic regulation. Further research, employing the methodologies outlined above, is necessary to fully elucidate the specific non-metabolic functions of these and other acyl-CoA intermediates and how they contribute to the complex regulatory network of the cell. This understanding is critical for developing therapeutic strategies for metabolic diseases characterized by dysregulated fatty acid metabolism.

References

A Comparative Guide to the Cross-Reactivity of Monoclonal Antibodies Against N-(3-Oxododecanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies developed against N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a key quorum-sensing molecule in Pseudomonas aeruginosa. Understanding the specificity of these antibodies is critical for their application as research tools and potential therapeutics. The data presented here is primarily derived from seminal work in the field, offering insights into antibody performance against various acyl-homoserine lactones (AHLs).

Introduction to 3-oxo-C12-HSL and Antibody Specificity

N-(3-Oxododecanoyl)-L-homoserine lactone is a bacterial signaling molecule that plays a pivotal role in regulating virulence factor expression and biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.[1] As a central component of the quorum-sensing (QS) system, 3-oxo-C12-HSL is a prime target for developing anti-infective strategies. Monoclonal antibodies (mAbs) that can specifically bind to and neutralize 3-oxo-C12-HSL represent a promising immunotherapeutic approach.[1][2]

The efficacy of such antibodies is contingent on their specificity. An ideal antibody would exhibit high affinity for 3-oxo-C12-HSL while demonstrating minimal cross-reactivity with other structurally similar AHLs, which may be produced by commensal bacteria or other pathogens. This guide focuses on the cross-reactivity profiles of a panel of monoclonal antibodies generated against a stable analog of 3-oxo-C12-HSL.

Cross-Reactivity Comparison of Anti-3-oxo-C12-HSL Monoclonal Antibodies

The following table summarizes the cross-reactivity of different groups of monoclonal antibodies (designated RS1, RS2, and RS3) raised against haptens mimicking various AHLs. The RS2 series was generated against a hapten designed to mimic 3-oxo-C12-HSL. The binding affinity is presented as the dissociation constant (Kd), where a lower value indicates higher affinity.

Antibody GroupImmunizing Hapten AnalogTarget AnalyteBinding Affinity (Kd)Specificity Summary
RS1 C4-HSL analog3-oxo-AHLs> 100 µMNo significant affinity for 3-oxo-AHLs.
3-oxo-C12-lactam> 100 µM
RS2 3-oxo-C12-HSL analog 3-oxo-C12-HSL 150 nM - 5 µM Good to excellent affinity for 3-oxo-C12-HSL and its lactam analog.
3-oxo-C12-lactam Good to excellent Highly specific, with no recognition of short-chain 3-oxo-AHLs.
3-oxo-C6-HSLNo recognition
C4-HSLNo recognition
RS3 3-oxo-C6-HSL analog3-oxo-C6-HSL10 - 50 µMLow to moderate affinity for short-chain 3-oxo-AHLs.
C4-HSLLow to moderateVirtually no recognition of 3-oxo-C12-HSL or its lactam analog.
3-oxo-C12-HSLNo recognition
3-oxo-C12-lactamNo recognition

Data synthesized from Kaufmann et al., J. Am. Chem. Soc. 2006, 128(9), 2802–2803.[1]

Experimental Methodologies

The generation and characterization of the monoclonal antibodies involved a series of well-defined experimental procedures.

Hapten Synthesis and Immunoconjugate Preparation

To elicit an immune response against the small 3-oxo-C12-HSL molecule, it was first synthesized as a more stable lactam analog containing a linker for conjugation to a carrier protein. This hapten was then covalently linked to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.

Monoclonal Antibody Production

Standard hybridoma technology was employed for the production of monoclonal antibodies.

  • Immunization: Balb/c mice were immunized with the KLH-conjugated hapten.

  • Hybridoma Production: Splenocytes from the immunized mice were fused with myeloma cells to create hybridoma cell lines.

  • Screening and Selection: The hybridomas were screened by ELISA for the production of antibodies that specifically recognized the BSA-conjugated hapten. Positive clones were then subcloned and expanded to produce monoclonal antibodies.

Cross-Reactivity Assessment by Competition ELISA

The specificity of the monoclonal antibodies was determined using a competition Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the ability of various free AHLs (competitors) to inhibit the binding of the antibody to the immobilized hapten-BSA conjugate.

Protocol:

  • Coating: 96-well microtiter plates were coated with the BSA-conjugated 3-oxo-C12-HSL hapten and incubated overnight at 4°C.

  • Blocking: The plates were washed, and non-specific binding sites were blocked with a solution containing BSA.

  • Competition: A fixed concentration of the monoclonal antibody was pre-incubated with varying concentrations of the competitor AHLs (3-oxo-C12-HSL, 3-oxo-C6-HSL, C4-HSL, or 3-oxo-C12-lactam).

  • Binding: The antibody-competitor mixtures were then added to the coated and blocked plates and incubated.

  • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary monoclonal antibody was added.

  • Signal Generation: A substrate for the enzyme was added, leading to a colorimetric reaction. The absorbance was measured using a microplate reader.

  • Data Analysis: The degree of color development is inversely proportional to the amount of competitor AHL that bound to the primary antibody. The concentration of the competitor that inhibits 50% of the antibody binding (IC50) is determined, and this value is used to calculate the dissociation constant (Kd) as a measure of affinity.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in the experimental methodologies section.

G cluster_0 Hapten-Carrier Conjugation cluster_1 Monoclonal Antibody Production Hapten 3-oxo-C12-HSL Analog (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Immunization Immunization (Balb/c Mice) Conjugate->Immunization Immunogen Hybridoma Hybridoma Production Immunization->Hybridoma Screening Screening & Selection (ELISA) Hybridoma->Screening mAb Monoclonal Antibody Screening->mAb

Caption: Workflow for the generation of monoclonal antibodies against 3-oxo-C12-HSL.

G cluster_elisa Competition ELISA for Cross-Reactivity A 1. Coating: Plate coated with Hapten-BSA conjugate B 2. Blocking: Non-specific sites blocked A->B C 3. Competition: mAb incubated with free AHL competitor B->C D 4. Binding: Antibody-competitor mix added to plate C->D E 5. Detection: Enzyme-linked 2° Ab added D->E F 6. Signal Generation: Substrate added, color develops E->F G 7. Analysis: Measure absorbance to determine affinity (Kd) F->G

Caption: Step-by-step workflow of the competition ELISA for assessing antibody cross-reactivity.

References

comparative analysis of different analytical methods for acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Analysis of Acyl-CoA Analytical Methods

For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and post-translational modifications. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of different analytical methods for acyl-CoAs, complete with supporting experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic or fluorometric assays. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoA species in complex biological samples.[1][2][3] Methods based on LC-MS/MS can resolve a large number of acyl-CoAs and offer the highest selectivity and sensitivity.[1]

High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection, is a more traditional method. While robust and capable of quantifying specific acyl-CoAs, it generally has lower sensitivity and specificity compared to LC-MS/MS.[2][4]

Enzymatic and Fluorometric Assays are typically limited to the quantification of total Coenzyme A or specific acyl-CoAs like acetyl-CoA.[2][4][5] These assays can be simple and high-throughput but may lack the specificity and broad applicability of chromatography-based methods.[4][5]

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the different analytical methods for acyl-CoA analysis.

FeatureLC-MS/MSHPLC-UV/FluorescenceEnzymatic/Fluorometric Assays
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography followed by UV absorbance or fluorescence detection.Enzyme-coupled reactions leading to a colorimetric or fluorescent signal.
Specificity Very HighModerate to HighLow to Moderate (often for total CoA or a specific acyl-CoA)
Sensitivity Very High (femtomole to picomole range)[6]Moderate (picomole to nanomole range)High (micromolar to picomole range depending on the assay)[5][7][8]
Coverage Broad (profiling of short-, medium-, and long-chain acyl-CoAs)[2][9]Limited (typically targeted to specific acyl-CoAs)Very Limited (usually total CoA or a single acyl-CoA species)[2][4]
Throughput Moderate to HighModerateHigh
Key Strengths High sensitivity, specificity, and broad coverage.[1]Robustness, relatively lower cost than MS.Simplicity, high throughput, and cost-effectiveness.[5][7]
Key Limitations Higher equipment cost and complexity, potential for matrix effects.[10]Lower sensitivity and specificity compared to MS, potential for co-elution.Indirect measurement, susceptible to interference, limited to specific analytes.[2][4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful acyl-CoA analysis. Below are representative protocols for sample extraction and analysis using LC-MS/MS and a fluorometric assay.

Acyl-CoA Extraction from Tissues or Cells

A critical first step in acyl-CoA analysis is the efficient extraction of these molecules from biological samples while minimizing degradation.

  • Homogenization : Rapidly homogenize frozen tissue or cell pellets in a cold extraction solvent. Common solvents include acetonitrile/methanol/water mixtures or solutions containing acids like perchloric acid (PCA) or trichloroacetic acid (TCA) to precipitate proteins.[2][11] For instance, a 2:2:1 (v/v/v) mixture of acetonitrile/methanol/water can be used.[2]

  • Internal Standard Spiking : To correct for extraction efficiency and instrument variability, spike the sample with a known amount of an internal standard, such as an odd-chain or isotopically labeled acyl-CoA, during homogenization.[2]

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.[11]

  • Supernatant Collection : Carefully collect the supernatant containing the acyl-CoAs.

  • Optional Solid-Phase Extraction (SPE) : For samples extracted with strong acids like TCA or PCA, an SPE step may be necessary to remove the acid and other interfering substances prior to LC-MS analysis.[1][11] However, some methods are designed to avoid this step to prevent the loss of more polar analytes.[1][12]

  • Drying and Reconstitution : The supernatant can be dried under a stream of nitrogen and reconstituted in a solvent compatible with the subsequent analytical method.[2]

LC-MS/MS Analysis Protocol

This protocol provides a general workflow for the analysis of acyl-CoAs using a triple quadrupole mass spectrometer.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is commonly used for separating acyl-CoAs based on their hydrophobicity.[13][14]

    • Mobile Phases : A typical mobile phase system consists of an aqueous solvent (A) and an organic solvent (B), both containing a volatile buffer like ammonium acetate or ammonium hydroxide.[13][15]

    • Gradient Elution : A gradient from a low to a high percentage of the organic solvent is employed to elute acyl-CoAs of varying chain lengths.[15]

  • Mass Spectrometry Detection :

    • Ionization : Positive electrospray ionization (ESI) is typically used.[13][15]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each acyl-CoA.[16] A common fragmentation is the neutral loss of 507 Da from the acyl-CoA molecule.[10]

  • Quantification : Acyl-CoA concentrations are determined by comparing the peak areas of the endogenous analytes to those of a standard curve generated from authentic standards.[14]

Fluorometric Assay for Total Coenzyme A

This protocol is based on a commercially available kit for the determination of total CoA.

  • Sample Preparation : Prepare cell or tissue lysates as described in the extraction protocol.

  • Standard Curve Preparation : Prepare a series of CoA standards with known concentrations according to the kit manufacturer's instructions.

  • Reaction Setup : In a 96-well plate, add the samples, standards, and a reaction mixture containing enzymes that catalyze the conversion of CoA to a product that generates a fluorescent signal.[5]

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[7]

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm).[7]

  • Calculation : Determine the CoA concentration in the samples by comparing their fluorescence readings to the standard curve.

Visualizing Workflows and Pathways

Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical workflow for the analysis of acyl-CoAs, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE FinalExtract Final Extract SPE->FinalExtract LCMS LC-MS/MS FinalExtract->LCMS HPLC HPLC-UV/Fluorescence FinalExtract->HPLC Assay Enzymatic/Fluorometric Assay FinalExtract->Assay Quantification Quantification LCMS->Quantification HPLC->Quantification Assay->Quantification Analysis Statistical Analysis Quantification->Analysis Interpretation Biological Interpretation Analysis->Interpretation

A typical experimental workflow for acyl-CoA analysis.
Central Role of Acyl-CoAs in Metabolism

Acyl-CoAs are at the crossroads of several major metabolic pathways. The diagram below illustrates the central role of acetyl-CoA.

metabolic_pathways FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation Glucose Glucose Glucose->AcetylCoA Glycolysis & Pyruvate Dehydrogenase AminoAcids Amino Acids AminoAcids->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Ketone_Bodies Ketone Bodies AcetylCoA->Ketone_Bodies Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis

The central role of Acetyl-CoA in cellular metabolism.

Conclusion

The choice of an analytical method for acyl-CoA quantification should be guided by the specific research question, the required sensitivity and specificity, the number of samples to be analyzed, and the available instrumentation. For comprehensive profiling of a wide range of acyl-CoAs with high sensitivity, LC-MS/MS is the method of choice.[2][4] For targeted analysis of a few specific acyl-CoAs where high throughput is not a primary concern, HPLC can be a viable option. Enzymatic and fluorometric assays are best suited for high-throughput screening of total CoA or a single, highly abundant acyl-CoA species like acetyl-CoA.[4] By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals.

References

Comparative Guide to the Biological Activity of 3-Oxododecanoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Oxododecanoyl-CoA analogs, focusing on their role as modulators of key enzymatic pathways. The information presented herein is intended to support research and development efforts in metabolic diseases and related therapeutic areas.

Introduction

This compound is a critical intermediate in fatty acid metabolism, particularly in the β-oxidation pathway. Analogs of this molecule have been investigated for their potential to modulate enzymes involved in this pathway, such as 3-ketoacyl-CoA thiolase (KAT). Inhibition of these enzymes can alter cellular energy metabolism, a strategy that is being explored for various therapeutic applications. This guide will focus on the biological activity of these analogs, with a particular emphasis on their inhibitory effects on 3-ketoacyl-CoA thiolase.

Comparison of this compound Analogs as Enzyme Inhibitors

While a broad range of structurally distinct synthetic analogs of this compound have not been extensively reported in publicly available literature, research has focused on compounds that inhibit enzymes utilizing 3-oxoacyl-CoAs as substrates. A prominent example is the antianginal drug Trimetazidine.

CompoundTarget EnzymeReported IC50Mechanism of ActionKey Findings
Trimetazidine Long-chain 3-ketoacyl-CoA thiolase (LC-KAT)75 nmol/L[1]Shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting the final enzyme of β-oxidation.[1][2][3]Reduces fatty acid oxidation and stimulates glucose oxidation in the heart, which is beneficial in ischemic conditions.[1] However, some studies have contested the direct inhibition of LC-KAT by trimetazidine.[4]
Acetyl-CoA Long-chain 3-ketoacyl-CoA thiolase (LC-KAT)Dose-dependent inhibition[4]Product inhibitionServes as a natural regulator of the β-oxidation pathway.[4]

Note: The direct inhibitory activity of Trimetazidine on long-chain 3-ketoacyl-CoA thiolase is a subject of scientific debate. One study reported a specific IC50 value[1], while another study using crude, purified, and recombinant enzyme forms did not observe inhibition.[4] This highlights the need for further research to clarify its precise mechanism of action.

Signaling Pathways and Metabolic Impact

The primary signaling pathway affected by the inhibition of 3-ketoacyl-CoA thiolase is the fatty acid β-oxidation pathway . By blocking the final step of this pathway, these inhibitors cause a metabolic shift from fatty acid utilization to glucose oxidation for energy production.[1][2][3]

fatty_acid_oxidation_inhibition Fatty_Acids Fatty_Acids Fatty_Acyl-CoA Fatty_Acyl-CoA Fatty_Acids->Fatty_Acyl-CoA Beta_Oxidation_Cycle Beta_Oxidation_Cycle Fatty_Acyl-CoA->Beta_Oxidation_Cycle This compound This compound Beta_Oxidation_Cycle->this compound 3-Ketoacyl-CoA_Thiolase 3-Ketoacyl-CoA_Thiolase This compound->3-Ketoacyl-CoA_Thiolase Acetyl-CoA Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Inhibitor (e.g., Trimetazidine) Inhibitor (e.g., Trimetazidine) Inhibitor (e.g., Trimetazidine)->3-Ketoacyl-CoA_Thiolase 3-Ketoacyl-CoA_Thiolase->Acetyl-CoA

Figure 1. Inhibition of 3-Ketoacyl-CoA Thiolase in the Fatty Acid β-Oxidation Pathway.

This metabolic switch is particularly relevant in ischemic conditions where oxygen supply is limited, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2][3]

Experimental Protocols

Synthesis of this compound Analogs

A general workflow for the synthesis and evaluation of such analogs is depicted below:

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Start Start Design_Analog Design of this compound Analog Start->Design_Analog Synthesize_Acid Synthesize Modified Dodecanoic Acid Design_Analog->Synthesize_Acid Activate_Acid Activate Carboxylic Acid Synthesize_Acid->Activate_Acid Couple_CoA Couple with Coenzyme A Activate_Acid->Couple_CoA Purify_Analog Purify Analog (e.g., HPLC) Couple_CoA->Purify_Analog Enzyme_Assay Enzymatic Assay (e.g., 3-Ketoacyl-CoA Thiolase) Purify_Analog->Enzyme_Assay Determine_IC50 Determine IC50/Ki Enzyme_Assay->Determine_IC50 Cell-based_Assays Cell-based Metabolic Assays Determine_IC50->Cell-based_Assays Analyze_Results Analyze and Compare Results Cell-based_Assays->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion

Figure 2. General experimental workflow for the synthesis and evaluation of this compound analogs.

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity

The activity of 3-ketoacyl-CoA thiolase can be measured using a spectrophotometric assay. This method monitors the cleavage of a 3-ketoacyl-CoA substrate.

Principle: The thiolytic cleavage of 3-oxoacyl-CoA by the thiolase in the presence of Coenzyme A results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by following the decrease in absorbance of the enolate form of the 3-oxoacyl-CoA substrate at a specific wavelength.

A common method involves a coupled enzyme assay. For instance, the release of Coenzyme A with a free sulfhydryl group can be detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a colored product that can be measured spectrophotometrically at 412 nm.[5]

Reagents:

  • Tris-HCl buffer

  • Coenzyme A

  • This compound (or other 3-oxoacyl-CoA substrate)

  • DTNB

  • Purified 3-ketoacyl-CoA thiolase enzyme

  • Inhibitor (this compound analog) at various concentrations

Procedure:

  • Prepare a reaction mixture containing buffer, Coenzyme A, and DTNB.

  • Add the inhibitor at the desired concentration and pre-incubate with the enzyme.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The exploration of this compound analogs as modulators of fatty acid metabolism is a promising area of research. While the available data is currently limited, with a significant focus on the controversial inhibitor Trimetazidine, the potential for developing novel therapeutics for metabolic diseases warrants further investigation. The development and characterization of a broader range of analogs, coupled with detailed structure-activity relationship studies, will be crucial for advancing this field. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of new and more potent inhibitors of 3-ketoacyl-CoA thiolase and other related enzymes.

References

distinguishing 3-Oxododecanoyl-CoA from other beta-oxidation intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Analytical Distinction of 3-Oxododecanoyl-CoA and Other Beta-Oxidation Intermediates

[City, State] – [Date] – Researchers in metabolic pathways now have a definitive resource for the analytical differentiation of this compound from its fellow beta-oxidation intermediates. This comprehensive guide provides a detailed comparison of analytical techniques, quantitative data, and experimental protocols essential for the accurate study of fatty acid metabolism.

The catabolism of fatty acids through beta-oxidation is a fundamental cellular process, with each intermediate playing a critical role. This compound, a key C12 intermediate, is situated at a crucial juncture in this pathway. Distinguishing it from its neighbors—Dodecanoyl-CoA, 2-Dodecenoyl-CoA, and 3-Hydroxydodecanoyl-CoA—is paramount for understanding the kinetics and regulation of fatty acid metabolism and for the development of targeted therapeutics for metabolic disorders.

This guide addresses the analytical challenges inherent in differentiating these structurally similar molecules by providing a thorough overview of the most robust methodologies, with a particular focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of C12 Beta-Oxidation Intermediates

The steady-state concentrations of beta-oxidation intermediates can provide valuable insights into the flux and potential enzymatic bottlenecks within the pathway. The following table summarizes representative quantitative data for C12 acyl-CoA intermediates in rat liver mitochondria, a primary site of beta-oxidation.

IntermediateAbbreviationChemical FormulaMolecular Weight ( g/mol )Concentration in Rat Liver Mitochondria (nmol/g protein)[1]
Dodecanoyl-CoAC12:0-CoAC₃₃H₅₈N₇O₁₇P₃S949.84Detected
2-Dodecenoyl-CoAC12:1-CoAC₃₃H₅₆N₇O₁₇P₃S947.82Detected
3-Hydroxydodecanoyl-CoAOH-C12:0-CoAC₃₃H₅₈N₇O₁₈P₃S965.84Detected
This compoundOxo-C12:0-CoAC₃₃H₅₆N₇O₁₈P₃S963.82Detected

Note: While direct comparative quantification in a single study is limited, the detection of these C12 intermediates in isolated rat liver mitochondria has been confirmed, indicating their presence and importance in the beta-oxidation cascade.[1] The precise concentrations can vary depending on the metabolic state of the tissue.

Methodologies for Distinguishing Beta-Oxidation Intermediates

The primary analytical technique for the specific and sensitive quantification of acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This method offers the necessary selectivity to differentiate between the isomeric and isobaric intermediates of beta-oxidation.

Experimental Protocol: Quantification of C12 Acyl-CoAs by LC-MS/MS

This protocol provides a framework for the simultaneous quantification of Dodecanoyl-CoA, 2-Dodecenoyl-CoA, 3-Hydroxydodecanoyl-CoA, and this compound in biological samples.

1. Sample Preparation: Acyl-CoA Extraction

  • Tissue Homogenization: Homogenize frozen tissue samples (e.g., liver) in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4) to quench metabolic activity.

  • Protein Precipitation and Extraction: Add a cold organic solvent mixture (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 x g) at 4°C to pellet the protein debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Chromatography: Employ reverse-phase liquid chromatography to separate the acyl-CoA intermediates.

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for resolving these compounds.

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) for targeted quantification.[3][4][5]

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions for C12 Beta-Oxidation Intermediates

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dodecanoyl-CoA950.4443.235
2-Dodecenoyl-CoA948.4441.235
3-Hydroxydodecanoyl-CoA966.4459.235
This compound964.4457.235

Note: The primary product ion for acyl-CoAs corresponds to the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[3][5] The collision energies provided are typical starting points and should be optimized for the specific instrument used.

Visualizing the Beta-Oxidation Pathway and Analytical Workflow

To further elucidate the roles of these intermediates and the methodology for their analysis, the following diagrams are provided.

Beta_Oxidation_Pathway Dodecanoyl_CoA Dodecanoyl-CoA (C12) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Dodecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD FAD FAD->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Two_Dodecenoyl_CoA 2-Dodecenoyl-CoA Acyl_CoA_Dehydrogenase->Two_Dodecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Two_Dodecenoyl_CoA->Enoyl_CoA_Hydratase H2O H2O H2O->Enoyl_CoA_Hydratase Three_Hydroxydodecanoyl_CoA 3-Hydroxydodecanoyl-CoA Enoyl_CoA_Hydratase->Three_Hydroxydodecanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Three_Hydroxydodecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD NAD NAD->Hydroxyacyl_CoA_Dehydrogenase NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH Three_Oxododecanoyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Three_Oxododecanoyl_CoA Thiolase β-Ketothiolase Three_Oxododecanoyl_CoA->Thiolase CoA_SH CoA_SH CoA_SH->Thiolase Decanoyl_CoA Decanoyl-CoA (C10) Thiolase->Decanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization Protein_Precipitation Protein Precipitation & Acyl-CoA Extraction Tissue_Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying & Reconstitution Supernatant_Collection->Drying LC_Separation Reverse-Phase LC Separation Drying->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis

References

A Comparative Guide to the Enzymatic Product of 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) and its alternatives in the production of 3-oxoacyl-CoA. The information presented is supported by experimental data to aid in research and development focused on fatty acid metabolism and related therapeutic areas.

Executive Summary

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a critical enzyme in the mitochondrial beta-oxidation of fatty acids, catalyzing the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA.[1] This reaction is a key step in energy production from fats. Several isozymes with HADH activity exist in humans, each with distinct substrate specificities. Furthermore, alternative metabolic pathways can also result in the synthesis of 3-oxoacyl-CoA intermediates. This guide compares the performance of HADH and its isozymes with these alternative pathways, presenting quantitative kinetic data, detailed experimental protocols for activity measurement, and visual representations of the involved biochemical processes.

Comparison of 3-Hydroxyacyl-CoA Dehydrogenase and Alternatives

The primary route for 3-oxoacyl-CoA production is through the beta-oxidation pathway, facilitated by HADH and its isozymes. These include the standalone medium-chain specific HADH, the broader specificity 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10), and the long-chain specific activity residing within the mitochondrial trifunctional protein (MTP).[1] Peroxisomes also contain bifunctional enzymes (EHHADH and HSD17B4) with HADH activity.[1]

Alternative, non-beta-oxidation pathways for 3-oxoacyl-CoA synthesis include fatty acid synthesis, where 3-oxoacyl-ACP reductase acts on a related substrate, and ketone body metabolism, which can generate acetoacetyl-CoA, a four-carbon 3-oxoacyl-CoA.[2][3][4]

Quantitative Data on Enzyme Performance

The following table summarizes the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase from pig heart muscle, illustrating the enzyme's preference for medium-chain length substrates.

Substrate (3-Hydroxyacyl-CoA)Chain LengthKm (µM)Relative Vmax (%)
3-Hydroxybutyryl-CoAC45855
3-Hydroxyhexanoyl-CoAC61285
3-Hydroxyoctanoyl-CoAC88100
3-Hydroxydecanoyl-CoAC10790
3-Hydroxydodecanoyl-CoAC12775
3-Hydroxytetradecanoyl-CoAC14860
3-Hydroxyhexadecanoyl-CoAC16945

Data adapted from He et al. (1989). Kinetic parameters were determined using a coupled spectrophotometric assay.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination of HADH activity by monitoring the reduction of NAD+ to NADH at 340 nm.

Principle:

(S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Oxoacyl-CoA + NADH + H+

The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the HADH enzyme activity.

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in deionized water)

  • (S)-3-Hydroxyacyl-CoA substrate of desired chain length (e.g., 1 mM S-3-hydroxyoctanoyl-CoA in deionized water)

  • Purified HADH enzyme or cell/tissue lysate

  • UV-Vis Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • In a 1 mL cuvette, prepare the reaction mixture by adding:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ solution

    • 10 µL of the HADH enzyme solution or lysate.

  • Mix gently by inversion and incubate for 2-3 minutes to establish a baseline.

  • Initiate the reaction by adding 10 µL of the 1 mM (S)-3-hydroxyacyl-CoA substrate solution.

  • Immediately start monitoring the change in absorbance at 340 nm for 3-5 minutes. Record the linear rate of absorbance increase per minute (ΔA340/min).

  • A blank reaction should be run without the substrate to account for any non-specific NADH production.

Calculation of Enzyme Activity:

Enzyme Activity (U/mL) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme)

Where:

  • ΔA340/min is the rate of absorbance change.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • V_total is the total volume of the reaction mixture.

  • V_enzyme is the volume of the enzyme solution added.

One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

HADH_Reaction Substrate (S)-3-Hydroxyacyl-CoA Enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Substrate->Enzyme Product 3-Oxoacyl-CoA Enzyme->Product NADH NADH + H+ Enzyme->NADH NAD NAD+ NAD->Enzyme HADH_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, NAD+, Enzyme) start->prep_reagents equilibrate Equilibrate at Assay Temperature prep_reagents->equilibrate add_substrate Add (S)-3-Hydroxyacyl-CoA to Initiate Reaction equilibrate->add_substrate measure Monitor Absorbance at 340 nm add_substrate->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end Metabolic_Pathways BetaOxidation Beta-Oxidation HADH 3-Hydroxyacyl-CoA Dehydrogenase BetaOxidation->HADH Product 3-Oxoacyl-CoA HADH->Product FattyAcidSynthesis Fatty Acid Synthesis AlternativeEnzymes 3-Oxoacyl-ACP Reductase (in Fatty Acid Synthesis) FattyAcidSynthesis->AlternativeEnzymes Ketogenesis Ketogenesis KetoneBodies Acetoacetyl-CoA (a 3-Oxoacyl-CoA) Ketogenesis->KetoneBodies AlternativeEnzymes->Product produces related intermediate KetoneBodies->Product is a type of

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and disposal guidance for 3-Oxododecanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established safety protocols for Coenzyme A (CoA) esters, thioesters, and general laboratory chemical waste management. Researchers, scientists, and drug development professionals must adhere to stringent safety and disposal protocols when handling this compound. Due to its nature as a complex biomolecule containing a thioester linkage, specific handling and disposal considerations are paramount to ensure laboratory safety and environmental compliance.

I. Pre-Disposal Safety and Handling

Before initiating any disposal process, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses or goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

II. Hazard Assessment and Spill Management

In case of a spill:

  • Solid Spill: Carefully sweep the solid material to avoid dust generation. Place it into a designated, labeled container for hazardous chemical waste.

  • Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into a sealed, appropriately labeled container for disposal. Do not allow the chemical to enter drains or waterways.

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), should be treated as hazardous chemical waste. This waste stream should be segregated from other types of waste, such as biological or radioactive waste, unless otherwise directed by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Select a waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity. If the waste is in a solution, list all constituents and their estimated percentages.

  • Waste Accumulation:

    • For neat (undissolved) compound or small quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container.

    • For larger liquid quantities (>50 mL of solution): If the compound is in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste.

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, pending collection. Ensure the storage area is well-ventilated.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste contractor. Follow all institutional and local regulations for hazardous waste disposal.

Chemical and Physical Properties Summary

The following table summarizes available information for this compound. A comprehensive hazard profile is not currently available, and therefore, prudent laboratory safety practices are essential.

PropertyValue
Chemical Formula C33H56N7O18P3S[1][2]
Average Molecular Weight 963.82 g/mol [1][2]
Monoisotopic Molecular Weight 963.261538249 g/mol [1][2]
CAS Number 78303-19-2[1][2]
Chemical Class Belongs to the class of organic compounds known as 3-oxo-acyl coas. These are organic compounds containing a 3-oxo acylated coenzyme A derivative.[1][2]
Biological Role An intermediate in fatty acid metabolism and elongation.[1][3]

Disposal Workflow

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_final_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Handle in a Chemical Fume Hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Other Waste Streams container Use Compatible Container (HDPE or Glass) segregate->container labeling Label Clearly: 'HAZARDOUS WASTE' + Chemical Name & Quantity storage Store in a Secure, Designated Area labeling->storage contractor Arrange Collection by Licensed Waste Contractor

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Oxododecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-Oxododecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established safety protocols for handling potentially hazardous research chemicals and Coenzyme A esters. A conservative approach is recommended, treating the compound with a high degree of caution.

Hazard Identification and Risk Assessment

The specific toxicological properties of this compound have not been fully characterized. However, based on the handling of similar research compounds, it should be treated as a potential irritant and possibly harmful if ingested or comes into contact with skin. All handling should be performed by trained personnel familiar with standard laboratory safety procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body Area Personal Protective Equipment Specifications & Rationale
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile)Inner and outer gloves provide an extra layer of protection.[1] Chemotherapy-grade gloves tested to ASTM D6978 are recommended if available.[2]
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against splashes and airborne particles.[1][3]
Body A long-sleeved, impermeable laboratory coat.Provides a barrier against accidental spills and contamination.[2]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If weighing or handling powder outside of a hood, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent inhalation.Minimizes the risk of inhaling airborne particles of the compound.[1]
Feet Closed-toe shoes.Protects feet from spills.

Operational Plan: Safe Handling Procedures

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Procedures: Familiarize yourself with the experimental protocol and this safety plan.

Handling:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to minimize the dispersion of powder.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transfers.

  • Transport: When moving the compound or its solutions within the laboratory, use secondary containment (e.g., a sealed container within a larger, unbreakable container).

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[4][7]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's EHS office.[4]

  • Containerization: Use a clearly labeled, sealed, and compatible waste container (e.g., high-density polyethylene or glass).[4] The label should include "HAZARDOUS WASTE" and the full chemical name.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid waste into the designated hazardous waste container to minimize dust.

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed waste container. If the solvent is volatile, the container should be appropriate for flammable liquid waste.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) must be placed in the solid hazardous waste container.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste contractor.

Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Designate Handling Area (Fume Hood) gather_materials Gather PPE & Spill Kit review_sds Review Safety Plan don_ppe Don Appropriate PPE review_sds->don_ppe weigh_solid Weigh/Handle Compound in Containment don_ppe->weigh_solid prepare_solution Prepare Solutions weigh_solid->prepare_solution spill Spill Cleanup weigh_solid->spill segregate_waste Segregate Waste prepare_solution->segregate_waste exposure First Aid for Exposure prepare_solution->exposure containerize Use Labeled, Sealed Waste Container segregate_waste->containerize dispose_materials Dispose of Contaminated PPE & Materials containerize->dispose_materials final_disposal final_disposal dispose_materials->final_disposal Arrange for EHS Pickup

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.